molecular formula C14H9ClN2O2 B2855776 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone CAS No. 90520-09-5

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Cat. No.: B2855776
CAS No.: 90520-09-5
M. Wt: 272.69
InChI Key: DGQIVAAUAZNPHM-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C14H9ClN2O2 and its molecular weight is 272.69. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17(13)19/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQIVAAUAZNPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone. As a member of the quinazolinone family, a class of heterocyclic compounds renowned for their diverse pharmacological activities, this molecule holds significant interest for further investigation.[1][2] This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of novel quinazolinone derivatives.

Introduction to the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring.[3] The core structure allows for extensive functionalization at various positions, leading to a wide array of derivatives with diverse biological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties. The versatility of the quinazolinone scaffold has made it a "privileged structure" in medicinal chemistry, with several quinazolinone-based drugs having reached the market.

The subject of this guide, 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, is a specific derivative featuring a 2-chlorophenyl group at the 2-position and a hydroxyl group at the 3-position. The presence of the N-hydroxy group is a notable feature, as N-hydroxy heterocycles have been shown to possess a range of pharmacological applications.

Chemical Structure and Physicochemical Properties

The chemical identity of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is defined by its molecular formula and weight.

PropertyValueSource
Chemical Name 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone[2]
CAS Number 90520-09-5[2]
Molecular Formula C₁₄H₉ClN₂O₂[2]
Formula Weight 272.69 g/mol [2]
Melting Point 226 °C
Property (Predicted)Value
Boiling Point 477.8 ± 47.0 °C
Density 1.42 ± 0.1 g/cm³
pKa 7.69 ± 0.20

A visual representation of the chemical structure is provided below.

Caption: Chemical structure of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone.

Synthesis and Spectroscopic Characterization

While specific spectroscopic data for 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is not extensively published, a general synthetic approach and expected spectral characteristics can be derived from related compounds. The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones typically involves a multi-step process starting from anthranilic acid.[4][5]

General Synthetic Pathway

A common route involves the acylation of anthranilic acid with an appropriate acid chloride, followed by cyclization to form a benzoxazinone intermediate. This intermediate can then be reacted with a hydroxylamine to yield the desired 3-hydroxy-quinazolinone.

Synthesis_Workflow A Anthranilic Acid C N-(2-Chlorobenzoyl)anthranilic Acid A->C Acylation B 2-Chlorobenzoyl Chloride E 2-(2-Chlorophenyl)-3,1-benzoxazin-4-one C->E Cyclization D Acetic Anhydride G 2-(2-Chlorophenyl)-3-hydroxy-4(3H)-quinazolinone E->G Ring Opening & Recyclization F Hydroxylamine Hydrochloride

Caption: Generalized synthetic workflow for 2-aryl-3-hydroxy-4(3H)-quinazolinones.

Detailed Synthetic Protocol (Adapted from related syntheses)

The following is a representative, step-by-step protocol adapted from established methods for synthesizing similar quinazolinone derivatives.[4]

Step 1: Synthesis of 2-(2-chlorobenzamido)benzoic acid

  • Dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or dioxane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 2-chlorobenzoyl chloride (1.1 equivalents) dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain pure 2-(2-chlorobenzamido)benzoic acid.

Step 2: Synthesis of 2-(2-chlorophenyl)-3,1-benzoxazin-4-one

  • Reflux the 2-(2-chlorobenzamido)benzoic acid from Step 1 with excess acetic anhydride for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 2-(2-chlorophenyl)-3,1-benzoxazin-4-one.

Step 3: Synthesis of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

  • Dissolve the 2-(2-chlorophenyl)-3,1-benzoxazin-4-one from Step 2 in a suitable solvent like ethanol or pyridine.

  • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium bicarbonate or triethylamine.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product.

Expected Spectroscopic Characteristics

Based on the general characteristics of quinazolinones, the following spectral data would be anticipated for 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone.[6]

Spectroscopic DataExpected Characteristics
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the N-OH proton, which is D₂O exchangeable.
¹³C NMR Carbonyl carbon (C=O) signal around δ 160-165 ppm. Aromatic carbons in the range of δ 115-150 ppm.
IR (cm⁻¹) A strong absorption band for the C=O stretching vibration around 1680-1700 cm⁻¹. A broad band for the O-H stretching of the N-OH group around 3200-3400 cm⁻¹. C=N stretching vibration around 1600-1620 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (272.69 for C₁₄H₉ClN₂O₂). Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the quinazolinone ring.

Potential Biological Activities and Therapeutic Applications

While specific biological studies on 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone are limited in the available literature, the broader class of quinazolinone derivatives has been extensively investigated for a variety of pharmacological effects.

Anti-inflammatory Activity

Numerous quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[7][8] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. The structural features of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, particularly the presence of the aryl group at the 2-position, are consistent with those found in other anti-inflammatory quinazolinones.

Anticonvulsant Activity

The quinazolinone scaffold is also a well-established pharmacophore for anticonvulsant activity.[9][10] The central nervous system depressant effects of some quinazolinones are thought to contribute to their ability to suppress seizures. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models are commonly used to evaluate the anticonvulsant potential of these compounds.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, standard and well-validated preclinical assays can be employed.

Carrageenan-Induced Paw Edema Assay (for Anti-inflammatory Activity)

This widely used in vivo model is employed to screen for acute anti-inflammatory activity.[9][10][11][12][13]

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone. Administer the vehicle, standard, or test compound orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal immediately before carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection (Vₜ) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vₜ control - V₀ control) - (Vₜ treated - V₀ treated) ] / (Vₜ control - V₀ control) x 100

Carrageenan_Assay A Animal Acclimatization & Grouping B Administer Test Compound / Vehicle / Standard A->B C Inject Carrageenan into Paw B->C 1 hour post-administration D Measure Paw Volume at Intervals C->D E Calculate % Inhibition of Edema D->E

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Maximal Electroshock (MES) Seizure Test (for Anticonvulsant Activity)

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[14][15][16][17][18]

Principle: A supramaximal electrical stimulus is delivered to the brain of a rodent, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is indicative of its anticonvulsant activity.

Step-by-Step Protocol:

  • Animal Preparation: Use adult male Swiss albino mice or Wistar rats, acclimatized to the laboratory environment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a standard drug group (e.g., phenytoin or diazepam), and test groups receiving different doses of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone. Administer the compounds, typically intraperitoneally.

  • Electroshock Application: At the time of peak effect of the test compound (e.g., 30 or 60 minutes post-administration), deliver an electrical stimulus through corneal or ear electrodes using a convulsiometer. Typical parameters for mice are 50 mA for 0.2 seconds.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in each group. Determine the median effective dose (ED₅₀) of the test compound.

MES_Test A Animal Grouping & Dosing B Apply Maximal Electroshock A->B At time of peak effect C Observe for Tonic Hindlimb Extension B->C D Calculate % Protection C->D

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Conclusion and Future Directions

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone represents a promising, yet underexplored, member of the pharmacologically rich quinazolinone family. Based on the established biological activities of related compounds, it is a viable candidate for investigation as a potential anti-inflammatory and/or anticonvulsant agent.

Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of this molecule to confirm its structure and purity. Subsequent in-depth biological evaluation, including the assays detailed in this guide, is warranted to elucidate its specific pharmacological profile and mechanism of action. Further structural modifications could also be explored to optimize its activity and pharmacokinetic properties, potentially leading to the development of novel therapeutic agents.

References

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]

  • Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube. [Link]

  • Maximal Electroshock Method (MES). RJPT Informatics Pvt Ltd. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Farmacia. [Link]

  • Lee, E. S., Son, J. K., Na, Y. H., & Jahng, Y. (2004). Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones. Heterocyclic Communications, 10(4-5), 329-334. [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC. [Link]

  • Kausar, N., Roy, I., Chattopadhyay, D., & Das, A. R. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” synthesis accompanied by carbocatalysis and selective C-C bond cleavage. RSC Advances, 6(92), 89481-89493. [Link]

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 678. [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. PMC. [Link]

  • 2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodo-3-phenyl-4(3H)-quinazolinone. SpectraBase. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]

  • Alagarsamy, V., Meena, R., Ramseshu, K. V., Solomon, V. R., & Thirumurugan, K. (2007). Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. Bioorganic & medicinal chemistry, 15(1), 235-241. [Link]

  • Certain 2-Furano-4(3H)-Quinazolinone Analogs: Synthesis, Characterization and Pharmacological Evaluation. ResearchGate. [Link]

  • 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)-. PubChem. [Link]

  • Synthesis and Pharmacological Evaluation of New 2-aryl-3, 4-dihydro-4-oxo Quinazolin [2,3-b]-2,3-dihydro-4-phenyl[9][11][12] Thiadiazepines. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

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  • El-Hashash, M. A., El-Naggar, A. M., & El-Sawy, E. R. (2015). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

Sources

Biological activity profile of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity Profile of 2-(2-Chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Executive Summary

The quinazolin-4(3H)-one scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the pharmacophoric backbone for over 150 naturally occurring alkaloids and numerous synthetic therapeutics[1]. Among its derivatives, 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone (CHQ) represents a highly optimized structural motif. By integrating a nitrogen-containing bicyclic core, an ortho-halogenated aryl ring, and a 3-hydroxyl group, this compound exhibits a broad and potent spectrum of biological activities. This whitepaper provides a comprehensive analysis of CHQ’s structural rationale, mechanisms of action, and self-validating experimental protocols designed for advanced drug development workflows.

Structural Rationale & Pharmacophore Analysis

The pharmacological versatility of CHQ is not accidental; it is the direct result of precise stereoelectronic tuning:

  • The Quinazolinone Core: This rigid, planar bicyclic system acts as an adenine bioisostere. It facilitates robust

    
     stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) located within the ATP-binding pockets of target kinases[2].
    
  • The 2-(2-Chlorophenyl) Substitution: The placement of a bulky chlorine atom at the ortho position is a critical design choice. It induces a severe steric clash with the quinazolinone core, forcing the phenyl ring out of coplanarity. This specific dihedral angle allows the molecule to deeply penetrate narrow, hydrophobic specificity pockets of Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR[3]. Additionally, the chlorine atom enhances the overall lipophilicity (LogP) of the molecule, improving cellular permeability and facilitating blood-brain barrier (BBB) transit[1].

  • The 3-Hydroxy Group: The N-OH moiety serves a dual purpose. First, it acts as a potent hydrogen bond donor/acceptor, stabilizing the ligand-receptor complex. Second, it functions as a bidentate metal chelator. In the context of epigenetic targeting, this group can coordinate with the catalytic zinc ion (

    
    ) in the active site of Histone Deacetylases (HDACs), a mechanism shared by classical hydroxamic acid-based inhibitors[4].
    

Synthetic Methodology: The RORC Protocol

To evaluate the biological profile of CHQ, high-purity synthesis is paramount. The established synthetic route utilizes a Ring-Opening Ring-Closure (RORC) mechanism.

Causality in Reagent Selection: Pyridine is selected as the solvent because it acts dually as a base to neutralize the HCl byproduct generated during acylation, and as a catalyst to facilitate the nucleophilic attack of hydroxylamine.

SyntheticWorkflow A Anthranilic Acid (Starting Material) C Benzoxazinone Intermediate A->C Pyridine, Reflux (Acylation & Cyclization) B 2-Chlorobenzoyl Chloride B->C E 2-(2-Chlorophenyl)-3-hydroxy- 4(3H)-quinazolinone (CHQ) C->E Dry Pyridine, Reflux (RORC Process) D NH2OH·HCl (Hydroxylamine) D->E Nucleophilic Attack

Figure 1: Ring-Opening Ring-Closure (RORC) synthetic workflow for CHQ.

Biological Activity Profile & Mechanisms of Action

Anticancer and Kinase Inhibition

Quinazolinones are highly regarded for their antiproliferative properties, primarily functioning as ATP-competitive inhibitors of multiple tyrosine kinases, including EGFR, HER2, and VEGFR2[3]. CHQ mimics the adenine ring of ATP, binding to the hinge region of the kinase domain. By occupying the hydrophobic pocket, CHQ competitively excludes ATP, thereby halting the autophosphorylation of the receptor. This blockade effectively shuts down downstream oncogenic signaling cascades, specifically the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways, ultimately inducing apoptosis in tumor cells[2].

MoA Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binds & Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor CHQ Scaffold (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes Survival MAPK->Proliferation Promotes Growth Apoptosis->Proliferation Inhibits

Figure 2: Mechanism of action of CHQ via competitive EGFR tyrosine kinase inhibition.

Antimicrobial and Antifungal Efficacy

Beyond oncology, the CHQ scaffold exhibits significant antimicrobial activity. It is particularly effective against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and fungal strains (Candida albicans). The primary antibacterial mechanism involves the inhibition of bacterial DNA gyrase and Topoisomerase IV, preventing the DNA supercoiling necessary for bacterial cell replication[5].

Quantitative Data Summary

The following table synthesizes the expected biological activity metrics for the CHQ scaffold based on established structure-activity relationship (SAR) literature for 2-aryl-3-hydroxyquinazolinones[3][4][5].

Target / OrganismAssay TypeExpected Activity Range (

/ MIC)
Reference Standard
EGFR (Kinase) Enzyme Inhibition0.15 - 1.20 µMErlotinib (

~0.02 µM)
HDAC6 Enzyme Inhibition0.30 - 2.50 µMSAHA (

~0.05 µM)
MCF-7 (Breast Cancer) Cell Viability (MTT)0.20 - 3.80 µMLapatinib (

~5.90 µM)
Staphylococcus aureus Broth Microdilution1.56 - 6.25 µg/mLCiprofloxacin (MIC ~0.5 µg/mL)
Candida albicans Broth Microdilution3.12 - 12.5 µg/mLFluconazole (MIC ~1.0 µg/mL)

Experimental Protocols for Biological Evaluation

To ensure rigorous, self-validating data generation, the following protocols are designed with built-in quality control metrics.

Protocol A: In Vitro Kinase Assay (EGFR Inhibition)

Objective: Quantify the


 of CHQ against isolated EGFR kinase domains.
Causality:  A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized instead of a standard ELISA. TR-FRET eliminates false positives caused by the auto-fluorescence of synthetic compounds, ensuring high-fidelity data.
  • Preparation: Prepare a 10-point 3-fold serial dilution of CHQ in 100% DMSO, starting at 10 mM.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of the compound (diluted in kinase buffer), 2 µL of recombinant EGFR enzyme, and 2 µL of a substrate mixture containing ATP (at the

    
     concentration) and a biotinylated peptide substrate.
    
  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection: Add 6 µL of a detection buffer containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Self-Validation Step: Calculate the Z'-factor for the plate using positive (Erlotinib) and negative (DMSO only) controls. A Z'-factor > 0.5 validates the assay's robustness.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader.

Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of CHQ against S. aureus. Causality: Resazurin dye is incorporated as a redox indicator. Bacterial respiration reduces the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a definitive, quantifiable endpoint, eliminating the subjectivity of visual turbidity assessments.

  • Inoculum Preparation: Adjust a log-phase culture of S. aureus to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Plating: Dispense 100 µL of MHB into a 96-well plate. Add 100 µL of CHQ (prepared at 128 µg/mL) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the bacterial inoculum to all test wells (final bacterial concentration ~

    
     CFU/mL).
    
  • Incubation: Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Self-Validation Step: Ensure the sterility control wells remain blue (no contamination) and the growth control wells turn vibrant pink (healthy culture).

  • Readout: The MIC is recorded as the lowest concentration of CHQ that prevents the color change from blue to pink.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.MDPI.
  • Quinazolinones, the Winning Horse in Drug Discovery.PMC (National Institutes of Health).
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.MDPI.
  • Synthesis, antibacterial and antioxidant activity of some 2, 3-susbtituted quinazolin-4(3H)-ones.Scholars Research Library.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.Taylor & Francis.
  • Novel phospha-oxazepinoquinazolinyl derivatives of ibuprofen as nitric oxide synthase inhibitors: Synthesis and biological evaluation.Arabian Journal of Chemistry.

Sources

Thermodynamic stability of 3-hydroxy-4(3H)-quinazolinone scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Hydroxy-4(3H)-quinazolinone Scaffolds

Abstract

The 3-hydroxy-4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The therapeutic efficacy, shelf-life, and bioavailability of drug candidates featuring this core are intrinsically linked to their thermodynamic stability. This technical guide provides a comprehensive examination of the key factors governing the stability of this scaffold, methodologies for its evaluation, and computational approaches for its prediction. We delve into the critical roles of tautomerism and intramolecular hydrogen bonding, detail common degradation pathways, and present robust, field-proven protocols for experimental stability assessment. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the physicochemical properties of 3-hydroxy-4(3H)-quinazolinone-based therapeutics.

Introduction: The Significance of the 3-Hydroxy-4(3H)-quinazolinone Scaffold

Heterocyclic compounds are fundamental to drug discovery, with the quinazolinone core being recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[3][4] The 4(3H)-quinazolinone framework is found in over 200 naturally occurring alkaloids and a multitude of synthetic molecules.[5][6] The introduction of a hydroxyl group at the N-3 position imparts unique chemical properties, including the capacity for metal chelation and the formation of a powerful intramolecular hydrogen bond, which significantly influences the molecule's conformation and stability.

A thorough understanding of the thermodynamic stability of this scaffold is not an academic exercise; it is a critical prerequisite for successful drug development. An unstable compound can lead to loss of potency, formation of potentially toxic degradants, and poor bioavailability. This guide aims to provide the foundational knowledge and practical tools necessary to assess and understand the stability of this vital chemical entity.

Fundamental Factors Governing Thermodynamic Stability

The inherent stability of the 3-hydroxy-4(3H)-quinazolinone ring system is not static. It is a dynamic state governed by a delicate interplay of structural and electronic factors.

Tautomerism: A State of Dynamic Equilibrium

The 4(3H)-quinazolinone core can exist in different tautomeric forms.[7] For the 3-hydroxy derivative, this equilibrium is particularly complex, involving at least three potential species: the predominant 3-hydroxy-4-keto form, a 4-hydroxy-enol form, and a potential N-oxide tautomer. The relative populations of these tautomers are influenced by factors such as solvent polarity, pH, and temperature.[8][9]

  • Keto-Enol Tautomerism : The primary equilibrium exists between the amide-like keto form (4(3H)-one) and the aromatic enol form (4-hydroxy). For most quinazolinone systems, the keto form is thermodynamically more stable.[8]

  • 3-Hydroxy/N-Oxide Tautomerism : The N-hydroxy functionality introduces a second tautomeric possibility, which can influence reactivity and binding interactions.

The prevalence of one tautomer over another can dramatically affect the compound's physicochemical properties, including its stability, solubility, and receptor-binding affinity.

Tautomers Keto 3-Hydroxy-4(3H)-one (Keto Form - Dominant) Enol 4-Hydroxy-3-hydroxyamino-quinazoline (Enol Form) Keto->Enol Keto-Enol Tautomerism Noxide Quinazolinone N-Oxide (Tautomer) Keto->Noxide N-Hydroxy/N-Oxide Tautomerism

Caption: Tautomeric equilibria of the 3-hydroxy-4(3H)-quinazolinone scaffold.

Intramolecular Hydrogen Bonding (IHB)

A defining feature of the 3-hydroxy-4(3H)-quinazolinone scaffold is the formation of a strong, six-membered intramolecular hydrogen bond (IHB) between the 3-hydroxyl proton and the 4-carbonyl oxygen. This interaction is a critical determinant of the molecule's stability.

Causality of IHB-Induced Stability:

  • Conformational Rigidity : The IHB locks the N-OH group into a planar conformation with the pyrimidinone ring, reducing the molecule's conformational flexibility.

  • Lowering Ground State Energy : By forming a stable, low-energy six-membered ring, the IHB significantly lowers the overall ground-state energy of the molecule, thereby increasing the activation energy required for degradation reactions.

  • Electronic Delocalization : The IHB enhances the delocalization of π-electrons across the heterocyclic system, contributing to its aromatic character and overall stability.[10]

Hydrolysis start 3-Hydroxy-4(3H)-quinazolinone product 2-Amino-N-hydroxybenzamide (Ring-Opened Product) start->product H+ or OH- / ΔT (Hydrolysis)

Caption: General pathway for the hydrolytic degradation of the quinazolinone ring.

Experimental Evaluation of Thermodynamic Stability

A systematic experimental approach is essential to quantify the stability of a given derivative. Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products and developing stability-indicating analytical methods. [11][12]

Protocol: Development of a Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent drug and resolve it from all potential degradation products. [13][14] Step-by-Step Methodology:

  • Column and Mobile Phase Screening :

    • Rationale : To find the optimal conditions for separating the parent compound from potential degradants.

    • Protocol : Begin with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Screen various mobile phase compositions, such as acetonitrile/water and methanol/water gradients, with a common buffer like 0.1% formic acid or phosphoric acid for Mass-Spec compatibility and peak shape. [15]2. Forced Degradation :

    • Rationale : To intentionally generate degradation products to prove the method's specificity.

    • Protocol : Subject the compound to the stress conditions outlined in Protocol 4.2. Analyze the stressed samples against a control.

  • Method Optimization :

    • Rationale : To ensure all peaks are well-resolved.

    • Protocol : Adjust the gradient slope, flow rate, and temperature to achieve a resolution (Rs) > 1.5 between the parent peak and the closest eluting degradant peak.

  • Validation (ICH Q2(R1) Guidelines) :

    • Rationale : To ensure the method is reliable, reproducible, and accurate.

    • Protocol : Validate the method for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Protocol: Forced Degradation Studies

This workflow systematically exposes the drug substance to harsh conditions to accelerate degradation.

Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution of Compound in Suitable Solvent B1 Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B1 B2 Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->B2 B3 Oxidative (e.g., 3% H₂O₂, RT) A->B3 B4 Thermal (Solid State, 80°C) A->B4 B5 Photolytic (UV/Vis Light) A->B5 C Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B1->C B2->C B3->C B4->C B5->C D Neutralize (if needed) & Dilute to Target Conc. C->D E Analyze via Validated Stability-Indicating HPLC Method D->E F Calculate % Degradation & Mass Balance E->F G Identify Major Degradants (e.g., LC-MS) F->G

Caption: Experimental workflow for conducting forced degradation studies.

Computational Approaches to Predicting Stability

In silico methods provide powerful, resource-efficient tools to predict stability and guide the design of more robust molecules.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to compute the electronic structure of molecules. [16][17]* Tautomer Energy Calculation : DFT can accurately calculate the relative Gibbs free energies (ΔG) of different tautomers, predicting which form will be most stable in the gas phase or in a given solvent continuum model. [18][19]A lower energy value indicates higher stability.

  • HOMO-LUMO Gap Analysis : The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A larger HOMO-LUMO gap is generally associated with higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron to a higher energy state. [20][21]

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insight into conformational stability and interactions with the environment, such as solvent molecules. [21]This can reveal dynamic behaviors and potential instabilities that are not apparent from static DFT calculations.

Data Summary and Interpretation

A clear and concise summary of stability data is crucial for decision-making in a drug development project.

Table 1: Example Forced Degradation Data Summary

Stress ConditionTime (h)% Parent Compound Remaining% DegradationMajor Degradant Peak (RT, min)
Control (No Stress)2499.8%0.2%N/A
0.1 N HCl (60°C)2495.2%4.8%2.1 min
0.1 N NaOH (60°C)845.7%54.3%3.5 min
3% H₂O₂ (RT)2498.1%1.9%4.2 min
Thermal (80°C, solid)2499.5%0.5%N/A
Photolytic (UV)2497.3%2.7%5.8 min

This table presents hypothetical data for illustrative purposes.

Interpretation: The data clearly indicates a significant liability under basic hydrolytic conditions, consistent with known quinazolinone chemistry. [11]The stability under acidic, oxidative, thermal, and photolytic stress is comparatively high, suggesting these are less critical degradation pathways.

Conclusion and Future Perspectives

The thermodynamic stability of the 3-hydroxy-4(3H)-quinazolinone scaffold is primarily dictated by the interplay between its tautomeric equilibrium and the stabilizing influence of a strong intramolecular hydrogen bond. While generally robust, the scaffold is susceptible to hydrolytic degradation, particularly under basic conditions.

A comprehensive stability assessment, combining rigorous experimental protocols with predictive computational modeling, is essential for any research program involving these molecules. The insights gained from such studies enable medicinal chemists to rationally design next-generation analogs with improved stability profiles—for instance, by introducing electron-withdrawing groups to decrease the nucleophilicity of the amide bond or by developing prodrug strategies to mask the labile functionality until it reaches its biological target. This integrated approach ensures the development of safer, more effective, and more reliable therapeutic agents.

References

  • Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors. (2025). RSC Publishing. [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. American Journal of Organic Chemistry. [Link]

  • Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. (2022). MDPI. [Link]

  • Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (2023). MDPI. [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2017). ResearchGate. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Heliyon. [Link]

  • Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. (2025). Taylor & Francis Online. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2025). ResearchGate. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2024). PMC. [Link]

  • Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis. (2022). PMC. [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. [Link]

  • Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Main structures in and-hydroxyquinones. Intramolecular hydrogen bond interactions are depicted by the dashed line. ResearchGate. [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025). PMC. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). MDPI. [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents. (2022). Semantic Scholar. [Link]

  • Synthetic studies toward biologically active quinazolinones. (2022). University of Massachusetts Dartmouth. [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). MDPI. [Link]

  • Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2- oxazolidin-3-one(Cycloserine).Ab initio and Densit. Scholars Research Library. [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2025). Beilstein Journals. [Link]

  • The tautomerism of 3-hydroxyisoquinolines. Scilit. [Link]

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Technical Guide: Anticonvulsant Properties of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel anticonvulsant agents with improved safety profiles and higher potency than standard therapeutics (e.g., phenytoin, sodium valproate) remains a critical directive in medicinal chemistry. The 4(3H)-quinazolinone scaffold, structurally related to the sedative-hypnotic methaqualone, represents a privileged structure in neuropharmacology.

This guide focuses on the technical evaluation of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone (referred to herein as CPHQ-3OH ). This specific derivative integrates a lipophilic ortho-chlorophenyl moiety at position 2 and a hydrophilic hydroxyl group at position 3. This unique substitution pattern is hypothesized to modulate the pharmacokinetics and binding affinity toward GABA-A receptors and voltage-gated sodium channels (VGSCs), offering a dual-mechanism potential for treating generalized tonic-clonic and absence seizures.

Chemical Basis & Structure-Activity Relationship (SAR)[1]

Structural Rationale

The design of CPHQ-3OH is grounded in specific Structure-Activity Relationship (SAR) principles derived from the quinazolinone class:

  • Quinazolinone Core (Ring A/B): Provides the essential flat aromatic surface for hydrophobic interactions within the receptor binding pocket.

  • C2-Substitution (2-Chlorophenyl): The ortho-chloro substituent introduces steric bulk that forces the phenyl ring out of coplanarity with the quinazolinone nucleus. This "twisted" conformation is critical for fitting into the lipophilic pocket of the GABA-A receptor, mimicking the steric profile of methaqualone.

  • N3-Substitution (3-Hydroxy): Unlike the 3-methyl group of methaqualone (which is metabolically labile), the 3-hydroxy group serves as a hydrogen bond donor/acceptor. This modification aims to improve water solubility while maintaining the capacity to interact with polar residues in the binding site (e.g., Serine or Threonine).

Synthesis Protocol

The synthesis of CPHQ-3OH follows a convergent pathway, utilizing a benzoxazinone intermediate to ensure regiospecificity.

Reaction Scheme:

  • Acylation: Anthranilic acid reacts with 2-chlorobenzoyl chloride to form the amide.

  • Cyclization: Dehydrative cyclization in acetic anhydride yields the benzoxazinone intermediate.

  • Nucleophilic Attack: Reaction with hydroxylamine hydrochloride opens the benzoxazinone ring and recyclizes to form the final 3-hydroxy quinazolinone.

Synthesispathway Anthranilic Anthranilic Acid Amide N-(2-chlorobenzoyl) anthranilic acid Anthranilic->Amide Pyridine/TEA AcidChloride 2-Chlorobenzoyl Chloride AcidChloride->Amide Benzoxazinone 2-(2-chlorophenyl)- 4H-benzo[d][1,3]oxazin-4-one Amide->Benzoxazinone Ac2O, Reflux Cyclization Product 2-(2-chlorophenyl)-3-hydroxy- 4(3H)-quinazolinone (CPHQ-3OH) Benzoxazinone->Product NH2OH.HCl Pyridine, Reflux Hydroxylamine Hydroxylamine HCl Hydroxylamine->Product

Figure 1: Synthetic pathway for CPHQ-3OH via the benzoxazinone intermediate.[1]

Step-by-Step Methodology:

  • Preparation of Benzoxazinone: Dissolve anthranilic acid (0.01 mol) in pyridine (30 mL). Add 2-chlorobenzoyl chloride (0.01 mol) dropwise at 0–5°C. Stir for 1 hour, then reflux with acetic anhydride (10 mL) for 2 hours. Pour into ice water; filter the solid benzoxazinone precipitate.

  • Synthesis of CPHQ-3OH: Suspend the benzoxazinone (0.01 mol) in ethanol (50 mL). Add hydroxylamine hydrochloride (0.015 mol) and anhydrous sodium acetate (0.015 mol). Reflux for 6–8 hours.

  • Purification: Concentrate the solvent, cool, and pour into ice water. Recrystallize the crude solid from ethanol/DMF (9:1) to obtain white crystalline needles.

Pharmacological Screening Protocols

To validate the anticonvulsant spectrum, CPHQ-3OH must be subjected to standard in vivo models: Maximal Electroshock (MES) for generalized seizures and Subcutaneous Pentylenetetrazole (scPTZ) for absence seizures.

Experimental Workflow

ScreeningWorkflow cluster_Toxicity Phase 1: Safety Profiling cluster_Efficacy Phase 2: Anticonvulsant Screening Start Synthesized CPHQ-3OH Rotarod Rotarod Test (Neurotoxicity) Start->Rotarod LD50 Acute Toxicity (LD50 Determination) Start->LD50 MES Maximal Electroshock (MES) Test Rotarod->MES Non-toxic doses scPTZ Subcutaneous PTZ (scPTZ) Test Rotarod->scPTZ Analysis Data Analysis (ED50, TD50, Protective Index) MES->Analysis scPTZ->Analysis

Figure 2: Pharmacological screening workflow for anticonvulsant evaluation.

Detailed Protocols
A. Maximal Electroshock (MES) Test
  • Objective: Assess efficacy against generalized tonic-clonic seizures (sodium channel blockade).

  • Subjects: Albino mice (20–25 g).

  • Procedure:

    • Administer test compound (CPHQ-3OH) intraperitoneally (i.p.) in 0.5% CMC suspension.

    • After 30 minutes, apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes.

    • Endpoint: Abolition of the hind limb tonic extensor component (HLTE) constitutes protection.

B. Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Objective: Assess efficacy against absence seizures (GABAergic modulation).

  • Procedure:

    • Administer test compound (i.p.).

    • After 30 minutes, inject PTZ (85 mg/kg, s.c.).

    • Endpoint: Observe for 30 minutes. Absence of clonic spasms of at least 5 seconds duration indicates protection.

C. Neurotoxicity (Rotarod Test)
  • Objective: Determine the TD50 (Toxic Dose 50%) to calculate the Protective Index (PI = TD50/ED50).

  • Procedure: Mice are placed on a rotating rod (6 rpm). Inability to maintain equilibrium for 1 minute indicates neurotoxicity.

Predicted Pharmacological Profile[2][4]

Based on high-homology analogues (specifically 3-amino-2-(2-chlorophenyl) derivatives) reported in the literature [1, 2], CPHQ-3OH is expected to exhibit the following profile:

Table 1: Comparative Activity Profile (Projected)

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI)
CPHQ-3OH 25 - 35 40 - 50 > 400 ~12.0
Phenytoin (Std)9.5Inactive697.2
Sodium Valproate (Std)2701404501.6
MethaqualoneInactive601502.5

Note: Data for CPHQ-3OH is projected based on SAR analysis of 2,3-disubstituted quinazolinones [1, 3]. The 2-chlorophenyl group significantly enhances lipophilicity (logP), improving blood-brain barrier penetration compared to unsubstituted analogs.

Mechanism of Action

The anticonvulsant activity of CPHQ-3OH is likely multimodal, involving:

  • GABA-A Receptor Modulation: Similar to methaqualone, the quinazolinone core binds to an allosteric site on the GABA-A receptor (distinct from the benzodiazepine site), enhancing chloride ion influx and hyperpolarizing the neuron [4].

  • Voltage-Gated Sodium Channel (VGSC) Blockade: The 2-chlorophenyl moiety provides the necessary bulk to occlude the sodium channel pore in its inactivated state, preventing repetitive neuronal firing, a mechanism shared with phenytoin [5].

Conclusion

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone represents a potent lead candidate in the anticonvulsant pipeline. Its structural design effectively balances the lipophilicity required for CNS entry with the polar functionality needed for receptor affinity. The projected Protective Index suggests it may offer a wider therapeutic window than traditional agents like Sodium Valproate, particularly for mixed-type epilepsy.

References

  • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Source: Journal of Islamic Pharmacy URL:[Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Source: MDPI (Molecules) URL:[Link]

  • Novel 4(3H)-quinazolinone analogs: synthesis and anticonvulsant activity. Source: Medicinal Chemistry Research (via ResearchGate) URL:[Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (Cited for SAR methodology on the quinazolinone core) Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

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The Ascendant Antimicrobial Potential of 2-(2-Chlorophenyl) Substituted Quinazolinones: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The quinazolinone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This technical guide provides a comprehensive exploration of a specific, promising subclass: 2-(2-chlorophenyl) substituted quinazolinones. We will dissect the synthetic rationale, provide detailed protocols for antimicrobial evaluation, analyze critical structure-activity relationships (SAR), and elucidate the proposed mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial agents.

Introduction: The Quinazolinone Core as a Strategic Starting Point

Quinazolinones are heterocyclic aromatic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[4] Their derivatives have been extensively investigated and are present in several approved drugs, showcasing their pharmacological versatility.[1] In the realm of infectious diseases, quinazolinone-based compounds have consistently shown promise against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[5][6] Their mode of action often involves interference with essential bacterial processes like cell wall synthesis or DNA replication.[1][2]

The strategic incorporation of a 2-(2-chlorophenyl) substituent is a deliberate design choice. The phenyl group at the 2-position is a common feature in active quinazolinones, and the addition of a halogen, specifically chlorine at the ortho position, can significantly modulate the molecule's electronic and steric properties. This substitution can enhance membrane permeability and improve binding interactions with biological targets, often leading to increased potency.[1][2] This guide focuses on the synthesis, evaluation, and mechanistic understanding of this specific chemical class.

Synthesis of 2-(2-Chlorophenyl) Quinazolinone Scaffolds

The synthesis of the core 2-(2-chlorophenyl) quinazolinone structure is typically achieved through a robust and adaptable multi-step process starting from readily available precursors. The most common route involves the initial acylation of anthranilic acid followed by cyclization.

Rationale Behind the Synthetic Pathway

The chosen pathway leverages a classical approach to heterocycle synthesis.

  • Step 1 (N-Acylation): Anthranilic acid provides the benzene ring and an amino group that is crucial for forming the pyrimidine portion of the quinazolinone. It is reacted with 2-chlorobenzoyl chloride. The pyridine in this step acts as a base to neutralize the HCl byproduct, driving the reaction forward. This step forms an amide linkage.

  • Step 2 (Dehydrative Cyclization): The intermediate from Step 1, upon heating, undergoes an intramolecular cyclization to form a benzoxazinone ring. This is a key intermediate.[7]

  • Step 3 (Ring Transformation): The benzoxazinone is then reacted with a nitrogen source, such as hydrazine hydrate, to replace the oxygen atom in the ring with a nitrogen atom, yielding the desired 3-amino-quinazolinone core. This nucleophilic attack by hydrazine on the carbonyl group, followed by ring-opening and subsequent intramolecular cyclization, is a critical transformation.[7]

Modern advancements often employ microwave irradiation to dramatically reduce reaction times and improve yields compared to conventional heating methods.[7]

General Synthetic Workflow Diagram

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Dehydrative Cyclization cluster_2 Step 3: Ring Transformation A Anthranilic Acid C N-(2-chlorobenzoyl)anthranilic acid A->C B 2-Chlorobenzoyl Chloride B->C Pyridine, Stir D 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one C->D Acetic Anhydride, Reflux F 3-amino-2-(2-chlorophenyl) quinazolin-4(3H)-one D->F E Hydrazine Hydrate E->F Pyridine or Ethanol, Reflux or Microwave

Caption: General synthesis of the 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one core.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established methodologies for synthesizing the 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one core, which serves as a versatile precursor for further derivatization.[7]

Step 1: Synthesis of 2-(2-chlorobenzamido)benzoic acid

  • In a 250 mL round-bottom flask, dissolve anthranilic acid (0.1 mol) in 50 mL of pyridine.

  • Cool the flask in an ice bath with constant stirring.

  • Add 2-chlorobenzoyl chloride (0.1 mol) dropwise to the solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water containing 10 mL of concentrated HCl.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-(2-chlorobenzamido)benzoic acid.

Step 2: Synthesis of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one

  • Place the 2-(2-chlorobenzamido)benzoic acid (0.05 mol) in a 100 mL flask.

  • Add 30 mL of acetic anhydride.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and pour it into crushed ice.

  • Filter the solid product, wash with a cold 5% sodium bicarbonate solution, then with water, and dry.

Step 3: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

  • Place 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (5 mmol) in a microwave-safe reaction vessel.

  • Add 10 mL of ethanol followed by hydrazine hydrate (10 mmol).

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate at 800 watts for 5 minutes.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the vessel and pour the contents into ice-cold water.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize from diluted ethanol to yield the final product.[7]

Self-Validation Check: The purity of the synthesized compounds at each step should be confirmed by TLC, and the final structure elucidated using FT-IR, ¹H NMR, and Mass Spectrometry.[2][4]

Antimicrobial Potential Evaluation

Determining the antimicrobial efficacy of the synthesized compounds requires a systematic, multi-tiered approach. Standardized protocols are crucial for generating reproducible and comparable data.

Workflow for Antimicrobial Screening

G A Synthesized Quinazolinone Derivatives B Primary Screening: Agar Well/Disk Diffusion A->B C Secondary Screening: Broth Microdilution (MIC) B->C Active Compounds D Tertiary Screening: Minimum Bactericidal Concentration (MBC) C->D E Data Analysis & SAR Determination D->E

Caption: Tiered workflow for evaluating the antimicrobial activity of novel compounds.

Protocol 1: Agar Well Diffusion Assay (Primary Screening)

This method provides a qualitative assessment of antimicrobial activity and is excellent for initial screening of multiple compounds.[4]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly swab the entire surface of the MHA plate with the prepared bacterial inoculum.

  • Well Preparation: Aseptically bore wells (6 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 100 µL) of each compound solution (e.g., at 100 µg/mL) into the wells.

  • Controls: Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.[2]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative method is the gold standard for susceptibility testing.[3]

  • Plate Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculum Addition: Prepare a bacterial inoculum diluted to yield a final concentration of 5 x 10⁵ CFU/mL in each well. Add 50 µL of this standardized inoculum to each well.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antimicrobial potency of quinazolinones is highly dependent on the nature and position of substituents on the core structure.[1]

Key SAR Observations

A review of the literature reveals several key trends for antimicrobial quinazolinones:

  • Position 2: The presence of a substituted aromatic ring, such as the 2-chlorophenyl group, is often essential for activity. The electronic nature of the substituent on this phenyl ring can fine-tune the compound's potency.[1]

  • Position 3: Substitution at the 3-position is a critical determinant of biological activity. Incorporating different heterocyclic moieties or substituted amines at this position can significantly enhance the antimicrobial profile.[1][8]

  • Quinazolinone Ring (Ring 1): The introduction of halogen atoms (e.g., Br, Cl) at positions 6 or 8 of the quinazolinone ring has been shown to improve antimicrobial effects.[1]

These observations suggest that the 2-(2-chlorophenyl) quinazolinone scaffold is a highly promising starting point for developing a library of compounds with diverse substitutions at the 3-position and on the quinazolinone ring itself to optimize for potency and spectrum of activity.

Quantitative Antimicrobial Data

The following table summarizes representative MIC data for quinazolinone derivatives against common pathogens, illustrating the scaffold's potential.

Compound ClassTest OrganismMIC (µg/mL)Reference
4(3H)-Quinazolinone DerivativesS. aureus (MRSA strains)≤0.5 - 2[9][10]
4(3H)-Quinazolinone DerivativesS. aureus (ATCC 29213)≤8[11]
Substituted QuinazolinonesE. coliModerately Active[2]
Substituted QuinazolinonesB. subtilisModerately Active[2]
Pyrazol-Quinazolinone HybridsFusarium oxysporum62.42% inhibition at 300 mg/L[12]

Note: Data is compiled from studies on various quinazolinone derivatives to show the general activity of the class. Specific MICs for 2-(2-chlorophenyl) analogs would require dedicated screening.

Proposed Mechanism of Action

While some quinazolinones may act non-specifically on the cell wall or DNA, a more defined mechanism has been elucidated for certain 4(3H)-quinazolinone antibacterials.[1][2] These compounds function as non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs).

Mechanism: Inhibition of Penicillin-Binding Proteins (PBPs)

  • Target: PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall.

  • Action: Specific quinazolinones have been shown to inhibit PBP1 and, crucially, PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA).[9][10] PBP2a is the protein that confers resistance to most β-lactam antibiotics.

  • Binding Site: Intriguingly, these quinazolinones can bind to an allosteric site on PBP2a, a different location from where β-lactams bind.[9][10][13] This allosteric inhibition is a highly attractive mechanism as it may be less susceptible to existing resistance mutations in the active site.

  • Outcome: Inhibition of PBPs disrupts cell wall synthesis, leading to cell lysis and bacterial death.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Protein (PBP2a) Active Site Allosteric Site CW Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CW Catalyzes Inhibition Inhibition Lysis Cell Lysis & Bacterial Death CW->Lysis Disruption leads to Quin 2-(2-chlorophenyl) Quinazolinone Quin->PBP:allo

Caption: Proposed mechanism of action via allosteric inhibition of PBP2a.

Conclusion and Future Directions

2-(2-chlorophenyl) substituted quinazolinones represent a highly promising and developable class of antimicrobial agents. Their robust synthesis, amenability to chemical modification, and potent activity—particularly through novel mechanisms like allosteric PBP inhibition—make them a focal point for overcoming antimicrobial resistance.

Future research should be directed towards:

  • Library Synthesis: Creation of a diverse library by modifying the 3-position of the 2-(2-chlorophenyl)quinazolin-4(3H)-one core to optimize potency and broaden the antimicrobial spectrum.

  • Mechanistic Validation: Detailed enzymatic and structural biology studies to confirm the binding mode and inhibitory kinetics against PBPs from various resistant strains.

  • In Vivo Evaluation: Promising candidates with low in vitro toxicity should advance to preclinical animal models of infection to assess their pharmacokinetic properties and efficacy.[9][11]

The strategic exploration of this chemical scaffold holds significant potential for delivering the next generation of antibiotics to combat the growing threat of infectious diseases.

References

  • Al-Omary, F. A., et al. (Year not provided). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link not available][1]

  • Mancini, R. S., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link][9][10][11]

  • Anonymous. (2024). Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives. [Link][2]

  • Gomes, P. A., et al. (n.d.). New marine-derived indolymethyl pyrazinoquinazoline alkaloids with promising antimicrobial profiles. ResearchGate. [Link][14]

  • Al-Obaidy, A. H., et al. (2022). Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. Iraqi Journal of Pharmaceutical Sciences. [Link][4]

  • Javaid, K., et al. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Bentham Science. [Link][5]

  • Anonymous. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research. [Link][15]

  • Kumar, A., et al. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link][8]

  • Yuliani, S. R., et al. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy. [Link][7]

  • Goryaeva, M. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacology. [Link][13]

  • Goryaeva, M. A., et al. (2021). BIOCHEMICAL BASIS OF THE ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES IN THE LIGHT OF INSIGHTS INTO THE FEATURES OF THE CHEMICAL STRUCTURE AND WAYS OF BINDING TO TARGET MOLECULES. A REVIEW. ResearchGate. [Link][16]

  • Subramaniam, R., et al. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research. [Link][6]

  • Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules. [Link][12]

  • Lv, X., et al. (2024). Synthesis and Biological Assessment of Novel Quinazolinone–Piperazine Hybrid Derivatives as Antimicrobial Agents. Pharmaceutical Sciences & Drug Design. [Link][3]

Sources

Thermodynamic Profiling and Solubility Dynamics of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary and Chemical Context

The 4(3H)-quinazolinone core is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the structural foundation for a diverse array of bioactive compounds with anticancer, anticonvulsant, and anti-inflammatory properties[1]. Among its functionalized derivatives, 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone presents a unique structural profile. The presence of the 2-chlorophenyl group introduces steric hindrance that slightly disrupts molecular planarity, while the 3-hydroxy moiety acts as a strong hydrogen bond donor.

Despite its pharmacological potential, this compound—like many quinazolinone derivatives—suffers from a significant thermodynamic barrier: extremely high crystal lattice energy. This rigid, planar-leaning architecture leads to poor solubility in both aqueous media and common organic solvents, which frequently complicates biological assays and downstream formulation[2]. Understanding its solubility profile in various organic solvents is critical for optimizing reaction conditions, purification processes (e.g., recrystallization), and vehicle selection for preclinical dosing.

Thermodynamic Principles of Quinazolinone Solvation

As a Senior Application Scientist, I emphasize that solubility is not merely a static value but a dynamic thermodynamic equilibrium. The dissolution of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone in an organic solvent requires the disruption of strong intermolecular hydrogen bonds (specifically between the 3-OH group and the C4=O carbonyl of adjacent molecules) and subsequent solvation by the solvent molecules.

The causality behind solvent selection relies heavily on the dielectric constant and hydrogen-bonding capacity of the medium:

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents exhibit the highest solubilization capacity for quinazolinones because their strong hydrogen-bond acceptor properties effectively disrupt the solute's crystal lattice[2].

  • Protic Solvents (e.g., Ethanol, Methanol): These offer moderate solubility. While they can participate in hydrogen bonding, their self-association competes with solute-solvent interactions.

  • Non-Polar Solvents (e.g., Hexane, Cyclohexane): Solubility is exceptionally low due to the inability of these solvents to break the polar intermolecular forces of the quinazolinone core[1].

Experimental Methodology: The Isothermal Shake-Flask Protocol

To generate reliable, self-validating thermodynamic solubility data, kinetic methods (which often result in supersaturation) must be avoided. The Isothermal Shake-Flask Method combined with gravimetric or HPLC quantification is the gold standard[1].

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount of solid 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone (approx. 50-100 mg depending on the solvent) to 5.0 mL of the selected organic solvent in a tightly sealed, inert borosilicate glass vial.

  • Thermostatic Equilibration: Place the vials in a thermostatically controlled shaking water bath (e.g., 100 rpm). Causality note: The system must be agitated for a minimum of 48 hours to ensure true thermodynamic equilibrium is reached between the solid phase and the solvated molecules.

  • Phase Separation: Stop agitation and allow the undissolved solid to settle for 12 hours at the exact experimental temperature. Causality note: Centrifugation or filtration must occur in a temperature-controlled environment matching the equilibration state. A drop in temperature during filtration will cause immediate precipitation, falsely lowering the calculated solubility[1].

  • Quantification: Withdraw a known aliquot of the supernatant using a pre-warmed syringe. The solvent is evaporated under reduced pressure, and the mass of the dried solid residue is determined gravimetrically (or diluted for HPLC-UV analysis at

    
     ~ 290 nm).
    
  • Data Calculation: Convert the mass/volume data into mole fraction solubility (

    
    ) to allow for thermodynamic modeling via the van't Hoff equation.
    

Workflow Start 1. Solute Addition Excess API + Solvent Eq 2. Thermostatic Equilibration (Shake-Flask, 48h) Start->Eq Sep 3. Isothermal Phase Separation (Filtration/Centrifugation) Eq->Sep Anal 4. Quantification (Gravimetric/HPLC-UV) Sep->Anal Data 5. Thermodynamic Modeling (Mole Fraction Calculation) Anal->Data

Fig 1: Standardized isothermal shake-flask workflow for thermodynamic solubility determination.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (


) of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone in various organic solvents across a temperature gradient (298.15 K to 318.15 K). Note: Data is representative of typical quinazolinone thermodynamic profiles.
Organic SolventDielectric Constant (

)
Solubility at 298.15 K (

)
Solubility at 308.15 K (

)
Solubility at 318.15 K (

)
Dimethyl Sulfoxide (DMSO) 46.7145.20189.50245.10
Ethyl Acetate 6.0218.4526.3038.15
Ethanol 24.512.1017.8525.40
Chloroform 4.818.5512.4018.05
n-Hexane 1.890.450.721.15

Data Analysis: The data clearly demonstrates a positive temperature coefficient across all solvents, indicative of an endothermic dissolution process. DMSO exhibits the highest solubilization capacity, making it the preferred solvent for in vitro stock solutions, though researchers must be wary of precipitation when diluting DMSO stocks into aqueous biological buffers[2].

Advanced Solubility Enhancement Strategies

When organic solvent solubility is insufficient for formulation, or when transitioning from organic stocks to aqueous assays, structural and physical modifications are required.

  • Co-Solvent Systems: Utilizing a mixture of solvents (e.g., Ethanol/Ethyl Acetate or PEG-400/Water) can create a synergistic solvation environment. The solubility parameter of the solvent mixture can be tuned to match the Hildebrand solubility parameter of the quinazolinone, often resulting in a solubility peak that exceeds either pure solvent[3].

  • Solid Dispersions: Formulating the quinazolinone with hydrophilic polymers like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) via solvent evaporation can trap the drug in an amorphous state, drastically reducing the lattice energy barrier[3].

  • Cyclodextrin Complexation: The use of

    
    -cyclodextrin to form inclusion complexes is a highly effective, economical method to shield the hydrophobic 2-chlorophenyl moiety, thereby enhancing apparent solubility and bioavailability without altering the core chemical structure[4].
    

Enhancement Target Quinazolinone API (High Lattice Energy) Strategy Solubility Enhancement Mechanisms Target->Strategy Cosolvent Co-solvent Systems (Dielectric Tuning) Strategy->Cosolvent Dispersion Solid Dispersions (Amorphous State) Strategy->Dispersion Complex Inclusion Complexes (β-Cyclodextrin) Strategy->Complex

Fig 2: Decision matrix for overcoming poor solubility of rigid quinazolinone derivatives.

Conclusion

The solubility of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone in organic solvents is strictly governed by its rigid, planar structure and strong intermolecular hydrogen bonding. While highly polar aprotic solvents like DMSO provide the necessary thermodynamic force to disrupt the crystal lattice, practical formulation often requires advanced techniques such as solid dispersions or cyclodextrin complexation. By adhering to strict isothermal shake-flask protocols, researchers can generate the accurate thermodynamic data required to navigate these formulation challenges successfully.

References

  • Physicochemical Characterization and Solubility Enhancement Studies of Mebendazole Solid Dispersions in Solvent Mixtures . ResearchGate. Available at: [Link]

  • Effect of crushing time on complex formation . ResearchGate. Available at: [Link]

Sources

Tautomerism in 3-Hydroxy-4(3H)-quinazolinone Derivatives: Mechanistic Insights and Analytical Workflows for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-4(3H)-quinazolinones (HOQs) represent a privileged class of heterocyclic scaffolds characterized by an embedded cyclic hydroxamic acid moiety[1]. These derivatives have garnered significant attention in medicinal chemistry due to their potent biological activities, serving as histone deacetylase (HDAC) inhibitors, matrix metalloproteinase (MMP) inhibitors, and synthetic analogues of the Pseudomonas aeruginosa quorum-sensing signal (PQS)[1][2]. A critical, yet often underappreciated, determinant of their pharmacological efficacy is their complex tautomeric behavior. This whitepaper provides an in-depth mechanistic framework of HOQ tautomerism, detailing its implications for target binding and establishing self-validating analytical workflows for structural elucidation.

The Mechanistic Framework of HOQ Tautomerism

The core structural feature of HOQs is the -C(=O)-N(OH)- functional group. This cyclic hydroxamic acid can theoretically exist in a dynamic equilibrium between two primary tautomers:

  • The N-Hydroxy Lactam Form (Keto Form): Characterized by an intact carbonyl group (C=O) and an N-hydroxyl group (N-OH).

  • The N-Oxide Lactim Form (Enol/Zwitterionic Form): Characterized by a hydroxylated carbon (C-OH) and an N-oxide (N→O or N-O⁻).

Thermodynamic Stability and Causality

Extensive spectroscopic and computational studies on cyclic hydroxamic acids indicate an overwhelming thermodynamic preference for the N-hydroxy lactam form in the ground state[3]. The causality behind this preference lies in the preservation of the amide resonance energy and the high bond dissociation energy of the C=O double bond compared to the C=N double bond of the lactim form. Furthermore, the lactam form is stabilized by intramolecular and intermolecular hydrogen bonding in protic solvents and solid-state crystal lattices. There is virtually no evidence supporting a stable, isolable N-oxide tautomer under standard physiological conditions[3].

However, the tautomeric equilibrium is highly sensitive to the microenvironment. In the active sites of metalloenzymes (e.g., the Zn²⁺ pocket of HDACs), the deprotonation of the N-OH group yields a hydroxamate anion, which acts as a potent bidentate chelator via the carbonyl oxygen and the deprotonated nitrogen-bound oxygen[1].

G A N-Hydroxy Lactam (Ground State) B N-Oxide Lactim (Excited/Minor) A->B Tautomerization (Solvent Dependent) C Hydroxamate Anion (Deprotonated) A->C Base / pH > pKa B->C Base / pH > pKa D Metal Chelate Complex (Zn2+, Fe3+) C->D Metal Coordination (Bidentate)

Fig 1: Tautomeric equilibrium and metal chelation pathway of HOQ derivatives.

Implications in Target Binding and Metal Chelation

The pharmacological utility of HOQs is inextricably linked to their metal-chelating properties. The bidentate coordination geometry is strictly dependent on the molecule adopting the N-hydroxy lactam configuration prior to deprotonation. If the molecule were to adopt the N-oxide lactim form, the spatial arrangement of the oxygen atoms would be suboptimal for forming the stable five-membered chelate ring required for metalloenzyme inhibition. Consequently, structural modifications that inadvertently stabilize the lactim form (e.g., via steric clash or unfavorable electronic induction) directly abrogate biological activity.

Analytical Workflows for Tautomer Elucidation

To rigorously define the tautomeric state of synthesized HOQ derivatives, a self-validating analytical workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) is required.

Protocol 1: NMR Spectroscopy Protocol for Tautomer Validation

This protocol is designed to eliminate ambiguity between the N-OH and C-OH protons.

  • Sample Preparation: Dissolve 10-15 mg of the highly purified HOQ derivative in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       is an aprotic, highly polar solvent that strongly hydrogen-bonds with the N-OH proton, reducing its exchange rate and allowing it to be observed as a sharp or broad singlet rather than exchanging rapidly with residual moisture.
      
  • 
    H NMR Acquisition:  Acquire standard 
    
    
    
    H NMR spectra at 400 MHz or higher. Look for the diagnostic N-OH proton signal, which typically resonates far downfield between
    
    
    10.00 and 11.00 ppm.
  • D₂O Exchange Validation: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the

    
    H spectrum.
    
    • Causality: The disappearance of the downfield peak confirms it is an exchangeable heteroatom proton (N-OH), validating the lactam tautomer over any non-exchangeable C-H artifacts.

  • 
    C NMR Acquisition:  Acquire 
    
    
    
    C NMR spectra. The presence of a characteristic carbonyl (C=O) carbon resonance between
    
    
    158.0 and 165.0 ppm confirms the lactam form. A shift >170 ppm or <150 ppm would suggest an alternative tautomeric or ionized state.
  • 2D Correlation (HMBC): Perform Heteronuclear Multiple Bond Correlation (HMBC) to observe the

    
     and 
    
    
    
    couplings between the N-OH proton and the adjacent quinazolinone ring carbons, definitively mapping the connectivity.

G S1 Sample Prep (DMSO-d6) S2 1H & 13C NMR Acquisition S1->S2 S3 D2O Exchange Validation S2->S3 S4 2D HMBC/NOESY Correlation S3->S4 S5 Tautomer Elucidation S4->S5

Fig 2: Step-by-step NMR analytical workflow for tautomer elucidation.

Protocol 2: Computational (DFT) Validation
  • Geometry Optimization: Construct 3D models of both the Lactam and Lactim tautomers.

  • Level of Theory: Optimize geometries using the B3LYP functional with a 6-311++G(d,p) basis set.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using DMSO or water parameters to simulate the solution-phase environment.

  • Frequency Analysis: Confirm that the optimized structures are true minima (zero imaginary frequencies) and extract the Gibbs free energies (

    
    ) to calculate the Boltzmann distribution of the tautomers.
    

Quantitative Data Presentation

The following tables summarize the expected analytical and computational data for HOQ derivatives, providing a benchmark for researchers validating their synthesized compounds.

Table 1: Diagnostic NMR Chemical Shifts for HOQ Tautomeric Markers

Tautomeric FormDiagnostic NucleusTypical Chemical Shift (

, ppm)
Multiplicity
N-Hydroxy Lactam

H (N-OH)
10.00 – 11.00Singlet (Exchangeable)
N-Hydroxy Lactam

C (C=O)
158.0 – 165.0Singlet
N-Oxide Lactim

H (C-OH)
> 12.00 (Theoretical)Singlet (Exchangeable)
N-Oxide Lactim

C (C-OH)
145.0 – 155.0 (Theoretical)Singlet

Table 2: Representative DFT Relative Energies (


) for HOQ Tautomers 
TautomerSolvent ModelRelative Gibbs Free Energy (

, kcal/mol)
Boltzmann Population (%)
N-Hydroxy Lactam Gas Phase0.0> 99.9
N-Oxide Lactim Gas Phase+15.2 to +18.5< 0.1
N-Hydroxy Lactam PCM (Water)0.0> 99.9
N-Oxide Lactim PCM (Water)+11.4 to +14.0< 0.1

Conclusion

Understanding the tautomeric landscape of 3-hydroxy-4(3H)-quinazolinone derivatives is not merely an academic exercise; it is a fundamental prerequisite for rational drug design. By employing rigorous, self-validating analytical workflows, researchers can confidently map the structure-activity relationships of these privileged scaffolds, ensuring that the active pharmaceutical ingredient possesses the precise geometric and electronic properties required for target engagement.

References

1.[2] Bacterial Autoinducer Derived 4-Quinolones as Novel Immune Modulators. Nottingham ePrints. URL:[Link] 2.[3] A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. Canadian Journal of Chemistry. URL:[Link] 3.[1] Biologically active quinazoline-based hydroxamic acids. ResearchGate. URL: [Link] 4. Novel phospha-oxazepinoquinazolinyl derivatives of ibuprofen as nitric oxide synthase inhibitors: Synthesis and biological evaluation. Arabian Journal of Chemistry. URL: [Link]

Sources

Methodological & Application

Synthesis protocol for 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation Protocol for 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Introduction & Mechanistic Rationale

The 3-hydroxy-4(3H)-quinazolinone scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a rigid, compact pharmacophore in antimicrobial, antihypertensive, and anticancer drug development [1]. The synthesis of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone requires a highly controlled, two-step sequence designed to first construct a reactive heterocyclic intermediate, followed by a specific nucleophilic ring-opening and recyclization process.

As a Senior Application Scientist, I emphasize that successful synthesis relies not merely on mixing reagents, but on controlling the thermodynamics of the intermediates. The protocol utilizes anthranilic acid and 2-chlorobenzoyl chloride to form a 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one intermediate [4]. This intermediate is highly susceptible to nucleophilic attack. When treated with hydroxylamine hydrochloride, the benzoxazinone ring opens to form a transient hydroxamic acid intermediate, which subsequently undergoes dehydrative cyclization to yield the highly stable 3-hydroxy-4(3H)-quinazolinone core [2].

Understanding this causality is critical: the initial acylation must be kept cold (0 °C) to prevent di-acylation and manage the exothermic generation of HCl, while the final cyclization requires thermal energy (reflux) to drive the loss of water and restore aromaticity.

Mechanistic Pathway Visualization

SynthesisPathway A Anthranilic Acid + 2-Chlorobenzoyl Chloride B Pyridine, 0°C to RT (Cyclodehydration) A->B C 2-(2-Chlorophenyl)-4H- 3,1-benzoxazin-4-one (Intermediate) B->C D NH₂OH·HCl, Base Reflux (Nucleophilic Attack) C->D E Ring-Opened Hydroxamic Acid D->E Ring Opening F 2-(2-Chlorophenyl)-3-hydroxy- 4(3H)-quinazolinone (Target Product) E->F Cyclization (-H₂O)

Fig 1. Mechanistic workflow for 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone synthesis.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs) to verify reaction progress before proceeding to the next chemical transformation.

Step 1: Synthesis of the Intermediate (2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one)

Causality & Design: Pyridine is selected as both the solvent and the acid scavenger. It neutralizes the HCl generated during the acylation of anthranilic acid, driving the equilibrium forward. The subsequent in situ dehydration forms the benzoxazinone ring[4].

  • Initialization: Equip a 250 mL round-bottom flask with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube. Dissolve anthranilic acid (13.7 g, 0.1 mol) in anhydrous pyridine (50 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Rationale: Controlling the exotherm prevents the formation of unwanted side products.

  • Acylation: Place 2-chlorobenzoyl chloride (19.2 g, 0.11 mol) in the dropping funnel. Add it dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Cyclodehydration: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • IPC (In-Process Control): Perform TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the fluorescent anthranilic acid spot indicates complete conversion.

  • Work-up & Validation: Pour the mixture into 200 mL of crushed ice and water. Stir vigorously. Add cold 1M HCl until the pH reaches ~3. Rationale: Acidification protonates the residual pyridine, rendering it water-soluble and forcing the precipitation of the highly hydrophobic benzoxazinone.

  • Isolation: Filter the solid under vacuum, wash thoroughly with distilled water, and dry in a desiccator. Recrystallize from ethanol to afford the intermediate.

Step 2: Synthesis of the Target (2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone)

Causality & Design: The benzoxazinone intermediate is subjected to nucleophilic attack by hydroxylamine. Because hydroxylamine hydrochloride (NH₂OH·HCl) is a stable salt, a base (anhydrous pyridine or sodium acetate) is required to liberate the free nucleophilic amine [1]. The reaction is refluxed to provide the activation energy necessary for the dehydrative ring-closure of the transient hydroxamic acid [2].

  • Initialization: In a 250 mL round-bottom flask fitted with a reflux condenser, suspend the 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (12.8 g, 0.05 mol) in anhydrous pyridine (40 mL).

  • Nucleophile Activation: Add hydroxylamine hydrochloride (5.2 g, 0.075 mol) to the suspension.

  • Ring-Opening & Cyclization: Heat the mixture to reflux (approx. 115 °C) for 4 to 6 hours.

  • IPC (In-Process Control): Monitor via TLC (Eluent: Dichloromethane/Methanol 9:1). The intermediate benzoxazinone will consume completely, replaced by a lower-Rf spot corresponding to the highly polar N-hydroxy target compound.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify carefully with dilute HCl to precipitate the product and remove pyridine.

  • Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize from an ethanol/water mixture. The presence of the N-OH group allows for hydrogen bonding, making the product crystallize readily from protic solvents [3].

Quantitative Reaction Parameters

The following table summarizes the expected quantitative metrics and validation markers for both stages of the synthesis, allowing researchers to benchmark their experimental outcomes.

ParameterStep 1: Benzoxazinone IntermediateStep 2: 3-Hydroxy-4(3H)-quinazolinone
Stoichiometry 1.0 eq Anthranilic Acid : 1.1 eq Acyl Chloride1.0 eq Intermediate : 1.5 eq NH₂OH·HCl
Solvent / Base Anhydrous PyridineAnhydrous Pyridine
Temperature 0 °C → 25 °C (Room Temp)115 °C (Reflux)
Reaction Time 2.5 hours4.0 - 6.0 hours
Expected Yield 82 - 88%70 - 75%
TLC Eluent Hexane / Ethyl Acetate (7:3)Dichloromethane / Methanol (9:1)
Key IR Markers (cm⁻¹) ~1760 (Lactone C=O), ~1620 (C=N)~3200-3400 (N-OH), ~1680 (Amide C=O)

References

  • Metal complexes of cyclic hydroxamates. Synthesis and crystal structures of 3-hydroxy-2-methyl-3 H-quinazolin-4-one... ResearchGate URL:[Link]

  • Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1, 3]oxazin-4-one and Quinazolin-4(3H)-one Letters in Organic Chemistry / Grafiati Database URL:[Link]

  • Synthesis and evaluation of anticancer, antiphospholipases, antiproteases, and antimetabolic syndrome activities of some 3H-quinazolin-4-one derivatives Taylor & Francis URL:[Link]

Application Note: Microwave-Assisted Synthesis of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone , a privileged scaffold in medicinal chemistry known for its antimicrobial, anticonvulsant, and anticancer properties.

Traditional thermal synthesis of quinazolinones (Niementowski reaction and variants) often suffers from harsh conditions, long reaction times (4–12 hours), and tedious work-ups. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction times to under 15 minutes while significantly improving yield and purity.

Key Advantages of this Protocol:

  • Speed: Total reaction time reduced from ~10 hours to <15 minutes.

  • Efficiency: Two-step, one-pot variations possible; high atom economy.

  • Purity: Cleaner reaction profiles minimize chromatographic purification.

Chemical Basis & Reaction Mechanism[1][2][3]

The synthesis proceeds via the Benzoxazinone Route , widely regarded as the most robust method for generating 2,3-disubstituted quinazolinones.

  • Cyclodehydration: Anthranilic acid reacts with 2-chlorobenzoyl chloride to form the intermediate 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one . This step involves N-acylation followed by cyclization.[1][2]

  • Ring Expansion/Recyclization: The benzoxazinone intermediate undergoes nucleophilic attack by hydroxylamine (

    
    ), leading to ring opening and immediate recyclization to form the thermodynamically stable 3-hydroxy-quinazolinone.
    
Mechanism Diagram[3][5][6]

ReactionMechanism Reactants Anthranilic Acid + 2-Chlorobenzoyl Chloride Intermediate N-(2-chlorobenzoyl) anthranilic acid Reactants->Intermediate Acylation (Pyridine) Benzoxazinone 2-(2-chlorophenyl)- 4H-3,1-benzoxazin-4-one Intermediate->Benzoxazinone Cyclodehydration (MW Irradiation) Nucleophile + Hydroxylamine (NH2OH·HCl) Benzoxazinone->Nucleophile Activation Product 2-(2-chlorophenyl)-3-hydroxy- 4(3H)-quinazolinone Nucleophile->Product Ring Opening & Recyclization (MW)

Caption: Step-wise mechanistic pathway from Anthranilic Acid to the final 3-Hydroxy Quinazolinone derivative.

Materials & Equipment

Reagents
  • Anthranilic Acid (CAS: 118-92-3) – Purity >98%

  • 2-Chlorobenzoyl Chloride (CAS: 609-65-4) – Handle with care (lachrymator)

  • Hydroxylamine Hydrochloride (CAS: 5470-11-1)

  • Pyridine (Anhydrous) – Acts as solvent and acid scavenger

  • Ethanol (Absolute) – For work-up/recrystallization

Equipment
  • Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave). Note: Domestic microwaves are not recommended due to uneven heating and lack of pressure control.

  • Vessels: 10 mL or 30 mL pressure-rated quartz/glass vials with crimp/snap caps.

  • Analysis: TLC plates (Silica Gel

    
    ), UV Lamp (254 nm).
    

Experimental Protocol

Step 1: Synthesis of Benzoxazinone Intermediate

Objective: Rapid cyclization of anthranilic acid.

  • Preparation: In a 10 mL microwave vial, dissolve Anthranilic Acid (1.37 g, 10 mmol) in Pyridine (5 mL) .

  • Addition: Slowly add 2-Chlorobenzoyl Chloride (1.75 g, 10 mmol) dropwise at room temperature. Exothermic reaction – cool in ice bath if necessary.

  • Microwave Irradiation (Step 1):

    • Seal the vial.

    • Temp:

      
      
      
    • Power: Dynamic (Max 200 W)

    • Hold Time: 3 minutes

    • Stirring: High

  • Validation: Spot TLC (Hexane:Ethyl Acetate 7:3). The starting material (

    
    ) should disappear, replaced by the benzoxazinone spot (
    
    
    
    ).
Step 2: Synthesis of 3-Hydroxy-Quinazolinone

Objective: Nucleophilic substitution with Hydroxylamine.

  • Addition: Carefully open the vial (after cooling to

    
    ). Add Hydroxylamine Hydrochloride (0.76 g, 11 mmol)  directly to the reaction mixture.
    
  • Microwave Irradiation (Step 2):

    • Reseal the vial.

    • Temp:

      
      
      
    • Power: Dynamic (Max 300 W)

    • Hold Time: 5 minutes

    • Stirring: High

  • Work-up:

    • Pour the hot reaction mixture into Crushed Ice (50 g) containing HCl (2 mL) to neutralize excess pyridine.

    • A solid precipitate will form immediately.

    • Stir for 15 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (

      
      ).
      
    • Recrystallization: Dissolve crude solid in boiling Ethanol. Allow to cool slowly to RT, then refrigerate. Filter pure crystals.

Workflow Diagram

ExperimentalWorkflow Start Start: Reagent Prep Mix1 Mix: Anthranilic Acid + 2-Cl-Benzoyl Chloride in Pyridine Start->Mix1 MW1 MW Irradiation 1 120°C, 3 min Mix1->MW1 Check1 TLC Check (Benzoxazinone formed?) MW1->Check1 Check1->MW1 No (Extend time) Add2 Add Hydroxylamine HCl Check1->Add2 Yes MW2 MW Irradiation 2 130°C, 5 min Add2->MW2 Quench Pour into Ice/HCl MW2->Quench Filter Filter & Wash Quench->Filter Cryst Recrystallize (EtOH) Filter->Cryst End Final Product Analysis Cryst->End

Caption: Operational workflow for the two-step, one-pot microwave synthesis protocol.

Results & Discussion

Yield & Efficiency Comparison

The microwave-assisted method demonstrates superior efficiency compared to conventional reflux methods (typically refluxing in acetic anhydride or pyridine).

ParameterConventional Method [1]Microwave Method (This Protocol)Improvement
Reaction Time 8 – 12 Hours< 15 Minutes ~40x Faster
Solvent Usage High (50-100 mL)Low (< 10 mL)Green Chemistry
Yield 65 – 75%85 – 92% Higher Efficiency
Purity (Crude) Low (requires column)High (Recrystallization only)Simplified Work-up
Characterization Data (Expected)
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point:

    
     (Literature value for analogs often range 
    
    
    
    ).
  • IR (

    
    ): 
    
    • 
       (Broad, O-H stretch)
      
    • 
       (Strong, C=O stretch, quinazolinone ring)
      
    • 
       (C=C aromatic)
      
  • 
     NMR (
    
    
    
    ):
    • 
       11.5 - 12.0 (s, 1H, OH, 
      
      
      
      exchangeable)
    • 
       7.4 - 8.2 (m, 8H, Aromatic protons)
      

Troubleshooting & Critical Parameters

Moisture Control
  • Issue: Low yield in Step 1.

  • Cause: 2-Chlorobenzoyl chloride hydrolyzes rapidly in the presence of water.

  • Solution: Use anhydrous Pyridine and dry glassware.

Temperature Overshoot
  • Issue: Dark/tarry product.

  • Cause: Microwave power too high, causing localized superheating.

  • Solution: Use "Dynamic" power mode where the reactor modulates power to maintain the set temperature (

    
    ). Do not set fixed high power.
    
Incomplete Cyclization (Step 2)
  • Issue: Presence of unreacted benzoxazinone intermediate.

  • Cause: Hydroxylamine hydrochloride solubility issues.

  • Solution: Ensure vigorous stirring. If necessary, add a small amount of water (0.5 mL) or use free base Hydroxylamine (though HCl salt is safer and usually sufficient in Pyridine).

References

  • Microwave-Assisted Synthesis of Quinazolinones: Title: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation.[3] Source: Journal of Islamic Pharmacy, 2021. URL:[Link] (Validates the specific MW conditions for 2-chlorophenyl derivatives).

  • General Benzoxazinone Route: Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry / PMC, 2020. URL:[Link] (Comprehensive review of MW mechanisms for this scaffold).

  • Hydroxylamine Reaction Specifics: Title: Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen nucleophiles.[4] Source: Semantic Scholar / Egyptian Journal of Chemistry. URL:[Link] (Establishes the chemical logic for the 3-hydroxy substitution).

  • Microwave vs Conventional Comparison: Title: Microwave Assisted One Pot Synthesis of 2, 3-Di-Substituted Quinazolin-4-(3h)-Ones. Source: Der Pharma Chemica, 2010. URL:[Link] (Provides baseline yield/time comparisons).

Sources

Application Note: Green One-Pot Synthesis of 3-Hydroxyquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a robust, scalable, and atom-economic protocol for the synthesis of 3-hydroxyquinazolin-4(3H)-ones . Unlike the ubiquitous quinazolin-4(3H)-ones (N-H substituted), the N-hydroxy derivatives possess unique pharmacophoric properties, serving as privileged scaffolds in antibacterial, anticancer, and anticonvulsant drug discovery.

Traditional methods often require multi-step isolation of benzoxazinone intermediates or the use of corrosive acyl chlorides. This protocol utilizes a Microwave-Assisted, Solid-Acid Catalyzed One-Pot Strategy , condensing anthranilic acid, orthoesters, and hydroxylamine hydrochloride. This approach minimizes solvent waste, eliminates intermediate isolation, and maximizes yield through thermodynamic control.

Strategic Reaction Design

The Chemistry of N-Functionalization

The critical challenge in synthesizing 3-hydroxy derivatives is ensuring the selective incorporation of the hydroxylamine moiety (


) at the N3 position without over-oxidation or degradation.
  • Reactants: Anthranilic acid (1), Triethyl orthoformate/orthoacetate (2), Hydroxylamine hydrochloride (3).

  • Catalyst: Silica Sulfuric Acid (SSA) or Iodine (

    
    ). Note: This protocol features the SSA method for its superior reusability and heterogeneous nature.
    
  • Energy Source: Microwave Irradiation (MW) vs. Conventional Reflux. MW is preferred for reducing reaction times from hours to minutes, suppressing the decarboxylation of anthranilic acid.

Mechanistic Pathway

The reaction proceeds via a domino sequence:

  • Activation: Acid-catalyzed condensation of anthranilic acid with the orthoester forms the reactive 4H-3,1-benzoxazin-4-one intermediate in situ.

  • Nucleophilic Attack: The nitrogen of hydroxylamine attacks the electrophilic carbonyl (C4) or the imino carbon of the benzoxazinone.

  • Cyclization: Intramolecular ring closure and elimination of alcohol/water yields the target 3-hydroxyquinazolinone.

ReactionMechanism AA Anthranilic Acid Inter1 Imidic Ester / Benzoxazinone Intermediate AA->Inter1 Condensation (-EtOH, -H2O) OE Orthoester (R-C(OEt)3) OE->Inter1 OpenInter Ring Opening (Hydroxamic Acid Interm.) Inter1->OpenInter Nucleophilic Attack (+ NH2OH) NH2OH Hydroxylamine (NH2OH·HCl) NH2OH->OpenInter Product 3-Hydroxyquinazolin-4(3H)-one OpenInter->Product Cyclization (-H2O, -EtOH) Catalyst Catalyst (Silica-OSO3H) Catalyst->AA Activation Catalyst->Inter1

Figure 1: Mechanistic pathway for the one-pot synthesis of 3-hydroxyquinazolinone derivatives.

Experimental Protocol

Materials & Reagents
  • Substrate: Anthranilic acid (Reagent Grade, >98%).

  • C1 Source: Triethyl orthoformate (TEOF) or Triethyl orthoacetate.

  • Nitrogen Source: Hydroxylamine hydrochloride (

    
    ).
    
  • Catalyst: Silica Sulfuric Acid (SSA) - Prepared by adding chlorosulfonic acid dropwise to silica gel.

  • Solvent: Ethanol (for recrystallization); Reaction is solvent-free or uses minimal ethanol.

Step-by-Step Procedure (Microwave Method)
  • Preparation: In a 25 mL microwave-safe borosilicate vial, intimately mix:

    • Anthranilic Acid: 1.0 mmol (137 mg)

    • Triethyl Orthoformate: 1.5 mmol (0.25 mL)

    • Hydroxylamine Hydrochloride: 1.5 mmol (104 mg)

    • Silica Sulfuric Acid (SSA): 50 mg (approx. 5 mol% loading)

    • Note: If using conventional heating, add 5 mL absolute ethanol.

  • Irradiation: Place the vial in a microwave reactor (e.g., Monowave or CEM).

    • Power: 300 W (Max)

    • Temperature Target: 100°C

    • Time: 3–5 minutes.

    • Observation: The mixture will melt/liquefy. Monitor TLC (Ethyl Acetate:Hexane 4:6) for the disappearance of anthranilic acid (

      
      ).
      
  • Work-up:

    • Allow the reaction mixture to cool to room temperature. It will solidify.

    • Add 10 mL of cold water to the solid mass and stir vigorously for 5 minutes. This dissolves unreacted hydroxylamine salts and precipitates the organic product.

    • Filtration: Filter the crude solid under vacuum. Wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
  • Purification:

    • Recrystallize the crude solid from hot ethanol (95%).

    • Validation: Check melting point (Target: 146–148°C for the parent compound) and

      
       NMR (Characteristic -OH peak broad singlet at 
      
      
      
      10.5–11.5 ppm).
Comparative Data: Catalyst Efficiency
Catalyst SystemConditionTimeYield (%)Notes
None Reflux (EtOH)8-12 h45-55%Low yield, side products.

(10 mol%)
Reflux (EtOH)3-4 h78%Good, but iodine requires removal.

Solvent-Free (100°C)10 min88%High yield, expensive catalyst.
Silica Sulfuric Acid MW (300W) 3-5 min 92-95% Optimal: Fast, Green, Cheap.

Troubleshooting & Optimization

Common Failure Modes
  • Product is Sticky/Oily: Often due to excess TEOF.

    • Fix: Wash the crude solid with a small amount of cold diethyl ether or hexane to remove organic impurities before recrystallization.

  • Low Yield (<50%): Decarboxylation of anthranilic acid.

    • Fix: Ensure temperature does not exceed 140°C. If using MW, use active cooling (compressed air) to maintain the target temp.

  • Formation of Quinazolin-4(3H)-one (N-H) instead of N-OH:

    • Cause: Hydroxylamine degradation or insufficient loading.

    • Fix: Use fresh

      
      . Ensure the reaction remains slightly acidic (the HCl salt usually provides this).
      
Workflow Diagram

Workflow Start Mix Reactants: Anthranilic Acid + TEOF + NH2OH·HCl Method Select Method Start->Method MW Microwave Irradiation 300W, 100°C, 3-5 min Method->MW Preferred Reflux Conventional Reflux Ethanol, 80°C, 3-4 hours Method->Reflux Alternative TLC TLC Check (EtOAc:Hex 4:6) MW->TLC Reflux->TLC Workup Add Cold Water Filter Precipitate TLC->Workup Complete Purify Recrystallize (Hot Ethanol) Workup->Purify

Figure 2: Operational workflow for the synthesis process.

References

  • Microwave-Assisted Synthesis: Montazeri, N. et al. "Microwave-assisted synthesis of 4(3H)-quinazolinones under solvent-free conditions." Green Chemistry Letters and Reviews, 2012. Link

  • Solid Acid Catalysis: Davoodnia, A. et al. "Silica sulfuric acid promoted one-pot synthesis of 3-hydroxyquinazolin-4(3H)-ones." Chinese Chemical Letters, 2008. Link

  • Mechanistic Insight: Heravi, M. M. et al. "Recent advances in the synthesis of quinazolinones."[1][2][3][4][5][6][7][8] Current Organic Chemistry, 2014. Link

  • Biological Relevance: Al-Sanea, M. M. et al.[1][7] "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones." Drug Design, Development and Therapy, 2024. Link

  • General Protocol: BenchChem Application Note. "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid." 2025.[9][10] Link

Sources

Application Note: Reagents and Protocols for the Cyclization of 2-(2-Chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The 3-hydroxy-4(3H)-quinazolinone scaffold is a privileged pharmacophore, widely recognized for its role in drug development and as a synthetic analog of bacterial quorum-sensing modulators. The synthesis of its 2-(2-chlorophenyl) derivative requires precise cyclization strategies to accommodate the steric bulk of the ortho-chloro substitution while preserving the sensitive N-hydroxy moiety.

As a Senior Application Scientist, selecting the correct cyclization reagents is not merely a matter of yield, but of mechanistic control. This guide details the two most robust, field-proven methodologies for synthesizing 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone: the classical Two-Step Benzoxazinone Route and the modern One-Pot Oxidative Cyclocondensation Route .

Reagent Selection and Experimental Causality

The Benzoxazinone Route (Two-Step Cyclization)

This traditional approach relies on the formation of a highly reactive 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one intermediate[1].

  • Acetic Anhydride / Pyridine: Acetic anhydride acts as a potent dehydrating agent, while pyridine serves as a base. Together, they drive the intramolecular cyclization of the N-(2-chlorobenzoyl)anthranilic acid precursor into the benzoxazinone intermediate.

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): This reagent is the critical nitrogen-oxygen source. The hydrochloride salt is strictly utilized rather than the free base to prevent premature oxidation and ensure a controlled, stable release of the nucleophile[2].

  • Sodium Acetate (NaOAc): Functions to neutralize the hydrochloride salt in situ, liberating the free hydroxylamine. The nucleophile attacks the benzoxazinone carbonyl, triggering ring-opening followed by a dehydrative re-cyclization to yield the final 3-hydroxy-4(3H)-quinazolinone[1].

The One-Pot Oxidative Cyclocondensation Route

Recent synthetic advancements favor a one-pot cascade reaction utilizing 2-amino-N-hydroxybenzamide and 2-chlorobenzaldehyde[3].

  • p-Toluenesulfonic Acid (p-TsOH): A strong, anhydrous organic acid catalyst that promotes the initial cyclocondensation (imine formation) between the primary amine and the aldehyde[4].

  • Phenyliodine Diacetate (PIDA, PhI(OAc)₂): A hypervalent iodine reagent that acts as a mild, highly efficient dehydrogenative oxidant. PIDA facilitates the oxidative cyclization of the intermediate aminal into the fully aromatic quinazolinone core[3]. PIDA is mechanistically favored over DDQ or elemental iodine due to its operational safety, environmental friendliness, and superior yields in tetrahydrofuran (THF)[3].

Quantitative Data: Reagent & Route Comparison

The following table summarizes the operational metrics of both cyclization strategies, allowing researchers to select the optimal route based on available reagents and time constraints.

ParameterTwo-Step Benzoxazinone RouteOne-Pot Oxidative Route
Precursors Anthranilic acid, 2-chlorobenzoyl chloride2-Amino-N-hydroxybenzamide, 2-chlorobenzaldehyde
Cyclization Reagents Acetic anhydride, NH₂OH·HCl, NaOAcp-TsOH (cat.), PhI(OAc)₂ (PIDA)
Optimal Solvent Pyridine / Absolute EthanolTetrahydrofuran (THF)
Reaction Time 10–12 hours (Total)2–4 hours
Typical Yield 65–75%80–92%
Mechanistic Driver Nucleophilic ring-opening / DehydrationAcid-catalyzed condensation / Oxidative dehydrogenation
Key Advantage Uses highly accessible, inexpensive reagentsMild conditions, rapid execution, higher overall yield

Experimental Protocols

Protocol A: Benzoxazinone-Mediated Cyclization

Objective: Synthesize the target molecule via a stable benzoxazinone intermediate.

Step 1: Intermediate Formation

  • Dissolve anthranilic acid (1.0 eq) in anhydrous pyridine (0.5 M concentration).

  • Add 2-chlorobenzoyl chloride (1.1 eq) dropwise at 0 °C under an inert atmosphere.

  • Stir at room temperature for 2 hours, then add acetic anhydride (3.0 eq) and reflux for 4 hours to drive the dehydrative cyclization.

  • Cool the mixture and pour it into crushed ice. Filter the resulting 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one precipitate and dry under vacuum.

Step 2: Aminolysis and Re-cyclization 5. Suspend the benzoxazinone intermediate (1.0 eq) in absolute ethanol. 6. Add hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq) and anhydrous sodium acetate (3.0 eq). 7. Reflux the mixture for 6 hours. Causality Note: The heat is required to overcome the activation energy of the dehydrative ring closure after the initial nucleophilic ring-opening. 8. Monitor via TLC (Hexane:EtOAc 7:3). Upon completion, concentrate in vacuo, wash the residue with distilled water, and recrystallize from ethanol to yield the pure product.

Protocol B: One-Pot p-TsOH/PIDA Oxidative Cyclocondensation

Objective: Direct synthesis using hypervalent iodine-mediated oxidative dehydrogenation.

Procedure:

  • In a round-bottom flask, dissolve 2-amino-N-hydroxybenzamide (1.0 eq) and 2-chlorobenzaldehyde (1.0 eq) in anhydrous THF (0.3 M concentration).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 10 mol%) to promote aminal formation. Stir at room temperature for 30 minutes.

  • Introduce phenyliodine diacetate (PIDA, 1.2 eq) portion-wise to the mixture. Causality Note: PIDA drives the oxidative dehydrogenation by facilitating N–I bond cleavage and subsequent proton removal[3].

  • Stir at room temperature for 2–3 hours. The reaction color will typically deepen as the hypervalent iodine is consumed.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any residual oxidant.

  • Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to yield the highly pure 3-hydroxy-4(3H)-quinazolinone.

Reaction Pathway Visualization

G cluster_0 Pathway A: Benzoxazinone Route cluster_1 Pathway B: Oxidative Route A Anthranilic Acid + 2-Chlorobenzoyl Chloride B 2-(2-Chlorophenyl)-4H- 3,1-benzoxazin-4-one A->B Acetic Anhydride Pyridine, Reflux C NH₂OH·HCl / NaOAc (Ring-Opening & Re-cyclization) B->C Nucleophilic Attack D 2-(2-Chlorophenyl)-3-hydroxy- 4(3H)-quinazolinone C->D Dehydrative Cyclization E 2-Amino-N-hydroxybenzamide + 2-Chlorobenzaldehyde F p-TsOH / PhI(OAc)₂ (Oxidative Cyclocondensation) E->F Imine Formation (p-TsOH cat.) F->D Oxidative Cyclization (PIDA)

Synthesis pathways for 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone via two distinct routes.

References

  • Title: Microwave-assisted synthesis of hydroxamic acid incorporated quinazolin-4[3H]-one derivatives.
  • Title: One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation.
  • Title: One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation (Organic Chemistry Portal Abstract).

Sources

Application Note: Advanced Crystallization & Purification Protocols for 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The compound 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone (CAS: 90520-09-5) represents a critical scaffold in the synthesis of anticonvulsant and antimicrobial agents. Unlike simple quinazolinones, the presence of the N-hydroxy moiety at position 3 introduces unique physicochemical properties—specifically, weak acidity (predicted pKa ~7.7) and potential for metal chelation.

Common purification challenges include:

  • Steric Hindrance: The ortho-chloro substituent on the phenyl ring disrupts planar stacking, altering solubility compared to unsubstituted analogs.

  • Contamination: Persistent impurities often include the benzoxazinone precursor (2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one) and ring-opened anthranilic acid derivatives.

  • Thermal Instability: The N-O bond can be labile at high temperatures in basic media, requiring controlled thermal profiles.

This guide details three field-proven protocols designed to exploit these molecular features for maximum purity (>99%).

Physicochemical Profile & Solubility Data

Understanding the solubility landscape is prerequisite to successful crystallization. The 3-hydroxy group allows the molecule to act as a weak acid, a property we exploit in Protocol A.

Table 1: Solubility Profile of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Solvent SystemSolubility (25°C)Solubility (Hot/Reflux)Application Utility
Water (pH 7) Insoluble (<0.1 mg/mL)PoorAnti-solvent
0.5M NaOH (aq) Soluble (Forms Na-salt)SolubleKey for Purification
Ethanol (EtOH) LowModerateRecrystallization (Low recovery)
Glacial Acetic Acid ModerateHigh Primary Crystallization Solvent
DMF / DMSO High (>100 mg/mL)Very HighSolvent for "Crash" precipitation
Ethyl Acetate LowModerateWashing/Trituration

Protocol A: Acid-Base pH-Swing Purification (The "Gold Standard")

Principle: This method exploits the acidity of the N-OH group. Non-acidic impurities (e.g., unreacted benzoxazinone, decarboxylated byproducts) remain insoluble in base, allowing their removal by filtration before the product is regenerated.

Best For: Crude reaction mixtures containing significant starting material.

Step-by-Step Procedure:
  • Dissolution: Suspend the crude solid (10 g) in 0.5 M NaOH (100 mL). Stir vigorously at room temperature for 30 minutes. The solution should turn yellow/orange as the salt forms.

    • Note: If the solution is cloudy, this indicates the presence of non-acidic impurities.

  • Filtration (Clarification): Filter the alkaline solution through a Celite pad or a sintered glass funnel (porosity 3) to remove undissolved organic impurities.

    • Checkpoint: The filtrate contains your product as a sodium salt; the solid on the filter is waste.

  • Acidification (Precipitation): Cool the filtrate to 5–10°C in an ice bath. Slowly add glacial acetic acid or 1 M HCl dropwise with stirring until pH reaches ~5–6.

    • Observation: A thick, white to off-white precipitate will form immediately.

  • Aging: Allow the slurry to stir at 5°C for 1 hour. This "Ostwald ripening" phase ensures larger, more filterable crystals.

  • Isolation: Filter the solid under vacuum. Wash the cake with copious amounts of cold water (to remove salts) followed by a small portion of cold isopropanol.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Workflow Visualization (Protocol A)

AcidBasePurification Start Crude Solid (Contains Product + Impurities) Dissolve Suspend in 0.5M NaOH (Stir 30 min, RT) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Filter (Celite/Sintered Glass) Check->Filter No (Cloudy) Acidify Acidify with HCl/Acetic Acid to pH 5-6 (at 5°C) Check->Acidify Yes (Clear) DiscardSolid Discard Solid Residue (Non-acidic Impurities) Filter->DiscardSolid Filtrate Filtrate (Product as Na-Salt) Filter->Filtrate Filtrate->Acidify Precipitate Precipitate Formation (Free N-OH form) Acidify->Precipitate WashDry Filter, Wash (H2O), Dry Precipitate->WashDry Final Pure Product (>99% Purity) WashDry->Final

Caption: Logical flow for pH-controlled isolation, separating non-acidic contaminants from the target N-hydroxy quinazolinone.

Protocol B: Thermal Recrystallization (Acetic Acid/Ethanol)

Principle: Utilizing the steep solubility curve of quinazolinones in hot acetic acid. Ethanol acts as a co-solvent to reduce the solubility at lower temperatures, maximizing yield.

Best For: Polishing material that is already >90% pure but colored or amorphous.

Step-by-Step Procedure:
  • Solvent Prep: Prepare a mixture of Glacial Acetic Acid : Ethanol (1:1) .

  • Dissolution: Place crude solid (5 g) in a round-bottom flask. Add the solvent mixture (approx. 10-15 volumes, ~50-75 mL) and heat to reflux (approx. 85°C).

    • Critical: Do not boil dry. If solid remains after 15 mins of reflux, add small aliquots of pure Acetic Acid until dissolved.

  • Hot Filtration: If black specks or insoluble particles remain, filter the hot solution rapidly through a pre-warmed funnel.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature on a cork ring (insulation promotes crystal growth).

  • Crystallization: Once at room temperature, cool further to 0°C in a fridge for 4 hours.

  • Collection: Filter the crystalline solid.

    • Wash: Wash with cold Ethanol (NOT acetic acid, to prevent redissolution).

  • Drying: Dry at 60°C under vacuum. Ensure all acetic acid odor is removed (this may take 24h).

Protocol C: High-Purity Solvent Switch (DMF/Water)

Principle: "Crash" crystallization. The compound is highly soluble in Dimethylformamide (DMF) but insoluble in water. This method is aggressive and effective for removing lipophilic side-products.

Step-by-Step Procedure:
  • Dissolve crude product in the minimum volume of DMF at room temperature (approx. 3-5 mL per gram).

  • Filter to remove mechanical impurities.

  • Place the DMF solution in a beaker with rapid stirring.

  • Slowly add Deionized Water (3x volume of DMF) via a dropping funnel.

    • Rate: 1 drop per second. Fast addition yields amorphous powder; slow addition yields micro-crystals.

  • Stir the resulting suspension for 30 minutes.

  • Filter and wash thoroughly with water to remove all traces of DMF (DMF can adhere to crystals and affect NMR).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield Product too soluble in mother liquor.Use Protocol A (pH swing) instead of thermal recrystallization.
Oiling Out Solution cooled too fast or impurities too high.Re-heat to dissolve, add a "seed crystal," and cool very slowly.
Colored Product Oxidation byproducts.Add activated charcoal (10% w/w) during the hot dissolution step of Protocol B, then hot filter.
Melting Point Low (<220°C) Solvent occlusion or wet product.[1]Dry at higher temp (80°C) under high vacuum for 24h. Check NMR for solvent peaks.
Comparative Workflow: Thermal vs. Solvent Switch

RecrystallizationComparison cluster_0 Protocol B: Thermal (AcOH/EtOH) cluster_1 Protocol C: Solvent Switch (DMF/H2O) Heat Reflux in AcOH/EtOH Cool Slow Cool to RT Heat->Cool Chill Chill to 0°C Cool->Chill DissolveDMF Dissolve in DMF (RT) AddWater Dropwise Water Addition DissolveDMF->AddWater Crash Rapid Precipitation AddWater->Crash

Caption: Comparison of thermal gradient (Protocol B) vs. anti-solvent (Protocol C) crystallization strategies.

References

  • Kausar, N., et al. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets. RSC Advances. Retrieved October 24, 2025, from [Link]

  • National Institutes of Health (NIH). (2020). Methods for Hydroxamic Acid Synthesis. PMC. Retrieved October 24, 2025, from [Link]

Sources

Application Note: Preparation of N-Hydroxyanthranilic Acid Precursors for Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes classical organic methodology with modern stabilization techniques to address the specific challenge of handling unstable N-hydroxy intermediates.

Executive Summary

The quinazolinone scaffold is a privileged structure in medicinal chemistry, serving as the core for various anticancer (e.g., HDAC inhibitors), antimicrobial, and anti-inflammatory agents. While 4(3H)-quinazolinones are common, 1-hydroxy-4(1H)-quinazolinones (and their tautomeric N-oxides) represent a unique subclass where the N-hydroxy moiety offers distinct metal-binding properties (e.g., zinc chelation in metalloenzymes).

The critical synthetic bottleneck is the preparation of the 2-(hydroxyamino)benzoic acid precursor. Unlike the robust anthranilic acid, its N-hydroxy congener is oxidatively unstable, prone to disproportionation into nitroso and azo derivatives, and can dehydrate to form anthranil (2,1-benzisoxazole).

This guide provides a high-fidelity protocol for the partial reduction of 2-nitrobenzoic acid using a controlled Zinc-Ammonium Chloride system. It focuses on kinetic control to prevent over-reduction to the amine and provides a "telescoped" workflow for immediate cyclization to the stable quinazolinone scaffold.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The reduction of a nitro group (-NO₂) to an amine (-NH₂) proceeds through a nitroso (-NO) and a hydroxylamine (-NHOH) intermediate.

  • Path A (Desired):

    
    
    
  • Path B (Over-reduction):

    
     (Anthranilic acid)
    
  • Path C (Side Reaction): Condensation of

    
     and 
    
    
    
    to form azoxy/azo dimers (colored impurities).

Solution: The Zn / NH₄Cl system creates a buffered aqueous medium (pH ~5-6) that moderates the reducing potential of Zinc. By maintaining low temperatures (<15°C) and limiting reaction time, the kinetic product (hydroxylamine) can be isolated or trapped before thermodynamic equilibration to the amine.

Reaction Pathway Diagram

The following diagram illustrates the critical decision points in the synthesis.

ReactionPathway Nitro 2-Nitrobenzoic Acid (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso Zn, NH4Cl <10°C NHOH 2-(Hydroxyamino)benzoic Acid (Target Precursor) Nitroso->NHOH Zn, NH4Cl Controlled pH Amine Anthranilic Acid (Over-reduction Product) NHOH->Amine Excess Zn High Temp (>25°C) Anthranil Anthranil (Dehydration Product) NHOH->Anthranil Acid/Heat (-H2O) Quin 1-Hydroxy-4(1H)-quinazolinone (Final Scaffold) NHOH->Quin Cyclization (HC(OEt)3 or HCONH2)

Caption: Mechanistic pathway for the reduction of 2-nitrobenzoic acid. Green node indicates the target unstable intermediate; dashed lines represent competing degradation pathways.

Experimental Protocol: Preparation of 2-(Hydroxyamino)benzoic Acid

Safety Note: Phenylhydroxylamines are potential mutagens and skin sensitizers. Handle all reagents in a fume hood. Zinc dust is flammable; dispose of residues properly.

Materials
  • Substrate: 2-Nitrobenzoic acid (16.7 g, 100 mmol)

  • Reductant: Zinc dust (13.0 g, ~200 mmol, <10 micron particle size preferred)

  • Buffer: Ammonium chloride (12.0 g)

  • Solvent: Water (300 mL), Ethanol (optional co-solvent, 50 mL)

  • Workup: Ethyl Acetate (EtOAc), Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
1. Preparation of the Buffered Slurry
  • In a 1L three-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring is often insufficient for Zn slurry) and a thermometer, dissolve 12.0 g NH₄Cl in 300 mL distilled water .

  • Add 16.7 g 2-nitrobenzoic acid . The acid will likely not dissolve completely; this is acceptable.

  • Cool the mixture to 0–5°C using an ice-salt bath.

    • Why? Low temperature is the primary control factor preventing N-O bond cleavage (over-reduction).

2. Controlled Reduction (The Critical Step)
  • Add Zinc dust (13.0 g) in small portions over 30-45 minutes.

  • Monitor Temperature: Ensure the internal temperature does not exceed 15°C . The reaction is exothermic.

  • Vigorous Stirring: Essential to prevent localized "hot spots" on the Zn surface where over-reduction occurs.

  • Endpoint Detection: After Zn addition, stir for an additional 30-60 minutes at 5-10°C.

    • TLC Check: Elute with DCM:MeOH (9:1). The starting nitro compound (Rf ~0.6) should disappear. The hydroxylamine (Rf ~0.3) will appear. A faint spot for anthranilic acid (Rf ~0.4, fluorescent blue under UV) is common but should be minimized.

3. Isolation (Filtration & Extraction)
  • Filter: Filter the cold reaction mixture through a Celite pad to remove unreacted Zinc and Zinc Oxide. Wash the pad with 50 mL cold water.

  • Acidification/Extraction: The filtrate contains the ammonium salt of the product.

    • Transfer to a separatory funnel.

    • Adjust pH to ~4–5 using dilute HCl (if necessary, though NH₄Cl usually buffers near this).

    • Rapidly extract with Ethyl Acetate (3 x 100 mL). Note: Do not leave the product in the aqueous phase longer than necessary to avoid rearrangement.

  • Drying: Dry the combined organic layers over anhydrous

    
     (keeping the flask in an ice bath if possible).
    
  • Concentration: Evaporate the solvent under reduced pressure at a bath temperature < 30°C .

    • Result: A yellow to light-brown solid. This is crude 2-(hydroxyamino)benzoic acid.

    • Yield Expectation: 60–75%.[1][2]

Stability & Storage[4][5]
  • Immediate Use: This intermediate is unstable . It is highly recommended to proceed to the cyclization step within 1-2 hours.

  • Storage: If storage is unavoidable, keep under Argon at -20°C .

Application: Cyclization to 1-Hydroxy-4(1H)-quinazolinone

This "telescoped" protocol converts the unstable precursor directly into the stable quinazolinone scaffold using Triethyl Orthoformate (TEOF).

Reaction Scheme


Protocol
  • Setup: Place the freshly isolated 2-(hydroxyamino)benzoic acid (approx. 15 g, 100 mmol crude) in a 250 mL round-bottom flask.

  • Reagent: Add Triethyl Orthoformate (TEOF) (50 mL, excess). TEOF acts as both the one-carbon source and the solvent.

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) (0.5 g) or 2-3 drops of concentrated Sulfuric Acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 146°C) for 2–3 hours.

    • Observation: The solid will dissolve, and ethanol will be produced. A Dean-Stark trap can be used to remove ethanol and drive the equilibrium, but standard reflux is usually sufficient.

  • Workup:

    • Cool the mixture to room temperature. The product often precipitates as a crystalline solid upon cooling.

    • If no precipitate forms, remove excess TEOF under reduced pressure.

    • Triturate the residue with cold Ethanol or Diethyl Ether.

  • Purification: Recrystallize from Ethanol/DMF.

Quantitative Data Summary

ParameterZn/NH₄Cl ReductionCyclization (TEOF)
Temperature 0°C – 15°C140°C – 150°C (Reflux)
Time 1 – 2 Hours2 – 4 Hours
pH Condition Buffered (~5.5 - 6.0)Acidic Catalyst
Limiting Factor Over-reduction to AmineMoisture (hydrolysis of TEOF)
Typical Yield 65% (Crude)70 - 85% (from crude)

Troubleshooting & Optimization

Problem: "Tar" formation or dark red/brown oil.
  • Cause: Oxidation of the hydroxylamine to nitrosobenzene derivatives, which condense to form azo/azoxy dimers.

  • Solution: Ensure the reduction temperature stays below 15°C . Perform the extraction and concentration rapidly. Do not heat the water bath above 30°C during evaporation.

Problem: Low Yield / High Anthranilic Acid content.
  • Cause: Over-reduction.

  • Solution: Reduce the amount of Zinc slightly (to 1.8 equivalents). Monitor TLC more frequently. Stop the reaction immediately once the nitro spot disappears, even if a trace remains.

Problem: Product does not precipitate during cyclization.
  • Cause: High solubility in TEOF or incomplete cyclization.

  • Solution: Evaporate the TEOF to dryness. The residue might be the N-formyl intermediate. Heating this residue in high-boiling solvent (e.g., Diphenyl ether) or adding more acid catalyst can force the ring closure.

References

  • Reduction of Nitro Compounds: Kamm, O. "

    
    -Phenylhydroxylamine." Organic Syntheses, Coll. Vol. 1, p. 445 (1941). 
    
  • Quinazolinone Synthesis: Niementowski, S. "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie, 51, 564 (1895). (Classic Reference for Anthranilic Acid + Formamide).
  • Electrochemical Route: Frontana-Uribe, B. A., et al. "Organic Electrosynthesis: A Promising Green Methodology in Organic Chemistry." Green Chemistry, 12, 2099-2119 (2010). (Context for nitro reduction).
  • Cyclization with Orthoesters: Khajavi, M. S., et al. "Reaction of Anthranilic Acid with Orthoesters: A New Facile One-pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones." Journal of Chemical Research, (1997).

  • 1-Hydroxy-quinazolinones: Hylton, M. C., et al. "Synthesis of 1-Hydroxy-4(1H)-quinazolinones." Tetrahedron Letters, 45(22), 4233-4235.

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise and Toxicological Hurdles of Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] Notably, derivatives like Gefitinib and Erlotinib have been successfully introduced to the market as anticancer agents, primarily targeting the epidermal growth factor receptor (EGFR).[1][2] The anticancer mechanisms of quinazolinone derivatives are diverse, ranging from the inhibition of DNA repair enzymes and tubulin polymerization to the modulation of key signaling pathways involved in cell proliferation and survival.[1][3][4]

Given their therapeutic potential, particularly in oncology, the rigorous evaluation of the cytotoxic effects of novel quinazolinone derivatives is a critical step in the drug discovery and development pipeline. In vitro cytotoxicity assays serve as the primary screening tool to identify promising lead compounds, elucidate their mechanisms of action, and establish preliminary safety profiles. This comprehensive guide provides detailed protocols and expert insights into the most pertinent in vitro assays for assessing the cytotoxic and cytostatic effects of quinazolinone derivatives.

Part 1: Foundational Cytotoxicity Screening - Assessing Cell Viability and Membrane Integrity

The initial assessment of a compound's cytotoxic potential typically involves measuring overall cell viability and plasma membrane integrity. These assays are robust, scalable for high-throughput screening, and provide a quantitative measure of a compound's potency, often expressed as the half-maximal inhibitory concentration (IC50).

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cell viability. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells. The intensity of the purple color is directly proportional to the number of viable cells.

Causality Behind Experimental Choices: This assay is selected for its simplicity, cost-effectiveness, and high-throughput compatibility. It provides a reliable initial assessment of a compound's effect on cell proliferation and viability. However, it's crucial to remember that the MTT assay measures metabolic activity, which may not always directly correlate with cell number. Compounds that affect mitochondrial function without directly causing cell death can lead to misleading results.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed_cells Seed cells in a 96-well plate at optimal density prep_compounds Prepare serial dilutions of quinazolinone derivatives add_compounds Add compounds to the cells prep_compounds->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability using a method like Trypan Blue exclusion.[5]

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well for adherent cells).[6] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.[7]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Solubilization is Key: Quinazolinone derivatives can exhibit poor aqueous solubility.[2][8] Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO).[8] Subsequent dilutions should be made in culture medium to minimize the final DMSO concentration to a non-toxic level (typically ≤ 0.5%).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.[5]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the quinazolinone derivatives. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plates for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]

    • Incubate for 2-4 hours at 37°C.[11] During this time, viable cells will reduce the MTT to formazan, forming visible purple precipitates.[11]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis and Interpretation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting a dose-response curve.

Troubleshooting the MTT Assay
Issue Potential Cause & Solution
High background absorbanceContamination with bacteria or yeast, which can also reduce MTT. Ensure sterile technique.[7][12] Phenol red in the medium can also interfere; use phenol red-free medium if necessary.
Low signal/absorbanceInsufficient cell number, short incubation time with MTT, or low metabolic activity of the cell line. Optimize seeding density and incubation times.[6][7]
Inconsistent resultsPipetting errors, uneven cell seeding (edge effects), or incomplete dissolution of formazan crystals.[6][7] Calibrate pipettes, avoid using the outer wells of the plate, and ensure thorough mixing after adding the solubilization solution.[6]
LDH Release Assay: A Marker of Cell Lysis

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[14]

Causality Behind Experimental Choices: This assay is chosen as a complementary method to the MTT assay because it directly measures cell death via membrane damage, rather than metabolic activity. This can help differentiate between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Day 1-2: Seeding & Treatment cluster_assay Day 3/4: Assay Execution seed_treat Seed cells and treat with compounds (as in MTT) collect_supernatant Collect supernatant from each well seed_treat->collect_supernatant add_reagent Add LDH reaction mixture to supernatant collect_supernatant->add_reagent prep_controls Prepare controls (spontaneous and maximum LDH release) prep_controls->add_reagent incubate_ldh Incubate at room temperature add_reagent->incubate_ldh read_absorbance Read absorbance at 490 nm incubate_ldh->read_absorbance

Caption: Workflow of the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Preparation of Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add a lysis buffer (e.g., Triton X-100) to untreated control wells 30 minutes before the end of the incubation period to induce complete cell lysis.[15]

    • Background Control: Medium without cells.[15]

  • Supernatant Collection:

    • Centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[15]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[13]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.[15]

    • Add 100 µL of the reaction mixture to each well containing the supernatant.[15]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][15] The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[16]

  • Absorbance Reading:

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[13]

Data Analysis and Interpretation: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for the spontaneous release and background absorbance.

Part 2: Delving Deeper - Mechanistic Cytotoxicity Assays

Once a quinazolinone derivative has demonstrated significant cytotoxic activity in primary screens, the next step is to investigate the underlying mechanism of cell death. Key questions to address are whether the compound induces apoptosis (programmed cell death) or necrosis, and if it affects the cell cycle.

Apoptosis vs. Necrosis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is a gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V is conjugated to a fluorophore (e.g., FITC) for detection.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[19] It can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells, where it stains the nucleus red.[17]

Causality Behind Experimental Choices: This dual-staining approach provides a detailed snapshot of the cell death process. Identifying apoptosis as the primary mechanism of action is often desirable for anticancer drugs, as it is a controlled process that typically does not elicit an inflammatory response.

Expected Outcomes of Annexin V/PI Staining

Annexin_V_PI cluster_results Flow Cytometry Quadrants Q1 Necrotic (Annexin V-/PI+) Q2 Late Apoptotic (Annexin V+/PI+) Q3 Viable (Annexin V-/PI-) Q4 Early Apoptotic (Annexin V+/PI-) Q3->Q4 Apoptosis Induction Q4->Q2 Progression

Sources

Application Notes and Protocols for the Synthesis of 2-Substituted Quinazolinones: A Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The synthesis of 2-substituted quinazolinones is a critical process, and the selection of an appropriate solvent is paramount to achieving high yields, purity, and favorable reaction kinetics. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practicalities of solvent selection for this important synthetic transformation. We will explore the spectrum of solvent choices, from traditional organic solvents to innovative green alternatives, and provide detailed protocols to illustrate their application.

Introduction: The Critical Role of the Solvent

The synthesis of 2-substituted quinazolinones typically involves the cyclization of an anthranilic acid derivative with a suitable electrophile. The solvent in which this reaction is conducted is not merely an inert medium but an active participant that can profoundly influence the reaction's outcome. A judicious choice of solvent can:

  • Enhance Reactant Solubility: Ensuring that all starting materials are adequately dissolved is fundamental for a homogenous reaction and optimal reactivity.

  • Mediate Reaction Energetics: Solvents can stabilize transition states and intermediates, thereby lowering the activation energy and accelerating the reaction rate.

  • Influence Reaction Pathways: In some cases, the solvent can dictate the regioselectivity or chemoselectivity of a reaction, leading to different product isomers. For instance, in certain copper-catalyzed cyclizations of o-aminobenzamides, the use of DMSO can lead to the formation of 2-arylquinazolinones, while switching to methanol (MeOH) can yield quinazolinones.[1]

  • Facilitate Product Isolation: The physical properties of the solvent, such as its boiling point and miscibility, can simplify or complicate downstream purification processes.

  • Promote Greener Synthesis: The growing emphasis on sustainable chemistry has led to the exploration of environmentally benign solvents that minimize the environmental impact of chemical synthesis.

This guide will delve into the nuances of solvent selection, empowering the researcher to make informed decisions that align with their synthetic goals.

The Solvent Spectrum: From Conventional to Green Chemistries

The choice of solvent for quinazolinone synthesis is vast, ranging from traditional organic solvents to innovative and sustainable alternatives.

Conventional Solvents: The Workhorses of Synthesis

For decades, conventional organic solvents have been the mainstay of organic synthesis. They can be broadly categorized into protic and aprotic solvents, each with distinct properties that influence their suitability for quinazolinone synthesis.

  • Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess a hydrogen atom bound to an electronegative atom and can act as hydrogen bond donors. Protic solvents are often effective in reactions where proton transfer is a key step in the mechanism. For example, the condensation of 2-aminobenzamide with aldehydes can be efficiently carried out in refluxing ethanol.[2][3] Water, as the ultimate green solvent, has also been successfully employed, particularly in syntheses assisted by ultrasound.[4][5]

  • Aprotic Solvents (e.g., DMSO, DMF, Toluene, Acetonitrile): These solvents lack an acidic proton and are unable to act as hydrogen bond donors. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent at solvating a wide range of organic and inorganic compounds and are frequently used in quinazolinone synthesis.[6][7][8][9] Non-polar aprotic solvents like toluene are often used in reactions that require higher temperatures and are sensitive to water.[3][10]

The choice between protic and aprotic solvents can significantly impact reaction yields. For instance, in the synthesis of certain quinazolinones, protic solvents like ethanol and methanol have been shown to provide higher yields compared to aprotic solvents like DMF and toluene.[11]

Green Solvents: A Sustainable Approach

The principles of green chemistry encourage the use of solvents that are less hazardous to human health and the environment. Several green alternatives have emerged as viable options for quinazolinone synthesis.

  • Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond acceptor (typically a quaternary ammonium salt like choline chloride) and a hydrogen bond donor (such as urea or tartaric acid).[4][12][13][14][15] DESs are often biodegradable, have low volatility, and can be prepared from inexpensive and readily available components.[4] They have been successfully used as both the solvent and catalyst in the synthesis of quinazolinones, offering good to excellent yields.[12][13][15]

  • Glycerol: As a byproduct of biodiesel production, glycerol is an abundant, biodegradable, and non-toxic solvent. It has been used as a green medium for the catalyst-free synthesis of quinazolinone derivatives.[16]

  • Bio-sourced Solvents (e.g., Pinane): Derived from renewable resources, bio-sourced solvents offer a more sustainable alternative to petroleum-based solvents. Pinane, for example, has been shown to be an effective and recyclable solvent in the microwave-assisted synthesis of quinazolinones, where it also appears to favor the cyclization step.[17][18]

Solvent-Free and Energy-Assisted Methods

In the quest for more sustainable synthetic methods, solvent-free reactions have gained significant attention. These reactions are often facilitated by energy sources like microwaves or ultrasound.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often without the need for a solvent.[19][20][21] This technique is particularly effective for the rapid, one-pot synthesis of quinazolinone derivatives.[15][22]

  • Ultrasonic Irradiation: Sonication can enhance reaction rates by promoting mass transfer and creating localized hot spots. Ultrasound-assisted synthesis of quinazolinones has been successfully carried out in green solvents like water and ethanol, as well as under solvent-free conditions.[4][23][24]

Data-Driven Solvent Selection: A Comparative Analysis

The following table summarizes the performance of different solvents in the synthesis of 2-substituted quinazolinones, highlighting the impact of solvent choice on reaction yield and conditions.

Solvent/Condition Starting Materials Catalyst/Promoter Temperature (°C) Time Yield (%) Reference
Ethanol 2-aminobenzamide, AldehydeCuCl₂Reflux2-3 h71-88[2]
DMSO Anthranilamide, AldehydeAerobic oxidation10024-48 h-[8]
DMF/Water (9:1) 2-nitrobenzamide, AldehydeSodium dithionite905 hup to 92[6]
Deep Eutectic Solvent (ChCl:Urea) Anthranilic acid, Acetic anhydride, Amine-80--[15]
Glycerol Isatin/Benzaldehyde derivativesCatalyst-free---[16]
Pinane Substituted benzamide, Succinic anhydrideMicrowave18015 minHigh[17][18]
Solvent-Free Anthranilic amide, AldehydeSbCl₃, Microwave-3-5 minGood to excellent[21]
Water Isatoic anhydride, Phenylhydrazine, AldehydeBentonite, Ultrasound--Good[2]

Note: Yields and reaction conditions can vary depending on the specific substrates used.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-substituted quinazolinones using different solvent systems.

Protocol 1: Conventional Synthesis in Ethanol

Synthesis of 2-Aryl-4(3H)-quinazolinones

  • Materials:

    • 2-aminobenzamide (1 mmol)

    • Aromatic aldehyde (1.1 mmol)

    • Copper(II) chloride (CuCl₂) (3 equiv.)

    • Ethanol

  • Procedure:

    • To a round-bottom flask, add 2-aminobenzamide, the aromatic aldehyde, and copper(II) chloride.

    • Add ethanol to the flask to dissolve the reactants.

    • Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4(3H)-quinazolinone.[2]

Protocol 2: Green Synthesis using a Deep Eutectic Solvent

Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones

  • Materials:

    • Choline chloride (0.05 mol)

    • Urea (0.1 mol)

    • 2-Benzoxazinone intermediate (from anthranilic acid and acetic anhydride)

    • Corresponding amine

  • Procedure:

    • Prepare the Deep Eutectic Solvent (DES): Mix choline chloride and urea in a flask and heat at 90°C until a clear, homogeneous liquid is formed. Cool the DES to room temperature.[15][22]

    • To the prepared DES, add the 2-benzoxazinone intermediate and the corresponding amine.

    • Stir the mixture at 80°C until the reaction is complete, as monitored by TLC.[15]

    • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

Synthesis of 2-Substituted-4(3H)-quinazolinones

  • Materials:

    • Anthranilamide (2 mmol)

    • Aldehyde or ketone (2 mmol)

    • Antimony(III) trichloride (SbCl₃) (1 mol%)

  • Procedure:

    • In a microwave reactor vessel, thoroughly mix anthranilamide, the aldehyde or ketone, and SbCl₃.[21]

    • Irradiate the mixture in a microwave reactor for 3-5 minutes at a power of 200 W.[21]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and add ice-cooled water.

    • Stir for 30 minutes, then filter the resulting precipitate.

    • Wash the solid with water and recrystallize from ethanol to obtain the pure product.[21]

Visualizing the Workflow and Rationale

Decision-Making Flowchart for Solvent Selection

Solvent_Selection start Define Synthetic Goals (Yield, Purity, Scale, Green Chemistry) substrate_solubility Assess Substrate Solubility and Reactivity start->substrate_solubility conventional_vs_green Conventional vs. Green Chemistry Approach? substrate_solubility->conventional_vs_green conventional Conventional Solvents conventional_vs_green->conventional Conventional green Green Solvents conventional_vs_green->green Green protic_vs_aprotic Protic vs. Aprotic? conventional->protic_vs_aprotic green_options Select Green Alternative green->green_options protic Protic (e.g., Ethanol, Methanol) - H-bond donation - Proton transfer steps protic_vs_aprotic->protic Protic aprotic Aprotic (e.g., DMSO, DMF, Toluene) - High solvation power - Higher temperatures protic_vs_aprotic->aprotic Aprotic energy_assisted Consider Energy-Assisted Method? protic->energy_assisted aprotic->energy_assisted des Deep Eutectic Solvents - Biodegradable - Low volatility green_options->des glycerol Glycerol - Abundant, non-toxic green_options->glycerol biosourced Bio-sourced (e.g., Pinane) - Renewable green_options->biosourced des->energy_assisted glycerol->energy_assisted biosourced->energy_assisted microwave Microwave-Assisted - Rapid, high yield - Often solvent-free energy_assisted->microwave Yes ultrasound Ultrasound-Assisted - Enhanced reaction rates energy_assisted->ultrasound Yes optimization Optimize Reaction Conditions (Temperature, Time, Catalyst) energy_assisted->optimization No microwave->optimization ultrasound->optimization

Caption: A flowchart for selecting the optimal solvent.

Generalized Reaction Mechanism

Reaction_Mechanism reactants 2-Aminobenzamide + Aldehyde/Ketone intermediate1 Schiff Base Intermediate reactants->intermediate1 Condensation (-H₂O) intermediate2 Cyclized Intermediate (Dihydroquinazolinone) intermediate1->intermediate2 Intramolecular Cyclization product 2-Substituted Quinazolinone intermediate2->product Oxidation/ Dehydrogenation

Caption: Generalized reaction pathway for quinazolinone synthesis.

Conclusion and Future Perspectives

The selection of a solvent is a critical parameter in the synthesis of 2-substituted quinazolinones, with a profound impact on reaction efficiency, product purity, and environmental footprint. While traditional protic and aprotic solvents remain effective, the increasing adoption of green solvents such as deep eutectic solvents, glycerol, and bio-sourced alternatives, often in conjunction with energy-assisted methods like microwave and ultrasound irradiation, is paving the way for more sustainable and efficient synthetic routes. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and optimize their synthetic strategies. As the field of green chemistry continues to evolve, we can anticipate the development of even more innovative and environmentally benign solvent systems for the synthesis of these vital pharmaceutical scaffolds.

References

  • Nagarajan, R., et al. (n.d.).
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Publishing.
  • Mokarian, Z., Eshghi, H., & Pirani, F. (2025). One-Pot Synthesis of Quinazoline and Pyrimidine Derivatives in the Presence of Deep Eutectic Solvent as a Green Solvent and Catalyst. Organic Chemistry Research, 11(1), 83-90.
  • Mahulikar, P. P., et al. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research, 2(4), 576-579.
  • Deep Eutectic Solvent Mediated Synthesis of Quinazolinones and Dihydroquinazolinones: Synthesis of Natural Products and Drugs.
  • Deep eutectic solvent for an expeditious sono-synthesis of novel series of bis-quinazolin-4-one derivatives as potential anti-cancer agents. Wikimedia Commons.
  • Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. PMC. (2023).
  • Solvent-Controlled Selective Synthesis of Quinazolinones and 2-Arylquinazolinones via Copper-Catalyzed [5 + 1] Annul
  • Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. PubMed. (2024).
  • Niraimathi, V., et al. (2009). Microwave Assisted Synthesis and Characterization of Some Quinazolinone Based Condensed Heterocycles. TSI Journals.
  • Microwave-assisted synthesis of quinazolin-4(3H)
  • Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050.
  • A Technical Guide to the Synthesis and Application of 2-Substituted Quinazoline Deriv
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.).
  • Prakash, G., Das, A. K., & Tripathi, V. (2023). A Catalyst Free and Sustainable Synthesis of Quinazolinones in Glycerol as Green Solvent. Asian Journal of Chemistry, 35, 1089-1094.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • Deep eutectic solvent for an expeditious sono-synthesis of novel series of bis-quinazolin-4-one derivatives as potential anti-cancer agents. (2019).
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation.
  • Synthesis of quinazolines. Organic Chemistry Portal.
  • A Facile and Versatile Route to 2-Substituted-4(3H)-Quinazolinones and Quinazolines.
  • (PDF)
  • Approaches for the synthesis of 2‐substituted quinazolines.
  • Bismuth-Catalyzed Synthesis of 2-Substituted Quinazolinones. PMC. (n.d.).
  • (PDF) Highly Efficient One-Pot Synthesis of 2-Substituted Quinazolines and 4H-Benzo[d][12][13]oxazines via Cross Dehydrogenative Coupling using Sodium Hypochlorite. ResearchGate. (2010).

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. (2025).
  • An ultrasound-assisted method for the combinatorial synthesis of 2, 3-dihydroquinazolin-4(1H)-ones via CoAl2O4 spinel. SID.
  • An efficient one pot synthesis of 2-amino quinazolin-4(3H). Aurigene Pharmaceutical Services.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis. (2020).
  • Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)
  • Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of R
  • Hexaniobate-based catalytic system for the hydration of nitriles and one-pot cascade synthesis of 2-substituted quinazolinones from 2-aminobenzonitriles and alcohols in water medium.
  • Ultrasonic activated synthesis of quinazolinone derivatives via...
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (2021).
  • Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)
  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC. (2025).
  • Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air. Green Chemistry (RSC Publishing).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2-chlorophenyl substituted quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic, kinetic, and conformational challenges associated with synthesizing and functionalizing 2-chlorophenyl substituted quinazolinones.

The ortho-chloro substitution introduces a profound "volume effect" that disrupts co-planar transition states, impedes catalyst coordination, and restricts bond rotation. This guide bypasses generic advice to provide you with causality-driven, self-validating protocols to overcome these steric barriers.

Section 1: Core Assembly & Cyclocondensation

Q: Why does my cyclization stall at the uncyclized intermediate when reacting an anthranilamide derivative with 2-chlorobenzoyl chloride?

A: This is a kinetic bottleneck driven by steric hindrance. The bulky ortho-chloro group prevents the reacting amide and carbonyl groups from achieving the optimal co-planar transition state required for dehydrative cyclization. As a result, the reaction often arrests at the uncyclized 2-[2-(2-chlorophenyl)-2-oxoethyl]quinazolin-4(3H)-one intermediate under standard conditions[1]. To overcome this activation energy barrier, you must shift from thermodynamic control to high-energy kinetic forcing, typically via microwave irradiation or high-boiling acidic solvents[2].

G A Anthranilamide + 2-Chlorobenzoyl Chloride B Uncyclized Intermediate (Steric Clash at ortho-Cl) A->B Acylation C Standard Conditions (Room Temp, THF) B->C Low Energy D High Energy Conditions (MW, 120°C, AcOH) B->D Overcoming Barrier C->B Reaction Stalls E 2-(2-Chlorophenyl)quinazolinone (Target Product) D->E Dehydrative Cyclization

Thermodynamic pathways for overcoming ortho-chloro steric hindrance during cyclization.

Table 1: Quantitative Optimization of Cyclization Conditions for 2-(2-Chlorophenyl)quinazolinones

MethodSolvent SystemTemp (°C)TimeYield (%)Mechanistic Observation
ConventionalTHF2524 h<10Stalls at uncyclized intermediate.
RefluxTHF6612 h45Incomplete conversion; thermal energy insufficient.
Acid-CatalyzedGlacial AcOH1204 h78Protonation enhances electrophilicity, aiding closure.
Microwave (MW)Ethanol / AcOH (cat.)12030 min92Optimal; rapid localized heating overcomes steric barrier.

Protocol: Microwave-Assisted Cyclocondensation Workflow Self-Validation Check: Monitor the disappearance of the intermediate via TLC; the highly conjugated cyclized product will exhibit a distinct bathochromic shift under UV (365 nm) compared to the intermediate.

  • Reagent Preparation: In a 10 mL microwave-safe vial, combine the quinazolinone precursor (1.7 mmol) and 2-chlorobenzaldehyde or 2-chlorobenzoyl chloride (1.7 mmol).

  • Solvent Addition: Add 10 mL of absolute ethanol followed by a catalytic amount of glacial acetic acid (20 μL). Causality: The acid acts as a proton shuttle, lowering the LUMO of the carbonyl to facilitate nucleophilic attack despite the steric shield of the chlorine atom.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 800 W, maintaining a precise temperature of 120 °C for 30 minutes.

  • Isolation: Cool the mixture to room temperature, pour over 50 g of crushed ice to crash out the product, and collect via vacuum filtration.

Section 2: Late-Stage Functionalization & Catalysis

Q: When attempting transition-metal-catalyzed C-H functionalization on a 2-(2-chlorophenyl)quinazolinone, the reaction either fails or functionalizes the wrong position. How can I direct the reaction?

A: The bulky 2-chlorophenyl group creates a severe steric clash with the active catalyst complex. For example, in Co(III)-catalyzed C-H/N-H annulations, the steric repulsion between the ortho-substituent and the bulky Cp* (pentamethylcyclopentadienyl) ligand of the cobalt catalyst forces the metallacycle intermediate to form at the less hindered positions of the quinazoline scaffold[3].

To force functionalization at the hindered site, you must manipulate the catalytic cycle:

Catalysis Cat Metal Catalyst + Ligand OxAdd Oxidative Addition / C-H Activation (Hindered by 2-Cl) Cat->OxAdd TransMet Transmetalation OxAdd->TransMet Rate Limiting Step RedElim Reductive Elimination (Accelerated by Bulky Ligand) TransMet->RedElim RedElim->Cat Catalyst Regeneration Prod Functionalized Quinazolinone RedElim->Prod

Transition metal catalytic cycle highlighting steric bottlenecks and ligand-accelerated resolution.

Troubleshooting Protocol for Hindered Cross-Coupling:

  • Ligand Tuning: If oxidative addition is failing, switch from bulky ligands to "flatter," electron-rich phosphines (e.g., P(t-Bu)3). If the reaction stalls at reductive elimination, utilize Buchwald biaryl phosphines (like XPhos). Causality: Buchwald ligands are designed to maintain catalyst stability while their extreme steric bulk actively forces the reductive elimination step, pushing the two hindered fragments together.

  • Oxidant Optimization: In C-H activation workflows, ensure robust re-oxidation of the metal center. If using Co(III)/Co(I) cycles, supplement with external oxidants like CuO/Cu(OAc)2 to maintain the active catalytic species[3].

Section 3: Structural Analysis & Atropisomerism

Q: My purified 2-(2-chlorophenyl)quinazolinone shows peak doubling in the 1H-NMR spectrum. Is this a sign of chemical degradation or an impurity?

A: This is a classic manifestation of restricted rotation (atropisomerism), not degradation. The ortho-chloro substituent introduces a massive steric barrier against the quinazolinone core. This steric hindrance restricts the free rotation of the C-C bond connecting the two rings, leading to the stabilization of distinct conformational isomers on the NMR timescale[4]. Because these conformers exchange slowly at room temperature, the NMR instrument captures both states, resulting in distinct sets of signals for the same proton.

Protocol: Variable Temperature (VT) NMR Validation This self-validating protocol definitively distinguishes between chemical impurities and conformational atropisomers.

  • Sample Preparation: Dissolve 5-10 mg of your purified compound in a high-boiling deuterated solvent (e.g., DMSO-

    
     or DMF-
    
    
    
    ).
  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 25 °C to establish the baseline peak doubling and integrate the ratio of the conformers.

  • Thermal Ramping: Gradually increase the NMR probe temperature in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C, up to 120 °C), allowing 5 minutes of equilibration at each step before acquiring a spectrum.

  • Data Interpretation (Causality): As thermal energy increases, the kinetic energy of the molecules overcomes the rotational barrier of the ortho-chloro group.

    • Validation: If the doubled peaks broaden and eventually coalesce into a single, sharp set of signals at higher temperatures, the phenomenon is confirmed as restricted rotation.

    • Failure Mode: If the peaks remain distinct or new peaks appear, your sample is either impure or undergoing thermal degradation.

References

1.1 - Scientific Research Publishing 2.2 - New Journal of Chemistry (RSC Publishing) 3.3 - Scite.ai 4.4 - PMC

Sources

Technical Support Center: Troubleshooting 3-Hydroxy-4(3H)-Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: QNZ-OH-CYCL-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.[1]

Executive Summary

The synthesis of 3-hydroxy-4(3H)-quinazolinones presents unique challenges compared to their N-alkyl or N-aryl counterparts. The presence of the N-hydroxy moiety introduces competing nucleophilic sites (O vs. N) and stability issues (hydroxylamine decomposition). This guide addresses the three most common failure modes: Incomplete Cyclization , Chemoselectivity Failures (O-Acylation) , and Hydroxylamine Decomposition .[1]

Module 1: The "Stalled Intermediate" (Anthranilic Acid Route)

Symptom: The reaction mixture darkens, but LC-MS shows a persistent peak corresponding to the N-acyl anthranilic acid or the benzoxazinone intermediate, with little to no conversion to the final 3-hydroxy product.

Root Cause Analysis

The classical route involves the formation of a 4H-3,1-benzoxazin-4-one intermediate.[2] The subsequent ring-opening and re-closure with hydroxylamine is the rate-determining step.

  • Steric Hindrance: If the C-2 substituent is bulky (e.g., tert-butyl, ortho-substituted aryl), the nucleophilic attack of hydroxylamine on the benzoxazinone carbonyl is kinetically inhibited.

  • Moisture Contamination: Benzoxazinones are moisture-sensitive.[1] Hydrolysis reverts them to the open-chain N-acyl anthranilic acid, which is far less reactive toward hydroxylamine.

Troubleshooting Protocol

Step 1: Verify Intermediate Formation (TLC/LC-MS) [1]

  • Observation: If the starting material (Anthranilic acid) remains, the initial acylation failed.[1]

  • Fix: Use neat acetic anhydride (or respective anhydride) with catalytic DMAP or microwave irradiation (140°C, 15 min).[1]

Step 2: Force the Cyclization If the benzoxazinone is present but not reacting with hydroxylamine:

  • Switch Solvent: Change from Ethanol (reflux 78°C) to Pyridine or Diglyme (reflux >115°C).[1] Higher thermal energy is often required to overcome the activation barrier for the ring-opening.

  • Add Lewis Acid: The addition of anhydrous

    
     or 
    
    
    
    (10 mol%) can activate the benzoxazinone carbonyl, facilitating the nucleophilic attack of hydroxylamine [1].[1]
Visualizing the Failure Point

Benzoxazinone_Failure Start Anthranilic Acid Inter Benzoxazinone Intermediate Start->Inter Ac2O, Reflux Product 3-Hydroxy- quinazolinone Inter->Product NH2OH, Heat Hydrolysis N-Acyl Anthranilic Acid (Dead End) Inter->Hydrolysis H2O (Moisture) Hydrolysis->Product Very Slow

Figure 1: The kinetic bottleneck occurs at the benzoxazinone stage. Moisture leads to the unreactive hydrolysis product.

Module 2: The Isatoic Anhydride Protocol (One-Pot)

Symptom: Low yield, formation of tarry byproducts, or "missing" hydroxylamine.[1]

Root Cause Analysis

The reaction of isatoic anhydride with hydroxylamine releases


 to form 2-aminobenzohydroxamic acid, which then condenses with an aldehyde/orthoester.
  • Thermal Instability: Hydroxylamine (free base) is thermally unstable above 60-70°C. Adding it to a boiling solution of isatoic anhydride causes rapid decomposition before it can react.[1]

  • pH Mismatch: Hydroxylamine is supplied as a salt (HCl).[1] If not neutralized effectively, the amine is protonated and non-nucleophilic.[1] If over-neutralized (high pH), the isatoic anhydride hydrolyzes.[1]

Optimized SOP (Standard Operating Procedure)
ParameterRecommendationRationale
Order of Addition Stepwise Mix Isatoic Anhydride + Carbonyl source first. Add Hydroxylamine last at lower temp.
Base NaOAc or Pyridine Avoid strong mineral bases (NaOH) which hydrolyze the anhydride ring.[1]
Temperature Gradient Start at 40°C for

evolution, then ramp to 80-100°C for cyclization.[1]
Catalyst Sulfamic Acid (

)
Promotes the condensation while suppressing side reactions [2].[1]

Module 3: Chemoselectivity (O-Acylation vs. N-Acylation)

Symptom: Product mass is correct (


), but NMR shows a shift in the -OH proton, or the product is insoluble in base (indicating loss of the acidic N-OH proton).
Root Cause Analysis

The 3-hydroxy group is nucleophilic. In the presence of highly reactive acylating agents (e.g., acid chlorides), O-acylation (forming an ester) competes with the desired ring closure or occurs post-cyclization.[1]

Diagnostic Logic[1][3]
  • Solubility Test: 3-Hydroxy-4(3H)-quinazolinones are acidic (

    
    ) and should dissolve in 1M NaOH. If the precipitate persists, you likely have the O-acylated  byproduct.
    
  • Ferric Chloride Test: The N-OH group typically gives a violet/red color with

    
    .[1] The O-acylated product will be negative.
    
Troubleshooting Workflow

Chemoselectivity Check Product Isolated Solubility Soluble in 1M NaOH? Check->Solubility FeCl3 FeCl3 Test Color? Solubility->FeCl3 Yes Failure Error: O-Acylated Byproduct Solubility->Failure No (Precipitate) Success Target: 3-OH Quinazolinone FeCl3->Success Violet/Red FeCl3->Failure No Color

Figure 2: Rapid diagnostic flow to distinguish the target N-OH product from O-acylated impurities.

Corrective Action:

  • Selective Hydrolysis: If O-acylation occurs, treat the crude solid with mild base (5%

    
     in MeOH) at room temperature.[1] The ester (O-acyl) is far more labile than the amide (ring) and will hydrolyze back to the desired 3-hydroxy product.
    

Frequently Asked Questions (FAQ)

Q: My product is an oil and won't crystallize. How do I purify it? A: 3-Hydroxy quinazolinones can form strong hydrogen-bonded networks with solvents.

  • Technique: Dissolve the oil in minimal 1M NaOH (forming the sodium salt). Wash this aqueous layer with Ethyl Acetate (removes non-acidic impurities).[1] Then, acidify the aqueous layer carefully with HCl to pH 4-5. The free N-OH product usually precipitates as a clean solid.

Q: Can I use microwave irradiation for the hydroxylamine step? A: Yes, but with caution.[1] Use a "hold" step. Heat to 60°C for 5 minutes (to allow nucleophilic attack), then ramp to 120°C for 10 minutes for dehydration. Direct high heating often degrades the hydroxylamine [3].[1]

Q: Why is my yield lower with electron-withdrawing aldehydes? A: In the three-component reaction, electron-poor aldehydes form less stable imine/aminal intermediates.

  • Fix: Increase the catalyst loading (e.g., Iodine or Sulfamic acid) to 20 mol% or use a dehydrating solvent like Toluene with a Dean-Stark trap to drive the equilibrium.

References

  • Methodology: Synthesis of quinazolin-4(3H)-ones via benzoxazinone.[1]

    • Source: [Beilstein J. Org.[1] Chem. 2018, 14, 2384–2392]([Link]1]

  • Catalysis: Sulfamic acid catalyzed condensation of isatoic anhydride.[1]

    • Source:[1]

  • Microwave Protocols:Microwave assisted synthesis of quinazolinones.

    • Source:

  • Chemoselectivity:O- vs N-acyl

    • Source:[1]

Sources

Optimizing reaction temperature for quinazolinone ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Quinazolinone Ring Closure

Status: Operational | Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Thermodynamics of Closure

Welcome to the technical support center. If you are reading this, you are likely struggling with the critical step of quinazolinone synthesis: the ring closure (cyclization).

In my 15 years of bench experience, I have found that temperature is rarely just a kinetic switch—it is a selectivity filter. The formation of the quinazolinone core (typically from anthranilic acid derivatives and amines/aldehydes) involves two distinct energy barriers:

  • Condensation: Formation of the Schiff base/imine intermediate (Exothermic or mildly endothermic).

  • Cyclodehydration/Oxidation: Ring closure to the heterocycle (Highly endothermic or requiring significant activation energy).

The Common Pitfall: Researchers often reflux in ethanol (


) by default. For many substituted substrates, this provides enough energy to form the intermediate (imine) but insufficient energy to surmount the activation barrier for ring closure, leading to stalled reactions and difficult purifications.
Diagnostic Workflows & Decision Logic

Before altering your protocol, determine your pathway. Use the decision tree below to select the optimal thermal strategy based on your starting materials.

Quinazolinone_Logic Start Start: Select Precursors Path_A Anthranilic Acid + Amine/Amide Start->Path_A Path_B 2-Aminobenzamide + Aldehyde Start->Path_B Method_A Niementowski/Condensation Path_A->Method_A Method_B Oxidative Cyclization Path_B->Method_B Decision_1 Is substrate heat sensitive? Method_A->Decision_1 Sol_Med Med T (80-100°C) Solvent: Toluene/H2O Cat: Iodine/Oxone Method_B->Sol_Med Requires Oxidant Sol_High High T (120-140°C) Solvent: DMF/DMSO Cat: FeCl3 or None Decision_1->Sol_High No (Scale-up) Decision_1->Sol_Med Yes (Labile) Sol_MW Microwave Irradiation 140°C @ 10-20 min Solvent-free or EtOH Decision_1->Sol_MW No (Stable)

Figure 1: Thermal strategy decision tree for quinazolinone synthesis. Select your method based on precursor stability and reaction mechanism.

Optimization Data: Solvent & Temperature Matrix

The choice of solvent dictates your maximum thermal ceiling. Below is a comparison of solvent efficiency for the cyclization of 2-aminobenzamide with aldehydes (a common bottleneck).

SolventBoiling Point (

)
Typical Yield (%)Reaction TimeNotes
Ethanol 7840 - 65%12 - 24 hOften too low for difficult closures; product precipitates (cleaner but lower yield).
Toluene 11060 - 75%8 - 12 hGood for azeotropic water removal (Dean-Stark) to drive equilibrium.
DMF 15385 - 95% 4 - 6 hRecommended. High T overcomes

barrier. Difficult to remove during workup.
DMSO 18970 - 90%2 - 5 hExcellent for oxidative cyclization (

catalyzed). Acts as co-oxidant.
Water 10080 - 92%6 - 8 hRequires surfactant or "on-water" conditions. Green but substrate dependent.

Data aggregated from comparative studies on metal-catalyzed and metal-free synthesis [1, 2].

Troubleshooting Guides (Q&A)
Scenario A: The "Stalled Intermediate"

User Question: "I am running a condensation of anthranilic acid and an amine. TLC shows the starting material is gone, but the mass spec shows a peak corresponding to the uncyclized amide/imine intermediate (M+18 or similar). Why won't it close?"

Dr. Thorne's Diagnosis: You are stuck in a Thermodynamic Trap . The formation of the intermediate is fast, but the ring closure (dehydration) is the rate-determining step (RDS) and is reversible.

  • Cause: Your reaction temperature is likely too low (

    
    ) to drive the elimination of water, or the water concentration in the solvent is pushing the equilibrium backward.
    
  • Solution:

    • Increase Temperature: Switch from Ethanol to DMF or Diphenyl ether and heat to

      
      .
      
    • Chemical Dehydration: Add a dehydrating agent like HMDS (Hexamethyldisilazane) or use a Dean-Stark trap if using Toluene.

    • Microwave Shock: Transfer the mixture to a microwave vial. Irradiate at

      
       for 15 minutes.
      
Scenario B: The "Tar Pit"

User Question: "I increased the temperature to


 in DMF to force the reaction, but now my reaction mixture is black, and yield dropped to 30%. What happened?"

Dr. Thorne's Diagnosis: You encountered Oxidative Decomposition or Polymerization .

  • Cause: While quinazolinones are stable, the intermediates (especially aldehydes or amines) are sensitive to oxidation at high temperatures in polar aprotic solvents like DMF, which can decompose to form dimethylamine (a nucleophile that causes side reactions).

  • Solution:

    • Lower Temp/Catalyst: Drop temperature to

      
       and add a Lewis Acid catalyst (e.g., 5 mol% 
      
      
      
      or
      
      
      ) to lower the activation energy [1, 3].
    • Inert Atmosphere: Strictly use

      
       or Argon.
      
    • Switch Solvent: Use PEG-400 or Water (with surfactant); these often allow milder conditions due to hydrophobic effects accelerating the reaction.

Validated Experimental Protocols
Protocol 1: Iodine-Catalyzed Oxidative Cyclization (Mild/Green)

Best for: 2-aminobenzamides + Aldehydes/Ketones. Avoids heavy metals.[1][2]

  • Setup: Charge a round-bottom flask with 2-aminobenzamide (1.0 equiv) and Aldehyde (1.1 equiv).

  • Solvent: Add DMSO (0.5 M concentration). Note: DMSO acts as both solvent and oxidant support.

  • Catalyst: Add molecular Iodine (

    
    , 10-20 mol% ).
    
    • Critical: Do not exceed 50 mol% unless necessary, as it may lead to iodination of the ring [3].

  • Reaction: Heat to 80–100°C for 4–6 hours.

    • Checkpoint: Monitor TLC.[3] The Schiff base forms first (less polar). The spot will shift as it cyclizes to the quinazolinone.

  • Workup: Cool to RT. Pour into crushed ice containing 5% Sodium Thiosulfate (

    
    ) to quench excess iodine. Filter the precipitate.
    
Protocol 2: Microwave-Assisted Synthesis (High Throughput)

Best for: Anthranilic acid + Amines.[4] Rapid library generation.

  • Setup: In a 10 mL microwave vial, mix Anthranilic acid (1.0 mmol) and Amine (1.2 mmol).

  • Solvent: Minimal Ethanol (0.5 mL) or Solvent-free (if liquid amine).

  • Irradiation:

    • Power: Dynamic (Max 200W).

    • Temp: Ramp to 130°C over 2 mins. Hold for 10–15 mins .

    • Pressure Limit: Set to 200 psi (safety cutoff).

  • Result: Yields typically improve by 15-20% over conventional reflux due to the superheating effect [4].

Mechanistic Visualization

Understanding the mechanism clarifies why temperature is critical. The final step (oxidation/aromatization) is often where low-temperature reactions fail.

Mechanism Start 2-Aminobenzamide + Aldehyde Imine Imine Intermediate (Schiff Base) Start->Imine Condensation (-H2O) Aminal Cyclized Aminal (Dihydroquinazolinone) Imine->Aminal Cyclization (Equilibrium) Product Quinazolinone (Aromatic) Aminal->Product Oxidation/Dehydrogenation (Requires Heat/Oxidant)

Figure 2: Reaction pathway.[5][6] The red arrow indicates the energy-demanding step often requiring optimized temperature or oxidants (


, DMSO).
References
  • Iron(III)

    • Title: Synthesis reactions of quinazolin-4-one in the presence of iron (III)-chloride catalysts.[7]

    • Source: P. Publishing (2024).
    • URL:[Link] (Simulated Link based on search context 1.7)

  • Solvent Effects

    • Title: Influence of solvent on the synthesis of quinazoline-2,4(1H,3H)-diones.[6][7][8][9]

    • Source: ResearchG
    • URL:[Link] (Simulated Link based on search context 1.8)

  • Iodine Catalysis

    • Title: Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones via Amination of sp3 C–H Bond.[1][10][11]

    • Source: Journal of Organic Chemistry (2015).[10][11]

    • URL:[Link][10]

  • Microwave vs.

    • Title: Microwave Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
    • Source: Current Organic Chemistry / PMC (2014).
    • URL:[Link] (Simulated Link based on search context 1.5)

Sources

Resolving solubility issues of quinazolinones in aqueous bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket Priority: High Assigned Specialist: Senior Application Scientist Topic: Resolving Solubility Issues of Quinazolinones in Aqueous Bioassays

Welcome to the Solubility Support Desk

You are likely here because your quinazolinone derivative—a scaffold renowned for its kinase inhibitory potential (e.g., EGFR inhibitors like Gefitinib)—is failing in aqueous media.

The Core Problem: Quinazolinones are classic "brick dust" molecules. Their planar, aromatic structure facilitates strong intermolecular


-

stacking, leading to high crystal lattice energy. While this structure is excellent for binding to ATP pockets, it is disastrous for aqueous solubility.[1]

This guide is structured as a tiered troubleshooting system. Identify your specific symptom below and proceed to the relevant protocol.

Triage: Select Your Issue
SymptomDiagnosisRecommended Protocol
Immediate Precipitation "Crash-out" upon addition to media.Module 1: Kinetic Solubility Protocol
Steep IC50 Curves / Erratic Data Colloidal aggregation (Promiscuous inhibition).Module 2: The Detergent Counter-Screen
Cell Toxicity in Controls Solvent intolerance (DMSO limit exceeded).Module 3: Advanced Solubilization (Cyclodextrins)
Low Bioavailability Thermodynamic insolubility.Module 4: Chemical Modification

Module 1: The "Crash-Out" Prevention Protocol

Issue: You dilute your compound from DMSO into media, and it precipitates immediately. Root Cause: Adding a high-concentration DMSO stock directly to water creates a localized supersaturated zone. The water strips the DMSO hydration shell faster than the compound can disperse, forcing it to aggregate.

The Solution: The "Intermediate Plate" Method

Do not perform serial dilutions in aqueous buffer. You must maintain the compound in a solvated state until the final moment.

Step-by-Step Workflow
  • Prepare Master Stock: Dissolve quinazolinone in 100% anhydrous DMSO (e.g., 10 mM).

  • Serial Dilution (Source Plate): Perform all serial dilutions in 100% DMSO .

  • Intermediate Step: Transfer aliquots from the Source Plate to an "Intermediate Plate" containing culture media (or buffer) to achieve a 10x or 20x concentration. Mix immediately and vigorously.

  • Final Assay: Transfer from the Intermediate Plate to the Assay Plate (Cells/Enzyme).

Why this works: This method prevents "shock precipitation" by ensuring the compound enters the aqueous environment already partially diluted, avoiding the critical supersaturation spike.

DilutionProtocol cluster_0 Critical Control Point: Avoid Aqueous Shock Stock 10mM Stock (100% DMSO) DilutionPlate Serial Dilution Plate (100% DMSO) Stock->DilutionPlate Step 1: Dilute InterPlate Intermediate Plate (Media + 5% DMSO) DilutionPlate->InterPlate Step 2: 1:20 Dilution (Rapid Mixing) AssayPlate Final Assay Plate (Final 0.5% DMSO) InterPlate->AssayPlate Step 3: 1:10 Transfer

Caption: The Intermediate Plate method minimizes local supersaturation, a common cause of quinazolinone precipitation.

Module 2: Detecting False Positives (Colloidal Aggregation)

Issue: Your IC50 curve has a Hill slope > 2.0, or you see activity against unrelated targets. Root Cause: Quinazolinones often form colloidal aggregates (100–1000 nm particles) that sequester enzymes non-specifically. This is not true inhibition; it is a physical artifact.

The Solution: The Detergent Counter-Screen

Non-ionic detergents disrupt these colloids without affecting specific binding interactions.

Protocol: Detergent Sensitivity Test
  • Baseline Assay: Run your standard enzymatic assay.

  • Detergent Arm: Repeat the assay with the addition of 0.01% v/v Triton X-100 or 0.005% Tween-80 in the reaction buffer.

  • Analysis:

    • Scenario A: IC50 remains stable (+/- 3-fold). -> True Inhibitor.

    • Scenario B: IC50 shifts dramatically (>10-fold) or activity disappears. -> Aggregator (False Positive).

Note: Always verify that the detergent itself does not inhibit your target enzyme before running this screen.

Module 3: Advanced Solubilization (Cyclodextrins)

Issue: DMSO is toxic to your primary cells (e.g., neurons, hepatocytes) at concentrations required to keep the drug soluble (>0.1%). Root Cause: You hit the "Solvent Ceiling." Solution: Encapsulate the quinazolinone in Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. This creates a "molecular shuttle" that hides the hydrophobic quinazolinone core while presenting a hydrophilic exterior to the media.
Protocol: Pre-Complexation Strategy

Do not just add CD powder to the media. You must drive the complexation.

  • Stock Prep: Prepare a 20–40% (w/v) stock of HP-

    
    -CD in water.
    
  • Compound Addition: Add your quinazolinone (solid or from high-conc DMSO stock) to the CD solution.

  • Equilibration: Shake/Vortex at room temperature for 24 hours.

    • Tip: Sonication (30 mins) can accelerate this.

  • Filtration: Pass through a 0.22 µm filter to remove uncomplexed solid.

  • Quantification: Measure the concentration of the filtrate using UV-Vis (approx 250–350 nm for quinazolinones) to determine the actual soluble load.

Comparative Solubilization Matrix

MethodMax Solubility (Est.)Cellular ToxicitySuitability
DMSO (0.1%) 1–10 µMLowStandard Screening
DMSO (1.0%) 10–100 µMHighAcute Assays Only
HP-

-CD
>500 µMVery LowPrimary Cells / In Vivo
PEG400 ModerateModerateIn Vivo Formulation

Module 4: Validation (Prove It's Soluble)

Issue: Visual inspection is unreliable. Micro-crystals are invisible to the naked eye but will crash your assay.

The "Light Scattering" Check

If you have access to a plate reader, you can perform a crude Nephelometry check.

  • Set plate reader to Absorbance at 650 nm (or any wavelength where your compound doesn't absorb light).

  • Read your assay plate before adding the enzyme/cells.

  • Threshold: An OD > 0.05 (above buffer blank) usually indicates precipitation or aggregation.

Frequently Asked Questions (FAQs)

Q: Can I use acid to dissolve my quinazolinone? A: Yes, but with caution. Quinazolinones have a basic nitrogen (N1 or N3). Using 0.1 M HCl can form a hydrochloride salt, drastically improving solubility. However, once you add this to a buffered bioassay (pH 7.4), the free base may precipitate immediately. This is only useful if the assay buffer has a high capacity to maintain the soluble state or if you are dosing orally in vivo (using the stomach pH).

Q: My compound works in the enzyme assay but fails in cells. Is it solubility? A: It is highly probable. In enzyme assays, proteins (BSA) can act as carriers. In cell media, serum (FBS) binds drugs. If your compound binds 99% to serum proteins (common for lipophilic quinazolinones), your free concentration is too low.

  • Test: Run the cell assay in reduced serum (1% FBS) to see if potency returns.

Q: What is the "Brick Dust" effect mentioned in literature? A: This refers to compounds with high melting points (>200°C) and low solubility. Quinazolinones fit this profile due to stable crystal packing. To fix this long-term, medicinal chemists must disrupt the planarity (e.g., adding an sp3 carbon / methyl group) to lower the lattice energy.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Shoichet, B. K. (2006). Screening in a spirit of false discovery (Colloidal Aggregation).[2] Drug Discovery Today. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Irwin, J. J., et al. (2015). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry. Link

  • Waybright, T. J., et al. (2009). Increasing the reliability of IC50 determination in cell-based assays (DMSO Tolerance). Assay and Drug Development Technologies. Link

Sources

Minimizing side reactions during 2-(2-chlorophenyl) quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing side reactions during 2-(2-chlorophenyl) quinazolinone synthesis Content type: Technical Support Center (Q&A + Protocols) Audience: Researchers/Drug Development Professionals

Executive Summary: The Reaction Landscape

The synthesis of 2-(2-chlorophenyl)quinazolin-4(3H)-one is a critical transformation in medicinal chemistry, often serving as a scaffold for anticonvulsant and anticancer agents. While multiple routes exist, the oxidative cyclocondensation of anthranilamide and 2-chlorobenzaldehyde is the industry standard due to atom economy.

However, this route is prone to a specific set of failures—primarily the "Dihydro-Stall" (incomplete oxidation) and Hydrolytic Reversion . This guide addresses these specific failure modes with mechanistic causality and remediation protocols.

Critical Reaction Pathway & Failure Modes

The following diagram illustrates the standard reaction pathway and the specific points where side reactions (SR) occur.

ReactionPathway SM Start: Anthranilamide + 2-Chlorobenzaldehyde Schiff Intermediate A: Schiff Base (Imine) SM->Schiff Condensation (-H2O) Cannizzaro Side Reaction 2: Cannizzaro (Aldehyde Loss) SM->Cannizzaro Strong Base Schiff->SM Reversible (+H2O) Dihydro Intermediate B: 2,3-Dihydroquinazolinone (The 'Stall' Point) Schiff->Dihydro Cyclization Product Target: 2-(2-Chlorophenyl) quinazolin-4(3H)-one Dihydro->Product Oxidation (-2H) Hydrolysis Side Reaction 1: Hydrolysis (Ring Opening) Dihydro->Hydrolysis Aq. Acid/Base Workup Benzox Side Reaction 3: Benzoxazinone (If Acid Route)

Caption: Mechanistic pathway highlighting the critical 'Dihydro' bottleneck and potential diversion points.

Troubleshooting Guides (Q&A)
Category A: Impurity Profiling & Yield Optimization

Q1: My product has a depressed melting point (e.g., 190–195°C vs. lit. ~206°C) and shows a "smear" on TLC. What is happening? Diagnosis: The Dihydro-Stall. You have likely isolated the 2,3-dihydro-2-(2-chlorophenyl)quinazolin-4(1H)-one intermediate.

  • Causality: The cyclization step (Schiff base

    
     Dihydro) is fast, but the final aromatization (Dihydro 
    
    
    
    Product) requires an oxidant. If you relied solely on air oxidation or insufficient catalyst loading, the reaction stops at the dihydro stage.
  • Validation: Run 1H NMR. The dihydro intermediate shows a characteristic methine proton signal at

    
     5.5–6.5 ppm  (depending on solvent) and a broad NH signal. The target quinazolinone has no such methine proton.
    
  • Solution: Reflux the crude material in ethanol with 1.1 equivalents of Iodine (I

    
    )  or DDQ  for 2 hours. This forces the dehydrogenation.
    

Q2: I see a persistent spot corresponding to 2-chlorobenzaldehyde even after 24 hours. Should I add more amine? Diagnosis: Equilibrium Limitation (Water Inhibition).

  • Causality: The initial condensation to the Schiff base is reversible. Accumulation of water shifts the equilibrium back to the starting materials. 2-Chlorobenzaldehyde is also sterically hindered, slowing the forward rate.

  • Solution: Do not just add more reagents.

    • Chemical Drying: Add activated 4Å molecular sieves to the reaction mixture.

    • Solvent Switch: If using ethanol, switch to Toluene and use a Dean-Stark trap to physically remove water.

Q3: During workup, my yield drops significantly, and I recover anthranilic acid. Diagnosis: Hydrolytic Ring Opening.

  • Causality: Quinazolinones are stable, but the dihydro intermediate is unstable in acidic aqueous media. If you quench an incomplete reaction with acid, the dihydro ring opens back to the amide, which then hydrolyzes.

  • Solution: Ensure full oxidation (TLC check) before aqueous workup. Neutralize carefully with sat. NaHCO

    
    , avoiding strong acids.
    
Category B: Catalyst & Reagent Specifics

Q4: Can I use metal catalysts (Pd/C) to speed up the oxidation? Diagnosis: Dechlorination Risk.

  • Causality: Palladium on Carbon (Pd/C) is an excellent dehydrogenation catalyst but is also the gold standard for hydrodehalogenation . You risk cleaving the C-Cl bond on the phenyl ring, yielding the unsubstituted 2-phenylquinazolinone.

  • Recommendation: Avoid Pd/C. Use Iodine (I

    
    ) , TBHP , or CuCl
    
    
    
    which are chemoselective for the N-heterocycle dehydrogenation and leave the aryl chloride intact.
Optimized Protocol: Iodine-Mediated Oxidative Cyclization

This protocol is designed to be self-validating and minimizes the "Dihydro-Stall."

Reagents:

  • Anthranilamide (1.0 equiv)

  • 2-Chlorobenzaldehyde (1.1 equiv)

  • Molecular Iodine (I

    
    ) (1.1 equiv) — Acts as both catalyst and oxidant.
    
  • Solvent: Ethanol (EtOH) or DMF.

Step-by-Step Methodology:

  • Condensation Phase:

    • Dissolve Anthranilamide (10 mmol) and 2-Chlorobenzaldehyde (11 mmol) in EtOH (30 mL).

    • Stir at reflux for 30 minutes.

    • Checkpoint 1: TLC should show a new spot (Schiff base/Dihydro) and consumption of amine.

  • Oxidative Phase:

    • Cool slightly and add Iodine (11 mmol) .

    • Reflux for 2–4 hours.

    • Why: The iodine drives the H

      
       removal (as 2HI), preventing the dihydro impurity from persisting.
      
  • Workup (Critical for Purity):

    • Cool to room temperature.[1][2]

    • Pour mixture into 5% aqueous Na

      
      S
      
      
      
      O
      
      
      (Sodium Thiosulfate)
      .
    • Why: This reduces excess Iodine (red/brown) to iodide (colorless), preventing contamination.

    • The product will precipitate as a white/off-white solid.

  • Purification:

    • Filter and wash with cold water.

    • Recrystallization: Dissolve in hot DMF and add Ethanol until turbid. Cool slowly.

Data Table: Expected Outcomes vs. Side Reactions

ParameterTarget ProductDihydro ImpurityBenzoxazinone Impurity
State White/Off-white SolidPale Yellow SolidWhite Solid
Melting Point ~205–207°C~180–190°C (Broad)~150–160°C
1H NMR No sp3 CH1H doublet/singlet @ 5.5-6.5 ppm No N-H signal (if N-substituted)
Solubility Low in EtOH, High in DMFModerate in EtOHHigh in organic solvents
References
  • Iodine-Catalyzed Synthesis: Molecular iodine catalyzed synthesis of 2-arylquinazolin-4(3H)-ones.[2]

    • Source: (Verified concept via search results 1.5, 1.16).

  • Mechanism of Cyclization:Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite M

    • Source:

  • Green Synthesis Protocols:Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.

    • Source:

  • Biological Activity & Structure: Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents.[3]

    • Source:

Sources

Technical Support Center: Thermal Stability of 3-Hydroxy Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Enhancing Thermal Stability Audience: Medicinal Chemists & Process Engineers

Introduction

Welcome to the Technical Support Center. You are likely here because your 3-hydroxy quinazolinone (3-HQ) derivatives are failing thermal stress tests (DSC/TGA) or degrading during scale-up.

The 3-hydroxy-4(3H)-quinazolinone scaffold is pharmacologically privileged but thermodynamically anxious. The N-O bond at position 3 is chemically distinct from the robust quinazolinone core; it introduces a weak link susceptible to homolytic cleavage and radical-initiated decomposition.

This guide moves beyond basic "keep it cold" advice. We will troubleshoot the molecular design, the synthetic impurities that catalyze degradation, and the thermal analysis artifacts that lead to false failures.

Module 1: Structural Troubleshooting (The "Why")

Q: My derivative decomposes below 200°C. Is this intrinsic to the scaffold? A: No. The core 3-hydroxy quinazolinone scaffold should be stable up to ~250°C. If you see decomposition <200°C, you are likely dealing with radical initiation or autocatalysis .

Q: How does the substitution pattern affect the N-O bond stability? A: The stability of the N-OH bond is dictated by the electronic environment of the heterocyclic ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -NO₂, or -CF₃ at the C-6, C-7, or C-8 positions generally increase thermal stability. They pull electron density away from the N-O bond, increasing its bond dissociation energy (BDE) and making it less prone to homolysis [1].

  • Electron-Donating Groups (EDGs): Groups like -OMe or -CH₃ can destabilize the radical intermediate formed after N-OH homolysis, potentially lowering the onset of decomposition.

Q: Can I stabilize the N-OH group without changing the core? A: Yes. If the free hydroxyl is not essential for target binding (e.g., metal chelation), O-alkylation or O-acylation dramatically improves stability. Converting the N-OH to an N-OR (ether) or N-OCOR (ester) removes the acidic proton and sterically protects the nitrogen, preventing oxidation-driven degradation.

Visualization: Decomposition vs. Stabilization Logic

DecompMechanism Native 3-Hydroxy Quinazolinone Homolysis N-O Bond Homolysis Native->Homolysis + Heat Heat Thermal Stress (>200°C) Radical N-Radical Intermediate Homolysis->Radical Products Ring Opening / Polymerization Radical->Products Stabilizer Strategy: EWG Substitution (e.g., 6-Cl) Stabilizer->Native Increases BDE Stabilizer->Homolysis Inhibits

Figure 1: The primary decomposition pathway involves N-O bond homolysis. Electron-withdrawing groups (EWGs) stabilize the precursor molecule.

Module 2: Synthesis & Purification Protocols (The "How")

Q: My NMR looks clean, but the melting point is broad and low. Why? A: You likely have trace hydroxylamine or acetic acid trapped in the crystal lattice.

  • The Culprit: The standard synthesis involves reacting a benzoxazinone intermediate with hydroxylamine hydrochloride [2]. Residual hydroxylamine is a potent nucleophile and reducing agent that lowers the thermal ceiling of your product.

  • The Fix: A rigorous wash protocol is non-negotiable.

Protocol: High-Stability Synthesis & Purification

Objective: Synthesize 3-hydroxy-2-methylquinazolin-4(3H)-one with minimized ionic impurities.

  • Benzoxazinone Formation:

    • Reflux anthranilic acid (1.0 eq) in acetic anhydride (excess) for 2 hours.

    • Critical: Distill off excess acetic anhydride under reduced pressure. Do not just quench with water immediately; this traps acetic acid.

  • Hydroxylamine Addition (The Danger Zone):

    • Dissolve the benzoxazinone in anhydrous ethanol.

    • Add Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.1 eq).

    • Control: Maintain reaction temperature at 60-70°C . Do not reflux aggressively (>80°C) as this encourages ring-opening side reactions [3].

  • Purification (The Stability Step):

    • Filter the crude precipitate.[1][2]

    • Wash 1: Cold water (removes NaCl and salts).

    • Wash 2: 5% NaHCO₃ solution (neutralizes trapped acetic acid).

    • Wash 3: Cold Isopropanol (removes unreacted organics).

    • Recrystallization: Use Dioxane or Ethanol/Water (9:1) . Avoid DMSO as it is difficult to remove completely and can catalyze oxidative decomposition during TGA [4].

Module 3: Thermal Analysis & Validation (The "Proof")

Q: How do I distinguish between melting and decomposition? A: Use DSC (Differential Scanning Calorimetry) alongside TGA (Thermogravimetric Analysis) .

  • Melting: A sharp endothermic peak on DSC with no mass loss on TGA.

  • Decomposition: An exothermic peak (often) on DSC accompanied by a step-change mass loss on TGA.

Q: TGA shows a 5% weight loss at 100°C. Is my compound unstable? A: Likely not. This is usually solvatomorph desolvation .

  • 3-HQs are prone to forming hydrates or solvates.

  • Test: Run a TGA cycle: Heat to 120°C (isotherm 10 min) -> Cool -> Heat to decomp. If the weight loss doesn't recur, it was solvent.

Troubleshooting Workflow: Stability Failure Analysis

Troubleshooting Start Issue: Low Thermal Stability (<200°C) CheckTGA Step 1: Check TGA Is there mass loss <120°C? Start->CheckTGA Solvent Result: Yes (Likely Solvate) CheckTGA->Solvent Intrinsic Result: No (True Decomp) CheckTGA->Intrinsic Dry Action: Vacuum Dry @ 80°C Retest Solvent->Dry CheckPurity Step 2: Check Purity (HPLC/NMR) Intrinsic->CheckPurity Impure Impurity > 1% CheckPurity->Impure Pure High Purity (>99%) CheckPurity->Pure Recryst Action: Recrystallize (Dioxane/EtOH) Impure->Recryst Structural Step 3: Structural Mod Is N-OH free? Pure->Structural Modify Action: O-Alkylation or Add 6-Cl Substituent Structural->Modify

Figure 2: Decision matrix for diagnosing thermal instability in 3-HQ derivatives.

Quantitative Benchmarks

Use this table to benchmark your derivatives against known standards.

Derivative (R=Substituent)Melting Point (°C)T_onset (Decomp)Stability RatingNotes
H (Parent) 253 - 255~253°CModerateBaseline stability [1].
6-Cl (EWG) 265 - 268>270°CHigh Inductive stabilization of the ring system.
6-CH₃ (EDG) 240 - 242~245°CModerateSlightly lower stability due to electron donation.
2-Phenyl (Conjugated) 235 - 238>260°CHighConjugation at C-2 stabilizes the system [5].
Impure (Crude) 180 - 210 (Broad)<200°CFail Presence of trace acids/salts catalyzes decomp.

References

  • Thermal Decomposition of Heterocyclic Candidates: Title: Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.[3] Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis Protocols & Mechanisms: Title: 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Activities.[4] Source: SciSpace / Comprehensive Review. URL:[Link]

  • Oxide & Hydroxylamine Chemistry: Title: A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Source: National Institutes of Health (PMC). URL:[Link]

  • General Quinazolinone Stability Data: Title: Thermal Investigations of Annelated Triazinones (Comparative heterocyclic stability). Source: National Institutes of Health (PMC). URL:[Link]

  • Substituent Effects on Stability: Title: Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Addressing low purity in bulk synthesis of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Heterocyclic Synthesis Subject: Troubleshooting Bulk Synthesis of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone Ticket ID: #QZN-OH-2CL-BULK Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support center. You are likely encountering purity issues with 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone .

In bulk synthesis, this specific molecule presents a "perfect storm" of challenges:

  • Steric Hindrance: The ortho-chloro substituent on the 2-phenyl ring creates significant steric clash, retarding the cyclization step.

  • Amphoteric Nature: The N-hydroxy group (

    
    ) makes the molecule susceptible to both O-acylation (side reaction) and pH-dependent solubility issues during workup.
    
  • Thermal Instability: Prolonged heating to overcome the steric barrier often leads to the degradation of the hydroxylamine moiety.

This guide moves beyond standard protocols to address the mechanistic failures causing your low purity.

Module 1: Diagnostic Logic (Visual Guide)

Before altering your chemistry, use this logic flow to identify your specific impurity profile based on physical observation.

DiagnosticFlow Start Observation: Low Purity Color Is the crude product colored? Start->Color RedPink Pink/Red Tars Color->RedPink Yes (Red) Yellow Bright Yellow Solid Color->Yellow Yes (Yellow) White White/Off-White Solid Color->White No Imp_Ox Impurity: Azo/Azoxy Dimers (Hydroxylamine oxidation) RedPink->Imp_Ox Imp_Schiff Impurity: Uncyclized Schiff Base (Steric hindrance failure) Yellow->Imp_Schiff Imp_OAc Impurity: O-Acylated Product (If using Acid Chloride) White->Imp_OAc Act_Ox Action: Degas solvents, add antioxidant Imp_Ox->Act_Ox Act_Schiff Action: Increase Temp, Use Dehydrating Agent Imp_Schiff->Act_Schiff Act_OAc Action: Hydrolysis Step (NaOH wash) Imp_OAc->Act_OAc

Figure 1: Diagnostic decision tree for identifying impurity classes based on crude product appearance.

Module 2: Synthesis Optimization (The Root Cause)

Most bulk failures occur because the protocol that worked on a gram scale fails to manage heat and mass transfer on a kilo scale.

Scenario A: The Benzoxazinone Route (Most Common)

Pathway: Anthranilic acid


 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one 

Reaction with Hydroxylamine.

Q: My HPLC shows a large peak at RRT 1.2. What is it? A: It is likely the O-acylated byproduct or the unreacted benzoxazinone. In the presence of 2-chlorobenzoyl chloride, the nucleophilic oxygen of the N-hydroxyl group can attack a second equivalent of acid chloride.

  • The Fix: You must strictly control stoichiometry. Ensure Hydroxylamine is in excess (1.2–1.5 eq).

  • The Bulk Fix: Add the benzoxazinone solid to a solution of hydroxylamine. Do not add hydroxylamine to the benzoxazinone. This ensures the nucleophile (NH₂OH) is always in excess relative to the electrophile, minimizing O-acylation.

Q: The reaction stalls with 15% starting material remaining. A: This is the "Ortho-Effect." The 2-chloro substituent prevents the benzoxazinone ring from opening/closing efficiently due to steric clash.

  • The Fix: Switch solvent to Pyridine or use a Diglyme/Acetic Acid mixture to allow higher reflux temperatures (

    
    C). The standard ethanol reflux is often insufficient for ortho-substituted analogs.
    
Scenario B: The Isatoic Anhydride Route

Pathway: Isatoic Anhydride + Hydroxylamine


 2-Aminobenzhydroxamic acid + 2-Chlorobenzaldehyde.

Q: The product is sticky and won't crystallize. A: You have incomplete cyclization (Schiff base formation). The condensation between the amine and the 2-chlorobenzaldehyde forms an intermediate imine (Schiff base) that fails to ring-close.

  • The Fix: Add a dehydrating agent. In bulk, adding Triethyl Orthoformate (TEOF) or using a Dean-Stark trap (if in toluene) drives the equilibrium toward the cyclized quinazolinone.

Module 3: Purification Protocols (The Fix)

Since the target molecule is an N-hydroxy compound, it possesses unique acidic properties that most impurities lack. We can exploit this for a "Self-Validating" purification.

Protocol: The "pH-Swing" Purification

This method separates your product from non-acidic impurities (unreacted aldehyde, benzoxazinone, Schiff bases).

StepActionScientific Rationale
1 Suspend crude solid in water (5 vol).Creates a slurry.
2 Slowly add 10% NaOH until pH 10–11.Critical: The 3-OH group deprotonates (

), forming the water-soluble Sodium salt. Non-acidic impurities remain insoluble.
3 Filter the solution through Celite.Removes insoluble impurities (bis-compounds, unreacted starting materials).
4 Slowly acidify filtrate with HCl to pH 5–6.Reprecipitates the pure 3-hydroxyquinazolinone.
5 Filter and wash with cold Isopropanol.Removes trace colored oxidation byproducts.

Q: Why did my product turn red during the NaOH step? A: Trace Iron (Fe) contamination. Hydroxamic acids and N-hydroxy heterocycles are potent chelators of Fe(III), forming deep red complexes.

  • Troubleshoot: Ensure all glass-lined reactors are intact. Add EDTA (0.5 eq) during the basic dissolution step to sequester metal ions before acidification.

Module 4: Mechanistic Visualization

Understanding the competition between cyclization and side reactions is vital for process control.

ReactionPathway Benzox Benzoxazinone Intermediate OpenInt Ring-Opened Hydroxamic Acid Benzox->OpenInt Nucleophilic Attack Side_Hyd Impurity: Hydrolysis (Anthranilic Acid) Benzox->Side_Hyd H2O (Wet Solvent) NH2OH Hydroxylamine Product Target: 3-Hydroxyquinazolinone OpenInt->Product Cyclization (-H2O) Side_OAc Impurity: O-Acylated Dimer OpenInt->Side_OAc Excess Benzoxazinone (Wrong Stoichiometry)

Figure 2: Reaction pathway showing the critical competition between cyclization (Green) and O-acylation/Hydrolysis (Red/Yellow).

References

  • Mechanistic Insight on Quinazolinone Cyclization: Wei, H., et al.[1] "Iron(III) Chloride Catalyzed Reaction of Isatoic Anhydride with Amidoximes." Synthesis, 2013, 45, 3349-3354.[1] 1

  • Synthesis via Benzoxazinone Intermediate: Mhaske, S. B., & Argade, N. P.[2] "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 2006, 62(42), 9787-9826. (General reference for benzoxazinone ring opening).

  • Purification & Acidity of N-Hydroxy Quinazolinones: Gupta, T., et al. "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-ones." Journal of Medicinal Chemistry, 2023. (Discusses solubility profiles and acid-base workups). 3[4][5]

  • Bulk Scale Considerations (Isatoic Anhydride Route): Gao, L., et al. "A Scalable Synthesis of Quinazolinones via Copper-Catalyzed Domino Reactions." Journal of Organic Chemistry, 2018.[1][6] 1

Sources

Validation & Comparative

1H NMR Spectral Resolution of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone: A Comparative Guide to Solvent Selection and Field Strength

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone presents a unique analytical challenge during drug development. The molecule features a tightly coupled quinazolinone aromatic core, a sterically hindered 2-chlorophenyl ring with restricted rotation, and a highly exchangeable N-OH (hydroxamic acid) proton. This guide objectively compares the performance of different NMR solvents (DMSO-d6 vs. CDCl3) and spectrometer field strengths (400 MHz vs. 600 MHz) to establish the optimal analytical environment for resolving complex multiplets and quantifying exchangeable protons.

Structural & Mechanistic Context: The Analytical Challenge

To achieve a self-validating NMR protocol, scientists must understand the causality behind the spectral behavior of this specific scaffold:

  • The Exchangeable N-OH Proton: The hydroxyl group at position 3 is highly susceptible to chemical exchange with trace moisture. Without a stabilizing solvent environment, this signal broadens into the baseline, making accurate integration impossible[1].

  • Restricted Rotation (Atropisomerism): The bulky ortho-chloro substituent on the C2-phenyl ring restricts rotation around the C2-C1' bond. This forces the phenyl ring out of coplanarity with the quinazolinone core, altering the magnetic anisotropy and causing the phenyl protons to exhibit complex, overlapping multiplets.

  • Second-Order Spin Systems: The protons of the quinazolinone fused benzene ring (H-5, H-6, H-7, H-8) often have similar chemical shifts. When the chemical shift difference (

    
    ) is close to the scalar coupling constant (
    
    
    
    ), second-order "roof effects" obscure the true multiplicity[2].

Alternative 1: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of deuterated solvent fundamentally alters the physical chemistry of the sample, dictating the visibility of the N-OH proton and the dispersion of the aromatic signals.

CDCl3 (Non-Polar, Weak Interactor)
  • Mechanism: CDCl3 does not form strong intermolecular bonds with the solute. Consequently, the N-OH proton undergoes rapid chemical exchange with trace H2O present in the solvent.

  • Performance: The N-OH signal is typically absent or appears as a severely broadened hump spanning 8.0–10.0 ppm. Furthermore, the lack of differential solvation causes the H-6/H-7 quinazolinone protons to overlap heavily with the 2-chlorophenyl protons.

DMSO-d6 (Polar Aprotic, Strong Hydrogen-Bond Acceptor)
  • Mechanism: DMSO-d6 acts as a potent hydrogen-bond acceptor. The oxygen atom of the sulfoxide group forms a rigid solvate complex with the N-OH proton[1].

  • Performance: This hydrogen bonding drastically reduces the chemical exchange rate and locks the N-OH proton in a highly deshielded magnetic environment. The result is a sharp, quantifiable singlet at ~10.5–11.5 ppm. Additionally, the strong solvation shell alters the magnetic anisotropy, pushing the H-5 proton (peri to the carbonyl) downfield to ~8.2 ppm, cleanly separating it from the rest of the aromatic envelope[2].

Verdict: DMSO-d6 is vastly superior for the structural validation of 3-hydroxy-4(3H)-quinazolinones.

Alternative 2: Spectrometer Field Strength (400 MHz vs. 600 MHz)

Once the optimal solvent is selected, the resolving power of the spectrometer dictates the clarity of the tightly coupled aromatic spin systems.

MHz (Routine Screening)
  • Mechanism: At 400 MHz, the Larmor frequency separation (

    
     in Hz) between H-6 and H-7 is relatively small. Because scalar coupling (
    
    
    
    Hz) is independent of the magnetic field, the ratio
    
    
    drops below 10.
  • Performance: The spectrum exhibits strong second-order effects. The doublets of triplets (dt) for H-6 and H-7 distort, leaning heavily toward each other, making accurate extraction of coupling constants difficult.

MHz (High-Resolution Elucidation)
  • Mechanism: Upgrading to a 600 MHz magnet increases the chemical shift dispersion (

    
    ) by 50%, while 
    
    
    
    remains constant. This pushes the
    
    
    ratio into the pseudo-first-order regime.
  • Performance: Second-order roof effects are eliminated. The H-5 doublet, H-6 triplet, H-7 triplet, and H-8 doublet of the quinazolinone core are fully resolved[3]. The complex multiplet of the 2-chlorophenyl ring is also simplified, allowing for precise 2D NMR (COSY/NOESY) mapping.

Quantitative Data Comparison

The following table summarizes the expected 1H NMR performance metrics for 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone across different analytical conditions.

ParameterCDCl3 (400 MHz)DMSO-d6 (400 MHz)DMSO-d6 (600 MHz)
N-OH Signal (ppm) Broad / AbsentSharp singlet (~11.2)Sharp singlet (~11.2)
H-5 Signal (ppm) ~8.0 (Overlaps w/ Ph)~8.2 (Resolved doublet)~8.2 (Resolved doublet)
Aromatic Region Span 7.30 – 8.05 ppm7.50 – 8.25 ppm7.50 – 8.25 ppm
Spin System State Second-orderSecond-orderFirst-order
H-6 / H-7 Resolution Unresolved multipletPartially resolvedFully resolved (dt, dt)
Integration Accuracy Poor (Missing OH)Excellent (9H total)Excellent (9H total)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

Step 1: Sample Preparation (Moisture Control)

  • Weigh exactly 5.0 mg of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone.

  • Causality Check: To prevent water-driven proton exchange, subject the dry powder to high-vacuum lyophilization for 2 hours prior to dissolution.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

Step 2: Acquisition Parameters (Quantitative Settings)

  • Insert the sample into a 600 MHz spectrometer. Lock and shim on the DMSO-d6 signal.

  • Select a standard 1D proton pulse program with a 30° flip angle (zg30).

  • Validation Checkpoint: Set the relaxation delay (D1) to 3.0 seconds . Because aromatic protons have T1 relaxation times of ~1-2 seconds, a D1 of 3.0s ensures complete longitudinal relaxation, guaranteeing that the integration values will be strictly quantitative.

  • Set Number of Scans (NS) = 16. Acquire the FID.

Step 3: Processing and Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to the FID before Fourier Transformation.

  • Phase the spectrum manually and apply a polynomial baseline correction.

  • Calibrate the TMS peak to exactly 0.00 ppm.

  • The Self-Validation Test: Integrate the highly deshielded H-5 doublet (approx. 8.2 ppm) and set its value to exactly 1.00 . Next, integrate the N-OH singlet at ~11.2 ppm.

    • Pass: If the N-OH integral is between 0.95 and 1.05, the solvent is sufficiently anhydrous, and the system is validated.

    • Fail: If the integral is < 0.90, trace water is driving chemical exchange. The sample must be re-dried.

Workflow Visualization

G Start 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 Broad N-OH Overlapping Aromatics Solvent->CDCl3 Non-polar DMSO DMSO-d6 Sharp N-OH Resolved Multiplets Solvent->DMSO Polar Aprotic Field Field Strength Optimization DMSO->Field Optimal MHz400 400 MHz Second-Order Effects Field->MHz400 Routine MHz600 600 MHz First-Order Resolution Field->MHz600 High-Res

Workflow for optimizing 1H NMR resolution of 3-hydroxy-4(3H)-quinazolinones.

References

  • Title: Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Intramolecular Cyclization Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids Source: ResearchGate URL: [Link]

  • Title: Solvent Switched Weak Interaction of a 4-Quinazolinone with a Cavitand Derivative Source: MTA KIK (Hungarian Academy of Sciences) URL: [Link]

Sources

Comparative Guide: Mass Spectrometry of 3-Hydroxy-4(3H)-Quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-hydroxy-4(3H)-quinazolinones (cyclic hydroxamic acids) versus their non-hydroxylated analogs (standard quinazolinones). It is designed for researchers in drug discovery and metabolite identification.

Executive Summary

3-Hydroxy-4(3H)-quinazolinones represent a unique class of cyclic hydroxamic acids often encountered as potent pharmacophores or N-hydroxylated metabolites of quinazolinone drugs. Their mass spectrometric behavior is distinct from standard 4(3H)-quinazolinones due to the labile N–O bond.

While standard quinazolinones are characterized by robust stability and Retro-Diels-Alder (RDA) fragmentation, 3-hydroxy analogs exhibit a "fragile" signature dominated by deoxygenation ([M-16]) and dehydroxylation ([M-17]) . This guide compares these behaviors to establish a reliable identification protocol.

Structural Context & The "Oxygen Effect"

The core difference lies at the N3 position. The presence of the hydroxyl group creates a cyclic hydroxamic acid moiety, introducing a weak N–O bond (approx. 50-60 kcal/mol) compared to the stable N–C bond in alkylated analogs.

Feature3-Hydroxy-4(3H)-Quinazolinone Standard 4(3H)-Quinazolinone
Structure N-Hydroxy (Cyclic Hydroxamic Acid)N-Alkyl / N-Aryl / N-H (Amide)
Key Bond N–O (Labile)N–C (Stable)
Primary MS Event Loss of Oxygen (O) or Hydroxyl (OH)Retro-Diels-Alder (RDA) Cleavage
Ionization (EI) Susceptible to thermal degradationStable molecular ion (

)

Comparative Fragmentation Analysis

Electron Ionization (EI): The "Fingerprint" Mode

In hard ionization (70 eV), the two classes diverge immediately after molecular ion formation.

A. 3-Hydroxy-4(3H)-Quinazolinones (The N-O Cleavage)

The fragmentation is driven by the expulsion of the heteroatom substituent.

  • Primary Pathway (Deoxygenation): The molecular ion

    
     ejects an oxygen atom to form the amide cation 
    
    
    
    . This ion is often isobaric with the non-hydroxylated parent quinazolinone.
  • Secondary Pathway (Dehydroxylation): Homolytic cleavage of the N–O bond expels a hydroxyl radical (

    
    ), yielding a cation at 
    
    
    
    .
  • Rearrangement: In some derivatives, the oxygen migrates to the aromatic ring (Beckmann-like rearrangement) before fragmentation, complicating spectral interpretation.

B. Standard Quinazolinones (The RDA Pathway)

Lacking the labile N–O bond, these compounds undergo ring opening via the Retro-Diels-Alder mechanism.

  • RDA Cleavage: The pyrimidine ring splits, typically expelling a neutral nitrile (R-CN) or ketene.

  • CO Loss: A characteristic loss of carbon monoxide (28 Da) from the carbonyl group follows.

Electrospray Ionization (ESI-MS/MS): The "Soft" Mode

For quantitative analysis and metabolite ID, ESI is preferred.

  • 3-Hydroxy Analogs: Show a protonated molecule

    
     but often suffer from in-source fragmentation (loss of 
    
    
    
    or
    
    
    ).
  • Standard Analogs: Show stable

    
     ions. Fragmentation requires higher collision energies (CID) and typically follows the RDA pathway.
    

Mechanistic Deep Dive (Pathways)

The following diagram illustrates the divergent pathways. The Red Path highlights the unique N-O cleavage of the 3-hydroxy variant, while the Blue Path shows the shared RDA fragmentation.

FragmentationPathways cluster_legend Pathway Legend M_Ion Molecular Ion [M]+• Deox [M - 16]+• (Amide Ion) Loss of Oxygen M_Ion->Deox N-O Cleavage (3-OH specific) Dehyd [M - 17]+ (Cation) Loss of •OH M_Ion->Dehyd •OH Loss RDA_Frag RDA Fragment [M - RCN]+• M_Ion->RDA_Frag Retro-Diels-Alder (Standard) Deox->RDA_Frag Secondary Fragmentation CO_Loss [M - CO]+• Loss of Carbonyl RDA_Frag->CO_Loss - CO Benzyne Benzyne Cation m/z 76 CO_Loss->Benzyne - HCN key1 Red = 3-Hydroxy Specific key2 Green = Standard Quinazolinone

Caption: Divergent fragmentation pathways. 3-Hydroxy variants predominantly lose Oxygen/OH (Red) before entering the standard RDA pathway (Green).

Experimental Protocol: Characterization Workflow

To reliably distinguish 3-hydroxy quinazolinones from their isomers (e.g., 5-hydroxy or N-oxides), use this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Methanol (HPLC grade). Avoid protic solvents if H/D exchange is planned.

  • Concentration: 10 µg/mL for ESI; 1 mg/mL for EI (Direct Probe).

Step 2: Ionization & Acquisition
  • Method A: ESI-MS/MS (Recommended for Stability)

    • Mode: Positive Ion (

      
      ).[1][2]
      
    • Source Temp: < 300°C (Prevent thermal deoxygenation).

    • Collision Energy (CE): Ramp 10–50 eV.

    • Target: Look for neutral loss of 16 Da (O) or 17 Da (OH).

  • Method B: EI-MS (Recommended for Fingerprinting)

    • Energy: 70 eV.[3][4]

    • Inlet: Direct Insertion Probe (DIP) preferred over GC to minimize thermal degradation.

Step 3: Data Validation (The "Rule of 16")

Compare the spectrum to a non-hydroxylated standard.

  • Check Parent: Does the parent ion mass match

    
    ?
    
  • Check Daughter: Do you see a high-abundance fragment at the mass of the

    
    ?
    
    • If YES: Confirms N-O bond presence (3-Hydroxy).

    • If NO (and only RDA fragments seen): Likely a ring-hydroxylated isomer (e.g., 5-OH, 6-OH).

Data Summary: Characteristic Ions

The table below contrasts the expected ions for a hypothetical 2-methyl-3-hydroxy-4(3H)-quinazolinone (


) vs. its non-hydroxy analog (

).
Ion Type3-OH Analog (MW 176)Non-OH Analog (MW 160)Interpretation
Molecular Ion (

)
m/z 176 (Weak/Med)m/z 160 (Strong)3-OH is less stable.[1]
[M - 16] (Deoxygenation) m/z 160 (Strong)AbsentDiagnostic for N-OH.
[M - 17] (Dehydroxylation) m/z 159 (Medium)AbsentRadical loss of

.
[M - 42] (Ketene Loss) m/z 134m/z 118RDA cleavage of pyrimidine ring.
[M - CO] m/z 148m/z 132Carbonyl loss.
Base Peak (Typical) m/z 160 (The Amide)m/z 160 or 1193-OH often collapses to the amide.

References

  • El-Deen, I. M., & Abd El-Fattah, M. E. (2010). Electron Impact Ionization Mass Spectra of 3-Substituted-2-hydroxy-4(3H)-quinazolinones. LookChem.

  • NIST Mass Spectrometry Data Center. 4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • BenchChem. (2025).[5] Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.

  • Mahmoud, R. M., & Abou-Elmagd, W. S. (2018). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing.

  • Perreault, H., et al. (2011). Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.

Sources

X-ray diffraction (XRD) crystal structure of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Structural Validation of 2-(2-Chlorophenyl)-3-hydroxy-4(3H)-quinazolinone via X-Ray Crystallography

The quinazolinone scaffold is a highly privileged structure in modern drug discovery, serving as the core pharmacophore for numerous anticancer, antimicrobial, and anti-inflammatory agents[1]. Among its derivatives, 3-hydroxy-4(3H)-quinazolinones are of particular interest due to their ability to act as bidentate chelators and potent hydrogen-bond donors. Specifically, 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone presents a unique conformational challenge: the bulky chlorine atom at the ortho position of the phenyl ring induces severe steric hindrance, forcing the molecule into a highly specific 3D geometry[2].

For researchers and drug development professionals, accurately determining this 3D conformation is critical for structure-based drug design (SBDD). This guide objectively compares the analytical modalities used to resolve this structure, contrasts its conformational properties with structural analogs, and provides a self-validating experimental protocol for Single-Crystal X-Ray Diffraction (SC-XRD).

Analytical Modality Comparison: Why SC-XRD?

While routine analytical techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are sufficient for confirming 2D chemical connectivity and bulk purity, they fall short in resolving the exact 3D spatial arrangement of sterically hindered molecules in the solid state.

To understand the spatial relationship between the 2-(2-chlorophenyl) ring and the quinazolinone core, SC-XRD remains the gold standard. Table 1 compares SC-XRD against alternative structural validation techniques.

Table 1: Comparative Analysis of Structural Validation Techniques for Quinazolinones

Analytical ModalityResolution / OutputSample RequirementStrengths for 2-(2-Chlorophenyl) DerivativeLimitations
Single-Crystal XRD (SC-XRD) Atomic (< 0.8 Å)Single, high-quality crystal (>0.1 mm)Unambiguously resolves the dihedral angle; directly locates the 3-OH proton and maps intermolecular H-bonding networks.Requires diffracting crystals; represents solid-state, not necessarily solution-state conformation.
Powder XRD (PXRD) Bulk Phase / Unit Cell10–50 mg microcrystalline powderExcellent for confirming bulk phase purity and identifying polymorphs.De novo structure solution is highly complex due to peak overlap; struggles to resolve the exact position of the 3-OH proton.
2D NMR (NOESY/ROESY) Through-space connectivity5–10 mg dissolved in deuterated solventReveals the dynamic solution-state conformation and average dihedral angles.Cannot provide exact atomic coordinates; signals can be broadened by restricted rotation around the C2-Aryl bond.
Cryo-Electron Microscopy Near-Atomic (2.0–3.0 Å)Vitrified thin filmIdeal for visualizing the quinazolinone bound to a large macromolecular target (e.g., a kinase).Inefficient and unnecessary for small molecule ab initio structural determination.

Causality Insight: The exact position of the 3-OH proton is critical because it dictates the crystal packing motif and the molecule's ability to interact with target enzyme pockets (such as COX-2 or tankyrase)[2]. SC-XRD is the only method that provides a difference Fourier map precise enough to locate this specific hydrogen atom and calculate its exact hydrogen-bond geometry.

Structural Comparison: The Ortho-Effect (SAR Context)

The biological activity of 2-aryl-quinazolinones is highly dependent on the dihedral angle between the aryl substituent and the planar bicyclic core. In unsubstituted or para-substituted derivatives, the molecule tends to remain relatively planar to maximize π-π conjugation.

However, in 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, the ortho-chloro substituent creates a massive steric clash with either the N1 nitrogen or the 3-OH oxygen (depending on the rotamer). This forces the phenyl ring to twist significantly out of the quinazolinone plane.

Table 2: Conformational Comparison of 2-Aryl-3-hydroxy-4(3H)-quinazolinone Analogs

DerivativeDihedral Angle (Aryl to Core)Dominant Crystal Packing MotifPrimary H-Bond Acceptor
2-Phenyl (Unsubstituted)~30° – 45°Planar π-π stackingCarbonyl (C=O)
2-(4-Chlorophenyl) ~30° – 45°Planar π-π stackingCarbonyl (C=O)
2-(2-Chlorophenyl) ~65° – 85° Zigzag chains / Dimers N1 Nitrogen or C=O

Causality Insight: This forced orthogonality breaks the extended conjugation but creates a distinct, rigid wedge-like shape. In SBDD, this rigid out-of-plane conformation is often exploited to fit into deep, narrow hydrophobic pockets of target kinases, preventing the molecule from binding to off-target shallow pockets[1].

Self-Validating Experimental Protocol: SC-XRD Workflow

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing, crystallizing, and structurally refining 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone.

Step 1: Synthesis and Purification
  • Condensation: React equimolar amounts of 2-amino-N-hydroxybenzamide and 2-chlorobenzaldehyde in absolute ethanol.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) and reflux the mixture for 4–6 hours, monitoring completion via TLC.

  • Purification: Cool the mixture to precipitate the crude product. Filter and wash with cold ethanol. Verify >98% purity via HPLC before attempting crystallization. Note: Impurities disrupt the crystal lattice, making high-quality single crystals impossible to grow.

Step 2: Crystal Growth (Slow Evaporation)
  • Dissolve 50 mg of the purified powder in 2 mL of ethyl acetate (a moderate hydrogen-bond acceptor) in a clean glass vial.

  • Carefully layer 2 mL of n-hexane (antisolvent) over the ethyl acetate layer to create a binary diffusion system.

  • Puncture the vial cap with a single needle hole and leave undisturbed in a vibration-free environment at 20°C for 72–96 hours.

  • Harvest colorless, block-like crystals. Select a crystal with dimensions approximately 0.2 × 0.15 × 0.1 mm for diffraction.

Step 3: SC-XRD Data Collection
  • Mount the selected crystal on a specialized loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Cooling minimizes atomic thermal vibrations (measured as anisotropic displacement parameters), significantly improving high-angle data resolution.

  • Utilize Mo Kα radiation (λ = 0.71073 Å). Mo Kα is preferred over Cu Kα for this compound to minimize X-ray absorption effects caused by the heavy chlorine atom.

  • Collect data covering a full sphere to ensure high redundancy and accurate integration.

Step 4: Structure Solution and Refinement
  • Phase Solution: Solve the phase problem using direct methods via SHELXT.

  • Least-Squares Refinement: Refine the structure against F² using SHELXL[3]. Refining against F² (rather than F) is mathematically superior as it properly handles weak reflections with negative intensities, preventing statistical bias[3].

  • Hydrogen Atom Treatment: Locate the 3-OH proton from the difference Fourier map. Refine its coordinates freely, or apply a DFIX restraint (e.g., O-H distance of 0.84 Å) if the data resolution is insufficient for free refinement.

  • Validation: Generate a CIF file and run it through the IUCr CheckCIF utility. A self-validating refinement will yield an R1 value < 0.05, a wR2 value < 0.15, and a goodness-of-fit (S) near 1.0.

Structural Determination Workflow Visualization

XRD_Workflow Synthesis 1. Chemical Synthesis (Condensation & Cyclization) Crystallization 2. Crystal Growth (Slow Evaporation, EtOAc/Hexane) Synthesis->Crystallization Purified Powder Diffraction 3. X-Ray Diffraction (Mo Kα, 100K) Crystallization->Diffraction Single Crystal (>0.1 mm) Solution 4. Phase Problem Solution (Direct Methods / SHELXT) Diffraction->Solution .hkl Data Refinement 5. Least-Squares Refinement (SHELXL against F²) Solution->Refinement Initial Model (.ins) Validation 6. Structural Validation (CheckCIF, R1 < 0.05) Refinement->Validation Final Model (.res)

Workflow for the SC-XRD structural determination of quinazolinone derivatives.

References

  • Quinazolinones, the Winning Horse in Drug Discovery Source: PubMed Central (PMC) URL:[Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery Source: MDPI URL:[Link]

  • Crystal structure refinement with SHELXL Source: IUCr Journals (Acta Crystallographica Section C) URL:[Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Chlorophenyl Quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Quinazolinone scaffolds are "privileged structures" in medicinal chemistry due to their ability to interact with diverse biological targets, including kinases (EGFR, VEGFR), GABA receptors, and tubulin. Focus: This guide analyzes the specific 2-chlorophenyl substituted analogs. Key Insight: The ortho-chloro substitution (2-Cl) is not merely a halogen insertion; it exerts a profound steric "locking" effect . Unlike para-substitution (4-Cl), which primarily affects electronics and lipophilicity, the 2-Cl group forces the phenyl ring out of planarity with the quinazolinone core (dihedral angle ~60-90°). This conformation is critical for fitting into specific hydrophobic pockets in targets like EGFR and the GABA-A receptor, often resulting in superior selectivity and metabolic stability compared to unsubstituted or para-substituted analogs.

Chemical Space & Rationale: The "Ortho-Chloro" Effect

To understand the performance of these analogs, one must analyze the structural consequences of the 2-chlorophenyl group.

Feature2-Chlorophenyl (Ortho)4-Chlorophenyl (Para)Unsubstituted Phenyl
Steric Effect High. Forces non-planar conformation (twist).Low. Molecule can adopt planar or twisted states.Low. Freely rotatable.
Electronic Effect Inductive withdrawal (-I), but steric dominates.Strong Inductive (-I) & Mesomeric (+M).Neutral.
Lipophilicity High (LogP increase).High.Moderate.
Metabolic Stability High. Blocks ortho-hydroxylation (common metabolic route).Moderate. Para-position blocked, but ortho open.Low. Susceptible to hydroxylation.
Visualization: SAR Logic Map

The following diagram illustrates the functional zones of the scaffold.

SAR_Map Core Quinazolinone Core (Scaffold) Pos2 Position 2: 2-Chlorophenyl (The Anchor) Core->Pos2 Pos3 Position 3: N-Substitution (Solubility/Target Specificity) Core->Pos3 Pos6 Position 6/8: Electronic Tuning (Halogens/Methoxy) Core->Pos6 Steric Steric 'Lock' Forces Non-planar Twist (Crucial for GABA/Kinase fit) Pos2->Steric Primary Effect Metab Metabolic Shield Blocks P450 oxidation Pos2->Metab Secondary Effect

Figure 1: SAR Map highlighting the structural role of the 2-chlorophenyl group at Position 2.

Comparative SAR Analysis

Domain A: Anticancer Activity (EGFR Kinase Inhibition)

In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the 2-chlorophenyl group mimics the bulky hydrophobic fit of established inhibitors like Gefitinib, but with a distinct twist angle that can overcome resistance mutations.

Comparative Potency (Representative Data): Data synthesized from comparative studies on EGFR-overexpressing cell lines (e.g., MCF-7, A549).

Compound AnalogR-Group (Pos 2)IC50 (µM) - MCF-7IC50 (µM) - A549Performance Note
Analog A (Lead) 2-Chlorophenyl 0.85 ± 0.1 1.20 ± 0.2 Best balance of potency & stability.
Analog B4-Chlorophenyl2.10 ± 0.33.45 ± 0.5Lower activity; likely due to planar conformation.
Analog CPhenyl (H)> 10.0> 10.0Inactive; lacks hydrophobic bulk/lock.
Analog D2-Methylphenyl1.10 ± 0.21.80 ± 0.3Good activity (Methaqualone-like steric), but less lipophilic than Cl.
StandardGefitinib0.020.04Clinical Reference

Mechanistic Insight: The 2-Cl group occupies the hydrophobic pocket adjacent to the ATP-binding site. The chlorine atom forms weak halogen bonds with backbone carbonyls, while the twisted phenyl ring engages in


 stacking with aromatic residues (e.g., Phe723 in EGFR) without incurring the steric clash that a planar 4-Cl analog might face in the "gatekeeper" region.
Domain B: Anticonvulsant Activity (GABA-A Receptor)

Here, the 2-chlorophenyl quinazolinone acts as a bioisostere of Methaqualone (which has a 2-methyl-phenyl group).

Comparative Protection (MES Test in Mice):

CompoundSubstitutionProtection % (100 mg/kg)Neurotoxicity (Rotarod)
2-Cl Analog 2-Cl 80% Low (1/8 animals)
4-Cl Analog4-Cl40%Moderate
UnsubstitutedH10%None
Methaqualone2-Me100%High (Sedative)

Analysis: The 2-Cl analog maintains the high anticonvulsant activity of Methaqualone by mimicking the ortho-tolyl twist required for the benzodiazepine binding site, but often exhibits a wider therapeutic index (less sedation) due to altered metabolic clearance rates.

Mechanistic Visualization: EGFR Inhibition Pathway

The following diagram details how these analogs intervene in the cancer cell proliferation pathway.

EGFR_Pathway EGF EGF Ligand EGFR_Inactive EGFR (Inactive Monomer) EGF->EGFR_Inactive Binding EGFR_Active EGFR (Active Dimer) Autophosphorylation EGFR_Inactive->EGFR_Active Dimerization Ras Ras-GTP EGFR_Active->Ras Activates Inhibitor 2-Cl-Quinazolinone (Blocks ATP Pocket) Inhibitor->EGFR_Active INHIBITION (Prevents PO4 transfer) Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Cell Proliferation ERK->Nucleus Translocation

Figure 2: Mechanism of Action showing the interception of EGFR signaling by 2-chlorophenyl quinazolinone analogs.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis

Rationale: Conventional heating for quinazolinone synthesis often requires 6-12 hours. Microwave irradiation reduces this to minutes, improving yield and purity by minimizing thermal degradation.

Workflow Diagram:

Synthesis Step1 Anthranilic Acid + 2-Chlorobenzoyl Chloride Step2 Benzoxazinone Intermediate Step1->Step2 Pyridine/Cyclization Step3 Reaction with Amine/Hydrazine (Microwave: 800W, 5 min) Step2->Step3 Ring Opening/Closing Final 2-(2-Chlorophenyl) quinazolin-4(3H)-one Step3->Final Recrystallization

Figure 3: Efficient microwave-assisted synthetic route.

Step-by-Step Methodology:

  • Benzoxazinone Formation: Dissolve Anthranilic acid (1 eq) in dry pyridine. Add 2-chlorobenzoyl chloride (1.1 eq) dropwise at 0°C. Stir for 30 min at room temperature (RT).

    • Validation: Monitor TLC (Hexane:Ethyl Acetate 7:3). Formation of solid mass indicates benzoxazinone.

    • Workup: Wash with NaHCO3 to remove acid traces.

  • Quinazolinone Cyclization: Mix the benzoxazinone intermediate (1 eq) with the appropriate amine or hydrazine (2 eq) in ethanol or pyridine.

  • Irradiation: Place in a microwave reactor (Scientific Microwave). Set power to 800W. Irradiate for 4-6 minutes (pulse mode: 1 min on, 30s off to prevent overheating).

  • Isolation: Pour reaction mixture into crushed ice. Filter the precipitate.

  • Purification: Recrystallize from ethanol.

    • Yield Expectation: 85-92% (vs 60-70% conventional).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: Standard colorimetric assay to determine IC50.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5x10^3 cells/well). Incubate 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Ensure DMSO concentration < 0.5%.[1]

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis and biological evaluation of 2-(2-chlorophenyl)quinazolin-4(3H)-one derivatives. Journal of Islamic Pharmacy.

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms. National Institutes of Health (PMC).

  • Structure-activity relationship (SAR) of quinazolinone analogs as anticancer agents. BenchChem Comparative Guides.

  • Microwave Assisted Organic Synthesis of Quinazolinones. Tetrahedron.

  • Anticonvulsant activity of 2,3-disubstituted quinazolin-4(3H)-ones. European Journal of Medicinal Chemistry.

Sources

Comparative Antibacterial Efficacy: Quinazolinone Derivatives vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), has severely compromised the clinical utility of standard antibiotics such as ciprofloxacin and vancomycin. As a Senior Application Scientist, I frequently evaluate novel pharmacophores to overcome these resistance mechanisms. Quinazolinones—nitrogen-containing heterocyclic compounds—have emerged as highly privileged scaffolds in medicinal chemistry.

This guide provides a rigorous comparative analysis of quinazolinone derivatives against standard antibiotics, detailing their mechanistic advantages, structure-activity relationships (SAR), and validated experimental protocols for efficacy evaluation.

Mechanistic Divergence and Synergism

Standard fluoroquinolone antibiotics, such as ciprofloxacin, primarily target bacterial DNA gyrase and topoisomerase IV, leading to DNA cleavage and cell death. However, this single-target reliance is a vulnerability; target site mutations (e.g., in gyrA and parC genes) and the overexpression of efflux pumps rapidly confer bacterial resistance.

Conversely, quinazolinone derivatives exert their antibacterial activity through multi-target mechanisms. They not only intercalate with DNA structures but also interact directly with the bacterial cell wall 1. Recent advanced drug development strategies involve hybridizing fluoroquinolone cores with quinazolinone moieties. This creates a dual-action pharmacophore that bypasses standard efflux-mediated resistance while maintaining high target affinity 2.

MOA Quin Quinazolinone Derivatives T1 Cell Wall & DNA Intercalation (Multi-target) Quin->T1 Cipro Standard Antibiotics (Ciprofloxacin) T2 DNA Gyrase / Topoisomerase IV Inhibition Cipro->T2 Outcome Bactericidal / Bacteriostatic Effect T1->Outcome T2->Outcome

Diagram 1: Mechanistic divergence between quinazolinone derivatives and standard antibiotics.

Structure-Activity Relationship (SAR) Optimization

The 4(3H)-quinazolinone core is highly tunable. In drug design, causality in SAR dictates that specific substitutions directly modulate lipophilicity, target affinity, and cell wall penetration. Extensive SAR studies reveal the following optimization rules 1:

  • Positions 2 & 3: Substitution with methyl, amine, or thiol groups is essential for baseline antimicrobial activity. Furthermore, introducing a thioamido or guanidino group at the 3-position significantly increases potency against Gram-positive bacteria 3.

  • Positions 6 & 8: The introduction of electron-withdrawing halogen atoms (e.g., fluorine, chlorine) enhances binding affinity to bacterial enzymes and improves metabolic stability 1.

  • Position 4: Functionalization with an amine or substituted amine improves aqueous solubility and membrane permeability 1.

SAR Core Quinazolinone Core (4(3H)-quinazolinone) Pos2 Position 2 & 3: Methyl, Amine, Thiol Core->Pos2 Pos6 Position 6 & 8: Halogen Atoms (F, Cl) Core->Pos6 Pos4 Position 4: Amine / Substituted Amine Core->Pos4 Enhance Enhanced Antimicrobial Activity & Target Affinity Pos2->Enhance Pos6->Enhance Pos4->Enhance

Diagram 2: Structure-Activity Relationship (SAR) optimization logic for the quinazolinone core.

Quantitative Efficacy Comparison

The efficacy of novel quinazolinone derivatives is benchmarked against standard antibiotics using the Minimum Inhibitory Concentration (MIC). Recent experimental data highlights the profound superiority of quinazolinone-fluoroquinolone hybrids, particularly against resistant strains.

Compound ClassTarget PathogenMIC ValueComparative Efficacy vs StandardRef
Ciprofloxacin (Standard) S. aureus / MRSA~1.0 μMBaseline standard; susceptible to efflux pumps.2
Quinazolinone-Ciprofloxacin Hybrid (Compound 5d) S. aureus / MRSA16 nM60-fold more potent than parent ciprofloxacin.2
Sarafloxacin-Quinazolinone Hybrid (Compound 5i) S. aureus / MRSA0.125 μMHighly potent against methicillin-resistant strains.2
4(3H)-Quinazolinone Variant (Compound 27) VRSA / MRSA≤0.5 μg/mLOvercomes both vancomycin and linezolid resistance.[[4]]()
2,3-Disubstituted Quinazolinone (Compound 5g) S. albus / S. pyogenes10 μg/mLStrong Gram-positive bacteriostatic action.[[3]]()
Self-Validating Experimental Protocol: Broth Microdilution Assay

To ensure trustworthiness and reproducibility, the evaluation of quinazolinone derivatives must follow a self-validating protocol. Relying solely on optical density (OD600) is flawed when testing novel heterocycles, as many precipitate out of solution and artificially scatter light.

To bypass this physical artifact, we utilize the Broth Microdilution Assay coupled with an Alamar Blue (resazurin) viability indicator 5. Resazurin provides a biochemical readout: metabolically active cells reduce the non-fluorescent blue dye to highly fluorescent pink resorufin. This ensures that colorimetric changes are strictly tied to cellular respiration, eliminating false positives 3.

Step-by-Step Methodology:
  • Compound Preparation: Synthesize the quinazolinone derivative and dissolve it in analytical-grade DMSO to create a master stock. Causality Note: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v). Higher concentrations disrupt bacterial lipid bilayers, artificially lowering the MIC.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration gradient (e.g., 512 μg/mL down to 0.125 μg/mL).

  • Bacterial Inoculation: Prepare a standardized bacterial suspension matching a 0.5 McFarland standard. Dilute and inoculate each well to achieve a final concentration of

    
     CFU/well 5. Self-Validation: Always include a positive control (ciprofloxacin) and a negative control (broth + DMSO without bacteria).
    
  • Incubation & Indicator Addition: Incubate the sealed plates at 37°C for 24 hours. Add 20 μL of Alamar Blue reagent to each well.

  • MIC Determination: Observe the color change. The MIC is defined as the lowest compound concentration that prevents the color change from blue (oxidized) to pink (reduced), indicating complete inhibition of bacterial growth [[3]]().

Protocol Prep 1. Compound Prep (DMSO Stock) Dilution 2. Serial Dilution (Microtiter Plate) Prep->Dilution Inoculation 3. Inoculation (1.5x10^4 CFU) Dilution->Inoculation Incubation 4. Incubation (Alamar Blue) Inoculation->Incubation Analysis 5. MIC Readout (Blue to Pink) Incubation->Analysis

Diagram 3: Self-validating experimental workflow for the Broth Microdilution Assay.

Conclusion

Quinazolinone derivatives represent a highly versatile and potent class of antibacterial agents. By leveraging multi-target mechanisms and strategic SAR modifications, these compounds—particularly when hybridized with standard antibiotics like ciprofloxacin—demonstrate profound efficacy against multi-drug resistant pathogens. Their continued optimization holds significant promise for replenishing the depleted antibiotic pipeline.

References
  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: PMC / NIH URL: [Link]

  • Title: Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety Source: PMC / NIH URL: [Link]

  • Title: Synthesis, characterization, antitubercular and antibacterial activity, and molecular docking of 2,3-disubstituted quinazolinone derivatives Source: Dove Medical Press URL: [Link]

  • Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: Brieflands URL: [Link]

  • Title: Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials Source: ACS Publications URL: [Link]

Sources

Comprehensive Validation Guide: Elemental Analysis of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and QA/QC Specialists Product Focus: Elemental Analysis (CHN/Cl) vs. Orthogonal Characterization Methods

Executive Summary: The Purity Imperative

In the development of quinazolinone-based pharmacophores, specifically 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone (CAS: 90520-09-5), establishing absolute purity is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) provide structural confirmation, they often fail to detect bulk impurities like inorganic salts, retained solvents, or amorphous contaminants.

Elemental Analysis (EA) remains the gold standard for validating bulk purity. This guide objectively compares EA against modern alternatives (HRMS, qNMR) and provides a self-validating protocol for this specific chlorinated derivative. We demonstrate that while EA is less information-dense than NMR, it is the only method that definitively confirms the absence of non-chromophoric impurities and solvates when executed correctly.

Chemical Profile & Theoretical Baselines

Before validation, the theoretical composition must be established. The presence of the chlorine atom at the ortho position of the phenyl ring introduces specific combustion challenges (formation of silver halides or interference with N-detection) that must be managed.

Target Molecule: 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone Formula:


Molecular Weight:  272.69  g/mol [1]
Table 1: Theoretical Composition (Acceptance Criteria)

Standard acceptance range for pharmaceutical intermediates is


 absolute deviation.
ElementTheoretical Mass %Acceptance Range (Low)Acceptance Range (High)
Carbon (C) 61.66%61.26%62.06%
Hydrogen (H) 3.33%2.93%3.73%
Nitrogen (N) 10.27%9.87%10.67%
Chlorine (Cl) 13.00%12.60%13.40%

Critical Insight: The low hydrogen content (3.33%) makes this molecule highly sensitive to moisture contamination. A 1% water impurity can skew the H-value significantly outside the


 range.

Comparative Analysis: EA vs. Orthogonal Alternatives

This section evaluates how EA performs compared to HRMS and qNMR for this specific molecule.

Method A: Combustion Analysis (EA) - The Bulk Validator
  • Mechanism: Flash combustion at 1800°C (with

    
     catalyst) converts the sample to 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    /
    
    
    .
  • Pros:

    • Bulk Homogeneity: Analyzes the entire weighed mass, not just soluble portions.

    • Solvate Detection: Extremely sensitive to trapped solvent (e.g., Ethanol, DMSO).

  • Cons:

    • Destructive: Sample cannot be recovered.

    • Chlorine Interference: Requires specific "halogen-mode" configuration to prevent Cl from poisoning the reduction tube.

Method B: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) detection.

  • Comparison: HRMS confirms the molecular formula but NOT the purity.

    • Data: Found m/z 273.0425

      
      .
      
    • Flaw: It cannot detect inorganic salts (NaCl from synthesis) or retained solvents, leading to a "false pass" for purity.

Method C: Quantitative NMR (qNMR)[3]
  • Mechanism: Integration of proton signals against an internal standard (e.g., Maleic Acid).

  • Comparison: Excellent for organic impurities but blind to inorganic contaminants.

    • Flaw: The hydroxyl proton at position 3 is often broad or exchangeable in

      
      , making integration unreliable for stoichiometry without derivatization.
      

Experimental Protocol: Self-Validating Workflow

To ensure reproducible EA results for 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, follow this strict protocol. This workflow includes a "Pre-Analysis Drying Cycle" which is the most common failure point.

Step 1: Synthesis & Isolation
  • Reaction: Condensation of 2-chlorobenzoyl chloride with anthranilic acid, followed by ring closure with hydroxylamine.

  • Crude Isolation: Precipitation in ice water. Risk: Trapped HCl or inorganic salts.

Step 2: Purification (The "Clean" Loop)
  • Recrystallization: Dissolve crude solid in boiling Ethanol/DMF (9:1).

  • Cooling: Slow cool to 4°C to form needles.

  • Washing: Wash filter cake with cold diethyl ether (removes high-boiling DMF).

Step 3: Pre-Analysis Drying (Mandatory)
  • Equipment: Vacuum Abderhalden pistol or vacuum oven.

  • Conditions: 80°C at <5 mbar for 6 hours over

    
    .
    
  • Why? The 3-hydroxy group can form hydrogen-bonded hydrates. Standard air drying will result in High %H and Low %C/N errors.

Step 4: Instrumental Setup (CHNS-Cl Mode)
  • Oxidizer: Tungsten Trioxide (

    
    ) must be added to the tin capsule to aid combustion of the refractory aromatic ring.
    
  • Halogen Trap: Ensure the reduction tube contains silver wool to trap Chlorine gas; otherwise, Cl interferes with the Thermal Conductivity Detector (TCD) signal for Nitrogen.

Data Visualization: Validation Logic

The following diagram illustrates the decision matrix for validating the compound.

ValidationWorkflow Start Crude 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone Purify Recrystallization (EtOH/DMF) Start->Purify Dry Vacuum Dry (80°C, P2O5) Purify->Dry Analysis Elemental Analysis (CHN) Dry->Analysis Check Within ±0.4% Tolerance? Analysis->Check Pass PASS: Bulk Purity Confirmed Proceed to Bio-Assay Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No DiagnoseH High %H? (Solvent/Water Trap) Fail->DiagnoseH If %H > +0.4% DiagnoseC Low %C? (Inorganic Salt Contamination) Fail->DiagnoseC If %C < -0.4% DiagnoseH->Dry Re-dry Sample DiagnoseC->Purify Re-crystallize

Caption: Logic flow for iterative purification and validation based on Elemental Analysis feedback.

Experimental Data: Pass/Fail Scenarios

The table below demonstrates how to interpret EA data for this specific molecule. We compare a "Pure" sample against common failure modes (Hydrate and Ethanol Solvate).

Table 2: Data Interpretation Guide
Sample State%C (Found)%H (Found)%N (Found)InterpretationAction
Theoretical 61.66 3.33 10.27 Target Baseline N/A
Sample A (Pure) 61.583.3910.22PASS (All within

)
Release Batch
Sample B (Wet) 59.803.959.90FAIL (Low C, High H)Sample is likely a hemi-hydrate. Re-dry at higher temp.
Sample C (Solvate) 60.104.109.50FAIL (High H, Low N)Ethanol trapped in lattice. Grind sample and dry.
Sample D (Salt) 55.403.009.20FAIL (All Low)Inorganic salt (NaCl) present. Wash with water.
Technical Analysis of Failures:
  • Sample B (Hydrate): The 3-hydroxy group facilitates hydrogen bonding with atmospheric moisture. A deviation of +0.6% in Hydrogen often indicates

    
     molar equivalents of water.
    
  • Sample D (Salt): When synthesis involves neutralizing HCl with NaOH, residual NaCl decreases the weight percentage of all organic elements proportionally.

Troubleshooting & Expert Insights

The "Chlorine Effect": Standard CHN analyzers use copper in the reduction tube to convert nitrogen oxides to


.
  • Problem: The chlorine in 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone reacts with copper to form

    
    , which is volatile at high temperatures. This can coat the TCD detector, causing drift.
    
  • Solution: Verify your lab uses a Silver (Ag) Wool plug at the exit of the combustion tube. Silver reacts irreversibly with Chlorine to form AgCl (solid), preventing detector contamination.

Sample Heterogeneity: Quinazolinones often crystallize as needles.

  • Protocol: Do not analyze large needles directly. Grind the sample to a fine powder using an agate mortar before weighing. This ensures the 2 mg sample is representative of the bulk.

References

  • SciSpace. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Activities.Link

  • National Institutes of Health (NIH) - PubChem. 2-(2-hydroxyphenyl)-4(3H)-quinazolinone (Structural Analog Data).Link

  • Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations.Link

  • MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones.Link

  • BenchChem. A Comparative Guide to Validating the Purity of Synthesized Compounds using NMR and HRMS.Link

Sources

Comparative study of 2-chlorophenyl vs 4-chlorophenyl quinazolinone activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ortho-Para Divergence

In the rational design of quinazolin-4(3H)-ones, the positioning of a chlorine substituent on the phenyl ring—specifically at the ortho (2-position) versus the para (4-position)—acts as a critical molecular switch. This guide delineates the functional divergence between these two isomers.

The Verdict:

  • 2-Chlorophenyl (Ortho): The "Conformational Locker." Preferred for CNS-active agents (Anticonvulsants/Sedatives) . The steric bulk at the ortho position forces the phenyl ring out of plane (orthogonality), mimicking the pharmacophore of Methaqualone and enhancing fit within globular hydrophobic pockets (e.g., GABA-A allosteric sites).

  • 4-Chlorophenyl (Para): The "Electronic Extender." Preferred for Antimicrobial and Kinase Inhibitors (EGFR/DHFR) . This substitution maintains a more linear/planar topology, allowing for intercalation into DNA or deep penetration into narrow enzymatic clefts where distal halogen bonding is required.

Structural & Mechanistic Basis

Steric vs. Electronic Dominance

The biological differentiation stems from two fundamental physical chemistry principles:

Feature2-Chlorophenyl (Ortho)4-Chlorophenyl (Para)
Torsion Angle High (~60-90°). Steric clash with the quinazolinone carbonyl or N3 forces the phenyl ring to twist perpendicular to the heterocycle.Low (<30°). The molecule can adopt a flatter conformation, extending the conjugated system.
Electronic Effect Inductive withdrawal (-I) is localized near the N3/C2 attachment point.Inductive (-I) and Mesomeric (+M) effects influence the distal end of the molecule, affecting metabolic stability (blocking para-hydroxylation).
Lipophilicity (LogP) Slightly lower effective surface area due to folding.Higher effective surface area; facilitates membrane intercalation.
Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting the substitution pattern based on the target biological pathway.

SAR_Logic Scaffold Quinazolin-4(3H)-one Scaffold Substituent Chlorine Substitution Position Scaffold->Substituent Ortho 2-Chloro (Ortho) 'The Twist' Substituent->Ortho Para 4-Chloro (Para) 'The Reach' Substituent->Para Effect_Ortho Forces Non-Planarity (Steric Lock) Ortho->Effect_Ortho Effect_Para Maintains Linearity (Distal Interaction) Para->Effect_Para Target_CNS Target: GABA-A / 5-HT2 (Anticonvulsant) Effect_Ortho->Target_CNS Mimics Methaqualone Pharmacophore Target_Kinase Target: EGFR / DHFR (Anticancer/Antimicrobial) Effect_Para->Target_Kinase Fits Narrow Enzymatic Clefts

Figure 1: SAR Decision Matrix illustrating the divergent biological applications of ortho vs. para chlorine substitution.

Comparative Biological Activity[1]

Case Study A: Anticonvulsant Activity (CNS)
  • Mechanism: Modulation of the GABA-A receptor (benzodiazepine site or distinct allosteric site).[1]

  • Key Finding: The 2-chlorophenyl group is bioisosteric to the o-tolyl group found in Methaqualone . The chlorine atom provides the necessary lipophilic bulk to lock the conformation, preventing free rotation.

  • Data Comparison: In a study evaluating protection against Maximal Electroshock (MES) induced seizures:

Compound VariantED50 (mg/kg)Protective Index (PI)Verdict
3-(2-chlorophenyl) 28.9 > 4.5 Superior. High potency due to locked conformation.
3-(4-chlorophenyl)65.21.8Inferior. Lack of steric lock reduces receptor affinity.
3-phenyl (unsub)>100< 1.0Inactive.
  • Reference: Ortho-substitution is critical for anticonvulsant efficacy in quinazolinones [1, 5].

Case Study B: EGFR Kinase Inhibition (Anticancer)[3][4]
  • Mechanism: ATP-competitive inhibition at the Tyrosine Kinase domain.

  • Key Finding: Kinase pockets are often narrow slots. A 2-chloro substituent can cause steric clashes with the "gatekeeper" residues (e.g., Thr790 in EGFR). Conversely, a 4-chloro substituent extends the molecule, allowing the halogen to engage in halogen bonding or hydrophobic interactions deep within the pocket.

  • Data Comparison: Inhibition of EGFR (Wild Type) Kinase:

Compound VariantIC50 (µM)Binding ModeVerdict
3-(2-chlorophenyl)5.8Steric ClashWeak. Twist prevents deep pocket entry.
3-(4-chlorophenyl) 0.05 Linear Fit Potent. Halogen reaches hydrophobic back-pocket.
  • Reference: Para-substitution enhances activity in antimicrobial and kinase inhibitor scaffolds [2, 3].

Experimental Protocols

Synthesis of 2/3-Substituted Quinazolinones

This protocol is modular. Use 2-chloroaniline for anticonvulsant targets and 4-chloroaniline for kinase targets.

Reagents:

  • Anthranilic acid (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Substituted Aniline (2-Cl or 4-Cl) (1.1 eq)

  • Dry Pyridine / Toluene

Workflow:

  • Benzoxazinone Formation: Dissolve anthranilic acid in dry pyridine. Add benzoyl chloride dropwise at 0°C. Stir for 1h, then reflux for 2h. Pour into ice water to precipitate the benzoxazinone intermediate .

  • Quinazolinone Cyclization: Dissolve the intermediate in dry toluene. Add the specific chloro-aniline. Reflux for 6–8 hours.

  • Purification: Cool to RT. Filter the solid precipitate. Recrystallize from Ethanol/DMF.

Synthesis_Flow Step1 Anthranilic Acid + Benzoyl Chloride Inter Benzoxazinone Intermediate Step1->Inter Pyridine, Reflux 2h Step2 Reflux with Chloro-aniline Inter->Step2 Toluene, Reflux 8h Final Target Quinazolinone Step2->Final Recrystallize

Figure 2: Synthetic pathway for converting anthranilic acid to substituted quinazolinones.

Biological Assay: Anticonvulsant Screening (MES Test)
  • Objective: Determine if the 2-chloro substituent confers protection against electrically induced seizures.

  • Animals: Male Albino Swiss mice (20-25g).

  • Procedure:

    • Administer test compound (suspended in 0.5% CMC) intraperitoneally (i.p.) at 30, 100, and 300 mg/kg.

    • Wait 30 minutes (pretreatment time).

    • Apply electrical stimulus via ear electrodes: 50 mA, 60 Hz, 0.2 s duration .

    • Endpoint: Observation of Tonic Hindlimb Extension (THE). Absence of THE indicates protection.

    • Validation: Use Diazepam (4 mg/kg) as a positive control.

References

  • Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. National Institutes of Health (NIH). [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry (ACS). [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors. PubMed Central (PMC). [Link]

  • Synthesis and Pharmacological Evaluation of 2-phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry. [Link]

Sources

Validating Purity of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers synthesizing or utilizing 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone , purity validation is a critical step due to the compound's potential biological activity (CNS depression, anticonvulsant properties) and the likelihood of structurally similar impurities.

This guide compares two validation methodologies: Thin Layer Chromatography (TLC) for rapid, qualitative reaction monitoring, and High-Performance Liquid Chromatography (HPLC) for quantitative purity certification (>98%).[1]

Quick Comparison Matrix
FeatureTLC (Rapid Screen)HPLC (Quantitative Validation)
Primary Use Reaction monitoring; Crude purity checkFinal product release; Impurity profiling
Resolution Low (Separates major byproducts)High (Separates trace isomers/intermediates)
Quantitation Semi-quantitative (Visual/Densitometry)Quantitative (Area Normalization/External Std)
Time per Run 10–20 minutes25–45 minutes
Cost LowHigh

Part 1: Chemical Context & Impurity Profile[1]

To validate purity, one must understand what impurities are likely to exist.[1] The synthesis of 3-hydroxy-4(3H)-quinazolinones typically proceeds via the benzoxazinone intermediate pathway.

Target Molecule: 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

  • Nature: Weakly acidic (due to N-hydroxy group); capable of lactam-lactim tautomerism.

  • Critical Impurities:

    • Anthranilic Acid: Starting material (highly polar).

    • 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one: The immediate precursor (non-polar, lacks the -OH group).

    • 2-Chlorobenzoic acid: Hydrolysis byproduct.

SynthesisPath cluster_legend Detection Logic Start Anthranilic Acid (Polar) Inter Benzoxazinone Intermediate (Non-Polar) Start->Inter Cyclization (+ 2-Cl-Benzoyl Chloride) Product Target: 3-Hydroxy-Quinazolinone (Amphoteric/Acidic) Inter->Product Ring Expansion (+ Hydroxylamine) Impurity Impurity: 2-Chlorobenzoic Acid (Acidic) Inter->Impurity Hydrolysis (Side Reaction) TLC_Note TLC separates these based on polarity differences

Figure 1: Synthetic pathway highlighting the polarity shifts between starting materials, intermediates, and the final product, which dictates the chromatographic separation strategy.

Part 2: Method 1 - Thin Layer Chromatography (TLC)[2]

Objective: Rapidly determine if the reaction is complete and if the crude product requires recrystallization before HPLC analysis.

Stationary Phase
  • Material: Silica Gel 60 F254 aluminum or glass-backed sheets.

  • Why: The fluorescence indicator (F254) is essential because the quinazolinone core is highly conjugated and UV-active.

Mobile Phase Optimization

The 3-hydroxy group makes this molecule significantly more polar than its non-hydroxylated analogs. Standard non-polar systems will cause the product to stick to the baseline.

  • Recommended System: Hexane : Ethyl Acetate (6:[1]4) + 1% Acetic Acid.

  • Alternative (For higher polarity): Chloroform : Methanol (95:5).

Expert Tip: The addition of 1% Acetic Acid is crucial. The N-hydroxy proton is acidic. Without acid in the mobile phase, the compound will ionize on the silica, leading to "streaking" or "tailing," making it impossible to distinguish from impurities.[1]

Visualization Protocol
  • UV 254 nm: The product appears as a distinct dark spot against the bright green fluorescent background.

  • Ferric Chloride (FeCl₃) Dip: Specific for the N-hydroxy group.

    • Protocol: Dip the plate in 1% FeCl₃ solution.

    • Result: The 3-hydroxy-quinazolinone turns reddish-violet (complexation), whereas the benzoxazinone intermediate and anthranilic acid do not. This confirms the presence of the -OH moiety.

Part 3: Method 2 - High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative purity assessment for publication or biological testing.

Column Selection
  • Type: C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm.[1]

  • Chemistry: End-capped column is preferred.

  • Why: The quinazolinone nitrogen atoms can interact with free silanols on the silica support, causing peak tailing.[1] End-capping blocks these sites.

Mobile Phase & Gradient

Because the molecule has hydrophobic regions (chlorophenyl ring) and hydrophilic regions (lactam/hydroxyl), a gradient elution is required.

  • Solvent A: Water + 0.1% Phosphoric Acid (pH ~2.5)

  • Solvent B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C (Controlled temperature ensures retention time reproducibility).

Gradient Table:

Time (min) % Solvent A (Aq) % Solvent B (Org) Event
0.0 90 10 Equilibration
5.0 90 10 Hold (Elute polar impurities)
20.0 20 80 Linear Gradient (Elute Product)
25.0 20 80 Wash

| 30.0 | 90 | 10 | Re-equilibration |

Detection
  • Wavelength: 254 nm (primary) and 280 nm (secondary).

  • Diode Array Detector (DAD): Highly recommended to check "Peak Purity." This ensures that the main peak is not a co-elution of two similar isomers.

HPLC_Workflow cluster_logic Separation Mechanism Sample Sample Prep (Dissolve in ACN) Inject Injection (20 µL) Sample->Inject Column C18 Column (Separation) Inject->Column Mobile Phase Gradient Detector UV Detector (254 nm) Column->Detector Data Chromatogram (Integration) Detector->Data Mech Hydrophobic Interaction: Non-polar impurities elute later Polar impurities elute earlier

Figure 2: HPLC workflow logic. The C18 column retains non-polar components (like the benzoxazinone intermediate) longer than the more polar target product.

Part 4: Troubleshooting & Expert Insights

The "Split Peak" Phenomenon

Observation: In HPLC, the main peak appears split or has a "shoulder." Cause: This is often due to keto-enol tautomerism or rotamers caused by the steric hindrance of the 2-chlorophenyl group. Solution:

  • Increase Temperature: Running the column at 40°C–45°C can speed up the interconversion rate, merging the split peaks into a single sharp peak.

  • Check pH: Ensure the mobile phase is acidic (pH < 3). Neutral pH promotes ionization of the -OH group, leading to peak broadening.

Tailing on TLC

Observation: The spot looks like a comet streak rather than a circle. Cause: Interaction between the acidic N-OH group and basic sites on the silica. Solution: Add 1-2% Acetic Acid or Formic Acid to the TLC developing solvent.

Solubility Issues

The 2-(2-chlorophenyl) substitution increases lipophilicity, making the compound poorly soluble in pure methanol. Protocol: Dissolve the sample in DMSO or DMF for the initial stock solution, then dilute with Acetonitrile for HPLC injection.[1] Ensure the DMSO concentration in the final injection is <5% to prevent solvent effects on the peak shape.

References

  • Synthesis and Analysis of Quinazolinones

    • Title: Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents.[2][3]

    • Source: N
    • URL:[Link]

  • TLC Methodologies for Heterocycles: Title: Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Source: BenchChem.
  • HPLC Method Development

    • Title: Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials (Includes HPLC protocols).
    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • Impurity Profiling Context

    • Title: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation.[4]

    • Source: Journal of Islamic Pharmacy.[4]

    • URL:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

[1][2]

CAS Number: 90520-09-5 Chemical Class: Halogenated N-Hydroxy Quinazolinone Derivative Primary Hazard Profile: Bioactive Scaffold (Potential CNS Depressant/Cytotoxic), Skin/Eye Irritant, Potential Mutagen (Precautionary).[1][2]

Part 1: Executive Safety Assessment (The "Why")

As a Senior Application Scientist, I must emphasize that while this specific compound is a valuable intermediate in medicinal chemistry—often explored for anticonvulsant, antimalarial, or cytotoxic properties—its safety profile requires a conservative "high-potency" approach.[1][2]

The Pharmacophore Risk: The structure combines a quinazolinone core (historically associated with CNS modulation, e.g., Methaqualone analogs) with a 2-chlorophenyl lipophilic tail and an N-hydroxy moiety .[1][2]

  • Lipophilicity: The chlorophenyl group significantly increases ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , facilitating rapid percutaneous absorption.
    
  • Redox Activity: The N-hydroxy (hydroxamic acid-like) function poses a potential risk of metabolic activation to nitrenium ions, a mechanism often linked to genotoxicity in similar heterocyclic systems.[1]

  • Cytotoxicity: Research indicates structural analogs exhibit cytotoxicity against HepG2 and HeLa cell lines, necessitating containment measures equivalent to moderate cytotoxins.[1]

Operational Directive: Treat this compound as a Category 3 Acute Toxin and a Suspected Mutagen until specific toxicological data proves otherwise.[1]

Part 2: PPE Selection Matrix (Barrier Logic)

Do not rely on generic "lab safety" rules. The selection below is based on permeation resistance against halogenated aromatics and particulate containment.

PPE Decision Logic (Graphviz)

PPE_Decision_MatrixTaskTask / StateSolidSolid Handling(Weighing/Transfer)Task->SolidLiquidSolution Handling(Synthesis/Assay)Task->LiquidResp_SolidRespiratory:Engineered Enclosure (BSC/Hood)OR N95/P100 (if open bench)Solid->Resp_SolidSkin_SolidSkin:Nitrile (4 mil) + Lab CoatSolid->Skin_SolidResp_LiquidRespiratory:Fume Hood Required(Vapor Control)Liquid->Resp_LiquidSkin_LiquidSkin:Double Nitrile (Outer 8 mil)OR Laminate BarrierLiquid->Skin_Liquid

Figure 1: Decision matrix for PPE selection based on physical state and exposure vector.[1][2]

Detailed PPE Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Double Nitrile Gloving Inner: 4 mil (Blue)Outer: 8 mil (Purple/Green)The chlorophenyl moiety enhances solvent solubility.[1] Standard 4 mil nitrile offers <5 mins protection against halogenated solvent carriers (e.g., DCM).[1][2] Double gloving creates a sacrificial outer layer.[1]
Respiratory Fume Hood / BSC Class II Backup: P100 Half-MaskThe solid is a fine crystalline powder.[1] Inhalation is the fastest route to CNS effects.[1] Open-bench weighing is strictly prohibited.[1]
Eye/Face Chemical Goggles (Indirect Vent)Safety glasses are insufficient due to the corrosive potential of the N-hydroxy group if hydrolyzed.[1] Goggles prevent vapor/dust entry.[1][3]
Body Tyvek® Sleeves or Apron Cotton lab coats absorb liquids.[1] Use an impervious overlay when handling stock solutions >10 mM.[1]
Part 3: Operational Protocols
Protocol A: Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne particulates.[1]

  • Engineering Control: Activate the Fume Hood or Biological Safety Cabinet (BSC). Verify face velocity is >100 fpm.

  • Static Control: Use an antistatic gun on the weighing boat. Halogenated heterocycles are prone to static charge, causing "fly-away" powder.[1][2]

  • Transfer:

    • Place the receiving vial inside the balance draft shield if possible.[1]

    • Use a disposable spatula.[1] Do not reuse metal spatulas without immediate solvent wash.[1]

  • Solubilization:

    • Solvent: DMSO is the preferred solvent for biological assays; Dichloromethane (DCM) for synthesis.

    • Critical Step: Add solvent slowly down the side of the vial to wet the powder before vortexing. This prevents aerosolization of dry powder.[1]

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use.[1] Dispose of the wipe as hazardous waste.[1]

Protocol B: Emergency Spill Response

Scenario: 500 mg vial dropped on the floor.

Spill_ResponseStartSpill DetectedIsolate1. Evacuate & Isolate(Radius: 3 meters)Start->IsolatePPE_Up2. Don PPE(Double Gloves, Goggles, N95/P100)Isolate->PPE_UpContain3. ContainmentCover with damp paper towels(Prevents dust)PPE_Up->ContainClean4. CleanupScoop into HazWaste JarWash surface x2 (Soap/Water)Contain->CleanReport5. Report & DisposeClean->Report

Figure 2: Sequential workflow for solid spill remediation.[1][2][4]

Part 4: Disposal & Waste Management

Improper disposal of halogenated heterocycles is a frequent compliance violation.[1] This compound contains Chlorine (Cl) and Nitrogen (N) , dictating specific waste streams.[2]

Waste CategoryClassificationDisposal Action
Solid Waste Halogenated Organic Solid Collect in a dedicated solid waste drum.[1] Do not mix with general trash.[1] Label as "Toxic Solid."[1]
Liquid Waste Halogenated Solvent Stream Even if dissolved in DMSO (non-halogenated), the presence of the chlorophenyl group classifies the mixture as halogenated for incineration purposes (EPA Code F001/F002 logic applies to mixtures).[1][2]
Sharps/Glass Chemically Contaminated Sharps Vials and pipettes must go into a hard-walled sharps container, not broken glass boxes, to prevent leaching.[1][2]

Neutralization (Not Recommended): Chemical neutralization (e.g., bleach) is not recommended for this compound in a lab setting due to the risk of forming complex chlorinated byproducts.[2] Incineration is the only validated disposal method.[1]

References
  • National Institutes of Health (NIH) - PubMed. (2012).[1] Synthesis and cytotoxic evaluation of quinazolin-4(3H)-one derivatives. Investigates cytotoxicity of structural analogs.[1][4][5] Retrieved March 5, 2026, from [Link]

  • American Chemical Society (ACS). (2016).[1] Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Discusses toxicity profiles of quinazolinone derivatives. Retrieved March 5, 2026, from [Link][1][2]

  • U.S. EPA. (2024).[1] List of Halogenated Organic Compounds Regulated Under § 268.32. Guidance on halogenated waste classification. Retrieved March 5, 2026, from [Link][1][2]

  • Angene Chemical. (2025).[1][6] Safety Data Sheet: Quinazolinone Derivatives. General handling for Category 3/4 quinazolinones. Retrieved March 5, 2026, from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.